molecular formula C9H11ClN2O2 B1597803 2-(3-Chlorophenoxy)propanohydrazide CAS No. 52094-95-8

2-(3-Chlorophenoxy)propanohydrazide

Cat. No.: B1597803
CAS No.: 52094-95-8
M. Wt: 214.65 g/mol
InChI Key: JWCIAHXGSIKKMH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propanohydrazide (CAS 52094-95-8) is a chemical compound with molecular weight 214.65 g/mol and molecular formula C9H11ClN2O2 . This compound belongs to the class of substituted phenoxypropanoic acid hydrazides, which are of significant interest in organic and medicinal chemistry research due to their versatile reactivity and potential biological activities . The core structural motif of this compound is the hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. This scaffold is a cornerstone in the architecture of many biologically active molecules and serves as a key building block for synthesizing diverse heterocyclic compounds and Schiff bases . The phenoxypropanoic acid backbone is modified with a chlorine atom at the meta-position (3-position) of the phenyl ring, a feature known to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity . Preliminary research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains and has demonstrated cytotoxic effects against certain cancer cell lines, including an reported IC₅₀ value of 10.25 µM against MCF-7 breast cancer cells . Structure-activity relationship (SAR) studies suggest that the 3-chloro substitution on the phenoxy ring is a critical determinant for this observed bioactivity, as positional isomers like the 4-chloro derivative show reduced efficacy . Beyond medicinal chemistry applications, the parent compound, 2-(3-chlorophenoxy)propionic acid, has been used as a plant growth regulator, suggesting potential agricultural research applications for its derivatives . WARNING: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCIAHXGSIKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385338
Record name 2-(3-chlorophenoxy)propanohydrazide
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-95-8
Record name 2-(3-Chlorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenoxy)propanohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID90385338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the multi-step synthesis and rigorous analytical characterization of 2-(3-Chlorophenoxy)propanohydrazide. This guide is intended for researchers, chemists, and professionals in drug development and materials science. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high-purity outcomes.

Introduction: Rationale and Significance

The parent compound, 2-(3-chlorophenoxy)propionic acid (also known as Cloprop), is a well-established synthetic auxin used as a plant growth regulator.[1][2] Its chemical scaffold, the phenoxypropionic acid moiety, serves as a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and agriculture.[3] The transformation of this carboxylic acid into a propanohydrazide introduces a reactive and versatile hydrazide functional group. Hydrazide and its derivatives, particularly hydrazones, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

This guide details a robust three-step synthetic pathway, beginning from commercially available precursors, and outlines the comprehensive characterization necessary to confirm the identity and purity of the final product, this compound.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is approached via a logical three-step sequence. The core of this strategy involves the initial formation of the ether linkage to create the phenoxypropanoic acid backbone, followed by functional group manipulation to yield the target hydrazide.

A retrosynthetic analysis reveals the following pathway: The target hydrazide (I) can be readily prepared from a corresponding ester (II) via nucleophilic acyl substitution with hydrazine. The ester (II) is synthesized from its parent carboxylic acid (III) through a standard esterification reaction. Finally, the carboxylic acid precursor (III) is assembled from 3-chlorophenol (IV) and a 2-halopropanoic acid derivative (V) via a Williamson ether synthesis.

G mol_I This compound (I) mol_II Alkyl 2-(3-Chlorophenoxy)propanoate (II) mol_I->mol_II Hydrazinolysis mol_III 2-(3-Chlorophenoxy)propanoic Acid (III) mol_II->mol_III Esterification mol_IV 3-Chlorophenol (IV) mol_III->mol_IV Williamson Ether Synthesis mol_V 2-Chloropropionic Acid (V) mol_III->mol_V Williamson Ether Synthesis

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Chlorophenoxy)propanoic Acid (III)

This step employs a Williamson ether synthesis, where the sodium salt of 3-chlorophenol acts as a nucleophile, attacking 2-chloropropionic acid.

Protocol:

  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-chlorophenol (0.5 mol) in 150 mL of a suitable solvent like dimethyl sulfoxide (DMSO).

  • Base Addition: While stirring, slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (0.5 mol), portion-wise. The formation of the sodium phenoxide is an exothermic reaction; maintain the temperature below 40°C using an ice bath if necessary.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 2-chloropropionic acid (0.5 mol) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the mixture with dilute sulfuric or hydrochloric acid to a pH of ~2. This will precipitate the carboxylic acid product.

  • Purification: Filter the crude solid product, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(3-chlorophenoxy)propanoic acid as a colorless solid.[1]

Senior Application Scientist's Note: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na⁺ or K⁺) while leaving the phenoxide anion relatively free, thereby enhancing its nucleophilicity and increasing the reaction rate.[5] Acidification is a critical step to protonate the carboxylate salt, rendering it insoluble in the aqueous medium for easy isolation.

Step 2: Esterification to Methyl 2-(3-Chlorophenoxy)propanoate (II)

This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2-(3-chlorophenoxy)propanoic acid (0.2 mol) in an excess of methanol (100 mL), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (2-3 mL) dropwise as the catalyst.[6]

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid spot is no longer visible.

  • Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with 50 mL of brine.

  • Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3-chlorophenoxy)propanoate, typically as an oil. This product is often of sufficient purity for the next step.

G cluster_workflow Esterification Workflow Start Mix Carboxylic Acid & Excess Methanol Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Evaporate Remove Excess MeOH (Rotovap) Monitor->Evaporate Complete Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Evaporate->Workup Dry Dry (MgSO₄) & Filter Workup->Dry Isolate Isolate Product (Ester) Dry->Isolate

Caption: Experimental workflow for Fischer Esterification.

Step 3: Hydrazinolysis to this compound (I)

The final step involves the conversion of the ester to the hydrazide via nucleophilic attack by hydrazine.

Protocol:

  • Reaction Setup: Dissolve the methyl 2-(3-chlorophenoxy)propanoate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 0.15 mol, 1.5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The formation of the solid hydrazide product may be observed as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Senior Application Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. Hydrazine is a potent nucleophile and can readily displace the methoxide leaving group from the ester. It is also a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

PropertyExpected Value
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expect a sharp range)
Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching (asymmetric & symmetric)3300 - 3400
N-H (Amine)Stretching3100 - 3300
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I)Stretching~1650 - 1680
N-H (Amide II)Bending~1550 - 1640
C-O (Ether)Stretching~1200 - 1250
C-ClStretching~700 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts for a CDCl₃ or DMSO-d₆ solvent).

  • ¹H NMR:

    • Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.4 ppm.

    • -O-CH- (1H): A quartet around δ 4.7-4.9 ppm.

    • -CH₃ (3H): A doublet around δ 1.6-1.7 ppm.

    • -NH- (1H): A broad singlet, chemical shift is concentration and solvent dependent.

    • -NH₂ (2H): A broad singlet, chemical shift is concentration and solvent dependent.

  • ¹³C NMR:

    • C=O (Carbonyl): δ 170-175 ppm.

    • Aromatic Carbons (6C): δ 110-160 ppm (including the C-Cl and C-O carbons).

    • -O-CH- (1C): δ 70-75 ppm.

    • -CH₃ (1C): δ 18-22 ppm.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): Expect a molecular ion peak at m/z 214.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak, which is definitive for the presence of a single chlorine atom.[7]

  • Key Fragments: Fragmentation may involve the loss of the hydrazide group (-NHNH₂) or cleavage of the ether bond.

Safety, Handling, and Storage

  • Precursors: 3-chlorophenol is toxic and corrosive. 2-chloropropionic acid is corrosive. Handle with care in a fume hood.

  • Reagents: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Use extreme caution and appropriate PPE (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

  • Product: The toxicological properties of this compound have not been fully evaluated. It should be handled as a potentially hazardous chemical.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place.

Potential Applications and Future Outlook

The successful synthesis of this compound provides a key intermediate for further chemical elaboration. The terminal -NH₂ group of the hydrazide is a versatile handle for synthesizing a library of new compounds, most notably hydrazones, through condensation with various aldehydes and ketones. Given the diverse biological activities associated with hydrazones, this compound serves as a valuable platform for developing novel therapeutic agents or agrochemicals.[4][8] Future work could focus on synthesizing these derivatives and screening them for biological activities such as antimicrobial, antifungal, or anticancer efficacy.[9][10]

References

  • Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • ResearchGate. Green Synthesis and Industrial Process Development of Cloprop. [Link]

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]

  • PubChem. N'-(3-(benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide. [https://pubchem.ncbi.nlm.nih.gov/compound/N_-(3-benzyloxy_benzylidene-2-4-chlorophenoxy_propanohydrazide]([Link]

  • PubChem. 2-(3-Chlorophenoxy)propionamide. [Link]

  • DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • Filo. List the reaction condition for the conversion of propanoic acid and meth... [Link]

  • SpectraBase. propanoic acid, 2-(4-chlorophenoxy)-, 2-[(E)-(2-chlorophenyl)methylidene]hydrazide. [Link]

  • PubChem. 2-(4-chlorophenoxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. [Link]

  • Journal of Engineering & Processing Management. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • PMC - NIH. Biological Activities of Hydrazone Derivatives. [Link]

  • MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]

  • ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PubChem. Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate. [Link]

  • PubMed. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. [Link]

  • National Institute of Standards and Technology. Fenoprop - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. 2-Propanone, phenylhydrazone - the NIST WebBook. [Link]

  • PMC - NIH. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. [Link]

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  • Dialnet. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenoxy)propanohydrazide is a derivative of the well-known chlorophenoxy herbicide family. While extensive data exists for related compounds like 2-(3-chlorophenoxy)propionic acid, specific experimental data for the hydrazide derivative is not widely available in public literature. This guide, therefore, serves a dual purpose: to present the predicted physicochemical properties of this compound based on the known data of its analogues and to provide a comprehensive overview of the standard experimental protocols required for their empirical determination. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who may be working with this or similar novel compounds.

The introduction of the hydrazide functional group in place of a carboxylic acid or amide is expected to significantly influence the compound's polarity, hydrogen bonding capacity, and basicity, thereby altering its solubility, partitioning behavior, and potential biological interactions. Understanding these properties is paramount for any further research or application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁ClN₂O₂

  • Chemical Structure:

This compound a b a->b h a->h O c b->c d c->d e d->e g d->g Cl f e->f f->a i h->i j i->j O k i->k CH3 l i->l N m l->m NH2 n o p q r s

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of this compound, with comparative data from its carboxylic acid and amide analogues for context.

Property2-(3-Chlorophenoxy)propionic acid2-(3-Chlorophenoxy)propionamideThis compound (Predicted/Calculated)
Molecular Weight ( g/mol ) 200.62[1][2][3]199.63[4]214.65
Melting Point (°C) 113-116[1][3][5]Not availableExpected to be higher than the propionic acid due to increased hydrogen bonding potential.
Boiling Point (°C) 318.5 ± 17.0 at 760 mmHg[1]Not availableLikely to decompose at higher temperatures before boiling.
Water Solubility 1,200 mg/L at 22 °C[1]Not availablePredicted to have higher water solubility than the propionic acid due to the polar hydrazide group.
pKa 3.62 (estimated for the carboxylic acid)[1][2]Not applicableThe hydrazide group will have a basic pKa, estimated to be in the range of 2-4 for the protonated form.
LogP (Octanol-Water Partition Coefficient) 2.52 (estimated for the acid)[1]1.9 (calculated)[4]Predicted to be lower than the propionic acid and amide, indicating higher hydrophilicity.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, a series of standard laboratory procedures should be followed.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • As the expected melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 Transfer analysis2 Rapid Heating analysis1->analysis2 analysis3 Slow Heating Near MP analysis2->analysis3 analysis4 Record Melting Range analysis3->analysis4 result Melting Point analysis4->result Data Output

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Solubility is a crucial parameter for any compound intended for biological or pharmaceutical applications, as it affects absorption and distribution.

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.[6]

Determination of pKa

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is critical for predicting a compound's behavior in biological systems.

Methodology (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is basic, or a strong base (e.g., NaOH) if it is acidic. For the basic hydrazide, an acid titrant would be used.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology (Shake-Flask Method):

  • Prepare a solution of the compound in either n-octanol or water.

  • Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons on the chlorophenoxy ring, a quartet for the methine proton, a doublet for the methyl group, and broad signals for the -NH-NH₂ protons.

  • ¹³C NMR: Aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbon should all be distinguishable.

  • IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-O-C stretching (around 1200-1300 cm⁻¹).[7]

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 214.65, with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound, grounded in the known characteristics of its close chemical relatives. The detailed experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this compound. Such a thorough physicochemical profiling is an indispensable first step in the journey of drug discovery and development, enabling informed decisions about a compound's potential utility and challenges.

References

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  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139–144. Available at: [Link]

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  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • PubChem. (n.d.). methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-(3-Chlorophenoxy)propanohydrazide is a synthetic organic compound with potential applications in agriculture and pharmacology. Due to a scarcity of direct research on this specific molecule, this guide establishes a mechanistic framework based on its constituent chemical moieties: the well-characterized 2-(3-chlorophenoxy)propionic acid scaffold and the versatile hydrazide functional group. The core of this guide focuses on the established auxin-mimicking action of the parent compound, 2-(3-chlorophenoxy)propionic acid (cloprop), a widely used plant growth regulator. We will delve into the canonical auxin signaling pathway and how synthetic auxins like cloprop interact with this system to elicit physiological responses. Furthermore, this document explores the potential modulatory effects of the hydrazide group, drawing on the broad bioactivities of this functional class, which range from antimicrobial to herbicidal. This guide culminates in a series of proposed experimental workflows designed to rigorously test the hypothesized mechanism of action of this compound, providing a roadmap for future research in this area.

The Core Mechanism: The Auxin-Mimicking Action of the Chlorophenoxy Propionic Acid Scaffold

The biological activity of this compound is likely dominated by its 2-(3-chlorophenoxy)propionic acid backbone. This chemical structure is a classic synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Synthetic auxins are widely used in agriculture to control plant growth and development, with applications ranging from promoting fruit growth to acting as herbicides at high concentrations.[3][4]

The Canonical Auxin Signaling Pathway

Natural auxin, IAA, governs numerous aspects of plant growth and development by modulating gene expression. The core of the auxin signaling pathway involves three main components:

  • TIR1/AFB Receptors: These are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Aux/IAA Repressors: These proteins repress the activity of Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses such as cell elongation and division.

Hijacking the Pathway: The Role of Synthetic Auxins

2-(3-Chlorophenoxy)propionic acid, the parent compound of this compound, functions by hijacking this natural pathway.[1][2] Its chemical structure allows it to bind to the TIR1/AFB receptors in a manner similar to IAA, initiating the degradation of Aux/IAA repressors and leading to the activation of auxin-responsive genes.

This auxin-mimicking activity has been commercially exploited, particularly in the cultivation of pineapples. Application of 2-(3-chlorophenoxy)propionic acid can increase fruit size and weight by stimulating the translocation of carbohydrates to the developing fruit.[5][6][7]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin 2-(3-Chlorophenoxy) propanohydrazide (Hypothesized) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin Ub Ubiquitin SCF_Complex->Ub Recruits ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Response Physiological Response (e.g., Cell Elongation, Fruit Growth) Auxin_Genes->Response Leads to Ub->Aux_IAA Tags for Degradation

Figure 1: Hypothesized interaction of this compound with the canonical auxin signaling pathway.

The Hydrazide Moiety: A Source of Functional Diversity

While the chlorophenoxy propionic acid core suggests an auxin-like mechanism, the hydrazide group (-CONHNH2) introduces a layer of complexity and potential for novel bioactivity. Hydrazides are a well-known class of compounds in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2][3][5][8] Notably, some hydrazide derivatives have also been reported to possess herbicidal activity, providing a direct, albeit general, link to plant biology.[2]

Potential Influence on Pharmacokinetics

The hydrazide group could significantly alter the absorption, translocation, and metabolism of the molecule within a plant. It may function as a pro-drug, being hydrolyzed in vivo to release the active 2-(3-chlorophenoxy)propionic acid. This could lead to a slower, more sustained release of the active compound, potentially altering its efficacy and reducing toxicity. The polarity of the hydrazide group could also influence its movement across cellular membranes and through the plant's vascular system.

Modulation of Receptor Interaction

The hydrazide moiety could directly influence the interaction with the TIR1/AFB auxin receptors. It might alter the binding affinity or selectivity for different members of the receptor family, potentially leading to a different spectrum of downstream physiological effects compared to the parent carboxylic acid. It is also conceivable that the hydrazide group could lead to off-target interactions with other cellular components.

Potential for a Dual Mechanism of Action

Given the broad bioactivity of hydrazides, it is plausible that this compound possesses a dual mechanism of action. In addition to its auxin-like effects, it might exert a secondary, independent biological effect, such as inhibiting a key enzyme or disrupting another cellular process. The observation that maleic hydrazide can act as an anti-auxin highlights that the presence of a hydrazide group does not guarantee auxin-like activity and its effects can be complex.[7][9]

Proposed Experimental Workflows for Mechanistic Elucidation

To dissect the precise mechanism of action of this compound, a series of targeted experiments are necessary. The following protocols provide a framework for validating its hypothesized auxin-like activity and exploring the role of the hydrazide group.

Workflow 1: Validating Auxin-like Activity

Workflow_1 cluster_biochemical Biochemical Assays cluster_molecular Molecular Biology Assays cluster_physiological Physiological Assays start Start: Hypothesis This compound is an auxin mimic receptor_binding Auxin Receptor Binding Assay (e.g., in vitro pull-down or AlphaScreen) start->receptor_binding gene_expression Auxin-Responsive Gene Expression Analysis (qRT-PCR) (e.g., on GH3, SAUR genes) start->gene_expression root_elongation Root Elongation Bioassay (e.g., in Arabidopsis thaliana) start->root_elongation data_binding Quantitative Data: Binding Affinity (Kd) receptor_binding->data_binding end Conclusion on Auxin-like Activity data_binding->end data_gene Quantitative Data: Fold-change in gene expression gene_expression->data_gene data_gene->end data_root Quantitative Data: Root length inhibition/promotion root_elongation->data_root data_root->end

Figure 2: Experimental workflow to validate the hypothesized auxin-like activity.

Protocol 3.1.1: Auxin Receptor Binding Assay

  • Objective: To determine if this compound directly binds to TIR1/AFB auxin receptors.

  • Methodology:

    • Clone and express recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) with a purification tag (e.g., GST or His-tag).

    • Immobilize the recombinant receptor on a solid support (e.g., glutathione or nickel-coated beads/plates).

    • Incubate the immobilized receptor with varying concentrations of this compound and a fluorescently labeled auxin tracer.

    • Quantify the displacement of the tracer by the test compound to determine the binding affinity (Kd).

    • Include 2-(3-chlorophenoxy)propionic acid and IAA as positive controls.

Protocol 3.1.2: Auxin-Responsive Gene Expression Analysis

  • Objective: To assess whether this compound induces the transcription of known auxin-responsive genes.

  • Methodology:

    • Treat plant seedlings (e.g., Arabidopsis thaliana or a relevant crop species) with a range of concentrations of this compound.

    • Harvest tissue at various time points (e.g., 1, 3, 6 hours).

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for well-established auxin-responsive marker genes (e.g., GH3, SAURs).

    • Normalize expression levels to a stable reference gene and calculate fold-changes relative to a mock-treated control.

Workflow 2: Investigating the Role of the Hydrazide Group

Protocol 3.2.1: In Planta Stability and Metabolism Assay

  • Objective: To determine if this compound is a pro-drug that is converted to 2-(3-chlorophenoxy)propionic acid in plant tissues.

  • Methodology:

    • Synthesize a labeled version of this compound (e.g., with 13C or 14C).

    • Apply the labeled compound to plant tissues (e.g., leaf surface or rooting medium).

    • Harvest tissues at different time points.

    • Extract small molecules from the tissues.

    • Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites, including 2-(3-chlorophenoxy)propionic acid.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the proposed experiments if this compound acts as a potent auxin mimic.

Table 1: Hypothetical Binding Affinities to TIR1 Receptor

CompoundBinding Affinity (Kd) (µM)
IAA (Positive Control)0.5
2-(3-Chlorophenoxy)propionic acid1.2
This compound 1.5
Inactive Analog (Control)> 100

Table 2: Hypothetical Fold-Change in GH3.3 Gene Expression

Treatment (10 µM)Fold-Change vs. Control (3h)
IAA50
2-(3-Chlorophenoxy)propionic acid45
This compound 40
Mock1

Conclusion

The mechanism of action of this compound is most likely rooted in the auxin-mimicking properties of its chlorophenoxy propionic acid scaffold. This guide posits that the compound interacts with the canonical auxin signaling pathway to elicit physiological responses in plants. However, the presence of the hydrazide functional group introduces significant questions regarding its potential role as a pro-drug, a modulator of receptor affinity, or the source of a secondary, independent bioactivity. The proposed experimental workflows provide a clear and robust strategy to elucidate the precise molecular mechanisms at play. Rigorous empirical investigation is essential to move from this well-founded hypothesis to a definitive understanding of how this compound functions at the molecular level, which will be critical for its potential development and application.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(2), 1911-1937.
  • Ferreira, R. J., et al. (2021).
  • Nguyen, H. T., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(18), 3346.
  • Sharma, S., & Sharma, P. K. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-20.
  • Karrouchi, K., et al. (2018). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-13.
  • Talseth, A. N. (1977). Pharmacokinetics of hydralazine and its acid-labile hydrazone metabolites in relation to acetylator phenotype. European Journal of Clinical Pharmacology, 12(3), 229-234.
  • Walubo, A., & Chan, K. (1991). The pharmacokinetics of isoniazid and hydrazine metabolite in plasma and cerebrospinal fluid of rabbits. Methods and Findings in Experimental and Clinical Pharmacology, 13(3), 199-204.
  • Khan, R. A. (2012). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology Mechanisms and Methods, 22(8), 629-640.
  • Akah, P. A., & Okafor, C. L. (2023). Hydrazine Toxicology. In StatPearls.
  • Leopold, A. C., & Klein, W. H. (1951). Maleic hydrazide as an antiauxin in plants. Science, 114(2949), 9-10.
  • PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. Retrieved from [Link]

  • Czapla, J., et al. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 11(11), 1128.
  • ResearchGate. (2014). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Maleic Hydrazide on Pineapple. Retrieved from [Link]

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An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-(3-Chlorophenoxy)propanohydrazide. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the known bioactivities of its constituent chemical moieties: the phenoxypropionic acid backbone and the hydrazide functional group. We hypothesize that this compound may exhibit a dual-activity profile, potentially functioning as both a herbicide, by mimicking the action of its parent carboxylic acid, and as a fungicide, a characteristic frequently associated with hydrazide-containing compounds. This guide outlines a proposed synthetic route, explores the theoretical mechanisms of action for its predicted activities, and provides detailed, actionable experimental protocols for the validation of these hypotheses. The content herein is intended to serve as a foundational resource for researchers investigating new agrochemicals and to stimulate further inquiry into this promising, yet uncharacterized, chemical entity.

Introduction and Chemical Profile

This compound is a derivative of the well-known phenoxypropionic acid class of compounds. Its structure combines the core of 2-(3-chlorophenoxy)propionic acid, a known plant growth regulator, with a hydrazide functional group. This unique combination suggests the potential for novel or enhanced biological activities. The replacement of the carboxylic acid group with a hydrazide is a significant modification that could alter its physicochemical properties, target interactions, and metabolic fate.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Canonical SMILES CC(C(=O)NN)OC1=CC(=CC=C1)Cl
Predicted LogP 1.8
Predicted Water Solubility 1.4 g/L
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved from its corresponding carboxylic acid or ester. A common and efficient method is the hydrazinolysis of the methyl or ethyl ester of 2-(3-chlorophenoxy)propionic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(3-Chlorophenoxy)propionic acid D Methyl 2-(3-chlorophenoxy)propanoate A->D B Methanol (or Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Methyl 2-(3-chlorophenoxy)propanoate H This compound E->H F Hydrazine Hydrate F->H G Solvent (e.g., Ethanol) G->H G cluster_0 Hypothesized Herbicidal Action cluster_1 Hypothesized Fungicidal Action A This compound B Auxin Binding Protein A->B C Uncontrolled Cell Growth B->C D Plant Death C->D E This compound F Succinate Dehydrogenase (Fungus) E->F G Disrupted Respiration F->G H Fungal Cell Death G->H

2-(3-Chlorophenoxy)propanohydrazide and its relation to chlorophenoxy herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Chlorophenoxy)propanohydrazide and its Relation to Chlorophenoxy Herbicides

Authored by a Senior Application Scientist

Foreword

The class of chlorophenoxy herbicides revolutionized modern agriculture by providing selective control of broadleaf weeds.[1] Their mechanism, mimicking natural plant growth hormones, has been a cornerstone of weed management for decades.[1] This guide delves into a specific, less-documented member of this chemical family: this compound. While direct research on this hydrazide derivative is sparse, its structural relationship to well-characterized phenoxy herbicides allows for a scientifically grounded exploration of its synthesis, potential biological activity, and analytical characterization. This document is intended for researchers, chemists, and toxicologists in the agrochemical and environmental science fields, providing a framework for understanding and investigating this compound.

The Landscape of Chlorophenoxy Herbicides: A Primer

Chlorophenoxy herbicides are synthetic compounds characterized by a chlorophenoxy group linked to an aliphatic carboxylic acid.[1] Key examples that have seen widespread use include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and propionic acid derivatives like mecoprop (MCPP) and dichlorprop (2,4-DP).[1]

Mechanism of Action: Mimicking Plant Auxins

The herbicidal activity of these compounds stems from their ability to act as synthetic auxins, which are plant growth hormones.[2] In susceptible broadleaf plants, these synthetic auxins induce uncontrolled and unsustainable growth, ultimately leading to cell death.[3] This selective action generally spares grasses, making them invaluable in cereal crop production and turf management.[1]

Environmental Persistence and Degradation

The environmental fate of chlorophenoxy herbicides is primarily dictated by microbial biodegradation.[1][4] Half-lives in soil can range from a few days to several weeks, depending on environmental conditions such as temperature, moisture, and microbial activity.[1][2][4] The primary degradation products are typically the corresponding chlorophenols.[4] While their potential for leaching to groundwater is generally considered low, their presence in surface waters due to runoff is a documented concern.[4][5]

Profiling this compound: An Inferential Analysis

Chemical Structure and Inferred Properties

The key structural feature of this compound is the replacement of the carboxylic acid group of its parent acid with a hydrazide moiety (-CONHNH₂). This substitution is expected to influence its physicochemical properties, such as solubility, polarity, and reactivity.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Comparison of this compound with Structurally Related Herbicides

CompoundChemical FormulaMolecular Weight ( g/mol )Key Functional Group
This compoundC₉H₁₁ClN₂O₂214.65Hydrazide
2-(3-Chlorophenoxy)propionic acid (Cloprop)C₉H₉ClO₃200.62Carboxylic Acid
Mecoprop (MCPP)C₁₀H₁₁ClO₃214.64Carboxylic Acid
Dichlorprop (2,4-DP)C₉H₈Cl₂O₃235.06Carboxylic Acid
Potential Biological Activity

Given its structural similarity to known auxinic herbicides, it is highly probable that this compound exhibits herbicidal properties. The core chlorophenoxy propionic structure is the key pharmacophore responsible for this activity. The hydrazide group may modulate its uptake, translocation, and metabolism within the plant.

Synthesis of this compound: A Proposed Protocol

The synthesis of hydrazides from their corresponding esters is a well-established chemical transformation.[6][7][8] The following protocol outlines a proposed method for the synthesis of this compound from ethyl 2-(3-chlorophenoxy)propanoate.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound via hydrazinolysis of ethyl 2-(3-chlorophenoxy)propanoate.

Materials:

  • Ethyl 2-(3-chlorophenoxy)propanoate

  • Hydrazine hydrate (98%)

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-(3-chlorophenoxy)propanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

G start Start dissolve Dissolve Ethyl 2-(3-chlorophenoxy)propanoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol via Rotary Evaporation cool->evaporate workup Aqueous Workup with DCM and NaHCO3 evaporate->workup extract Separate and Wash Organic Layer workup->extract dry Dry with MgSO4 and Filter extract->dry concentrate Concentrate to Yield Crude Product dry->concentrate purify Purify by Recrystallization concentrate->purify end End purify->end G herbicide This compound (Synthetic Auxin) receptor Auxin Receptor Binding herbicide->receptor gene_expression Deregulated Gene Expression receptor->gene_expression cell_division Uncontrolled Cell Division and Elongation gene_expression->cell_division plant_death Plant Death cell_division->plant_death G start Start: Water Sample Collection acidify Acidify to pH 2 start->acidify spe Solid-Phase Extraction (SPE) on C18 Cartridge acidify->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantification and Confirmation analyze->quantify end End: Report Results quantify->end

Sources

A Guide to the Structural Elucidation of 2-(3-Chlorophenoxy)propanohydrazide: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical and pharmaceutical research. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(3-Chlorophenoxy)propanohydrazide, a novel small molecule with potential applications in medicinal chemistry. We move beyond a simple recitation of techniques, instead detailing the strategic rationale and synergistic interplay of orthogonal analytical methods—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section presents not only the core principles and detailed protocols but also the interpretative logic required to synthesize disparate data streams into a single, validated structural hypothesis. This document is designed to serve as a practical guide for researchers tasked with confirming the identity and purity of newly synthesized molecular entities.

Introduction and Core Objective

This compound (C₉H₁₁ClN₂O₂) is a small molecule featuring a chlorophenoxy ether, a chiral center at the propionyl backbone, and a terminal hydrazide functional group. These features make it an interesting scaffold for further derivatization in drug discovery programs. However, before any biological evaluation, its chemical identity must be confirmed with absolute certainty. The synthetic pathway, while robust, can potentially yield isomers or side-products. Therefore, the primary objective is to apply a multi-technique, orthogonal approach to unequivocally confirm the covalent structure, connectivity, and functional group composition of the synthesized compound, ensuring it matches the intended target structure shown in Figure 1.

Chemical Structure of this compoundFigure 1. Hypothesized Structure of this compound.

The Orthogonal Analytical Workflow: A Strategy for Certainty

The workflow for this elucidation is visualized in the diagram below.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analytics Orthogonal Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation synthesis Synthesized Compound (this compound) ms HRMS Analysis synthesis->ms Aliquots ir FTIR Spectroscopy synthesis->ir Aliquots nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Aliquots ms_data Elemental Formula (Isotopic Pattern) ms->ms_data ir_data Functional Groups (Vibrational Modes) ir->ir_data nmr_data Connectivity Map (Chemical Shifts, Couplings) nmr->nmr_data integration Data Integration & Consistency Check ms_data->integration ir_data->integration nmr_data->integration confirmation Final Structure Confirmed integration->confirmation Validated

Caption: Orthogonal workflow for structural elucidation.

Analysis I: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step in any elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS), particularly with a soft ionization source like Electrospray Ionization (ESI), is the definitive technique for this purpose.[2] For this compound, HRMS is crucial for two reasons: it provides a highly accurate mass measurement to narrow down possible elemental compositions, and it resolves the characteristic isotopic pattern of chlorine, serving as a key validation point.[3]

Experimental Protocol (ESI-Q-TOF HRMS):

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is used for its high mass accuracy and resolution.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample is directly infused into the source at a flow rate of 5 µL/min.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500.

  • Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

Data Interpretation and Expected Results: The molecular formula C₉H₁₁ClN₂O₂ has a calculated monoisotopic mass of 214.0509 Da. The presence of one chlorine atom is the most telling feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da.[4][5] This results in a characteristic isotopic pattern where the M+2 peak has an intensity of about one-third that of the molecular ion (M) peak.

ParameterExpected ValueObserved Value (Example)Rationale
Monoisotopic Mass [M+H]⁺ 215.0587 Da215.0585 DaCorresponds to C₉H₁₂ClN₂O₂⁺.
Mass Error < 5 ppm-0.9 ppmConfirms elemental composition.
Isotopic Peak [M+2+H]⁺ 217.0558 Da217.0556 DaPresence of the ³⁷Cl isotope.
Intensity Ratio (M+2)/M ~32%31.5%Confirms the presence of one chlorine atom.[4][5]

The observation of a protonated molecule at m/z 215.0585 with a corresponding isotopic peak at m/z 217.0556 in a ~3:1 ratio provides powerful evidence for the elemental formula C₉H₁₁ClN₂O₂.

Analysis II: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups within a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. For our target molecule, FTIR will confirm the presence of the key N-H bonds of the hydrazide, the C=O of the amide, the C-O-C of the ether, and the aromatic ring.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: Collect data from 4000 to 400 cm⁻¹.[6]

Data Interpretation and Expected Results: The FTIR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups. The region from 1500-400 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule as a whole.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300 - 3200N-H Stretch (asymmetric & symmetric)Hydrazide (-NHNH₂)Two medium-sharp peaks.[8]
~3050Aromatic C-H Stretch3-ChlorophenylSharp, medium intensity.
~2980Aliphatic C-H StretchPropionyl (-CH(CH₃)-)Sharp, medium intensity.
1680 - 1650C=O Stretch (Amide I)Hydrazide (-C(=O)NH-)Strong, sharp peak.[7][9]
~1600 & ~1475C=C StretchAromatic RingTwo sharp peaks, variable intensity.
~1240C-O-C Stretch (Aryl-Alkyl Ether)Phenoxy-PropionylStrong, sharp peak.
~780C-Cl Stretch3-ChlorophenylMedium-strong peak.

The presence of these key bands, particularly the dual N-H peaks and the strong carbonyl absorption, validates the hydrazide and amide functionalities, while the strong ether band confirms the C-O-C linkage.

Analysis III: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.[1] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) experiments allow us to map out atomic connectivity. For this compound, ¹H NMR will reveal the number of unique protons, their electronic environments, and their neighboring protons (via spin-spin coupling). ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol (500 MHz NMR):

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the sample and because its exchangeable proton signal does not obscure the N-H signals.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly-bonded protons and carbons.[10] This is crucial for unambiguous assignment.

  • Referencing: Spectra are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[11]

Data Interpretation and Expected Results: The structure has 8 unique proton environments and 9 unique carbon environments. The predicted chemical shifts (δ), splitting patterns, and integrations are summarized below.

¹H NMR Predicted Data (in DMSO-d₆):

Label Proton(s) Integration Predicted δ (ppm) Splitting Pattern Rationale
a -CH₃ 3H ~1.4 Doublet (d) Coupled to proton 'b'.
b -CH- 1H ~4.7 Quartet (q) Coupled to 'a' (3H) and deshielded by oxygen.
c,d,e,f Ar-H 4H 6.9 - 7.3 Multiplets (m) Aromatic region, complex splitting due to meta-substitution.
g -C(=O)NH- 1H ~9.2 Broad Singlet (br s) Exchangeable amide proton.

| h | -NH₂ | 2H | ~4.3 | Broad Singlet (br s) | Exchangeable amine protons.[12][13] |

¹³C NMR Predicted Data (in DMSO-d₆):

Carbon Predicted δ (ppm) Rationale
-C H₃ ~18 Aliphatic methyl group.
-C H- ~72 Aliphatic methine, deshielded by ether oxygen.
Ar-C 115 - 135 Four carbons in the aromatic region.
Ar-C -Cl ~133 Aromatic carbon bonded to chlorine.
Ar-C -O ~158 Aromatic carbon bonded to ether oxygen.

| -C =O | ~171 | Carbonyl carbon of the amide. |

The HSQC spectrum would show a correlation between proton 'a' (~1.4 ppm) and its attached carbon (~18 ppm), and between proton 'b' (~4.7 ppm) and its carbon (~72 ppm), confirming the propionyl fragment's core structure.

Data Integration and Final Confirmation

  • HRMS established the elemental formula as C₉H₁₁ClN₂O₂.

  • FTIR confirmed the presence of N-H, C=O, C-O-C, and aromatic C-H/C=C functional groups, consistent with the proposed structure.

  • NMR provided the detailed connectivity map: a methyl group coupled to a single proton, which is in turn attached to the oxygen of a 3-substituted chlorophenoxy ring. It also confirmed the presence of the exchangeable hydrazide protons and the correct number of aromatic and aliphatic carbons.

All three orthogonal techniques provide data that are fully consistent with the structure of this compound and inconsistent with other likely isomers (e.g., ortho- or para-chlorophenoxy substitution). We can therefore conclude with a high degree of confidence that the synthesized compound is indeed the target molecule.

References

  • Olsen, R. (n.d.). A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

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  • David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., Lemaire, E., & Nieto, S. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. Retrieved from [Link]

  • Retho, R., & Scheringer, M. (2018). Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. CHIMIA. Retrieved from [Link]

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  • Matsubara, H., & Urano, K. (1997). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB - OSTI.GOV. Retrieved from [Link]

  • Schrimpe-Rutledge, A. C., Sherrod, S. D., & McLean, J. A. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated... Retrieved from [Link]

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  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

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  • PubChem. (n.d.). N'-(3-(benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide. Retrieved from [Link]

  • Sanins, S. M., Timbrell, J. A., Elcombe, C., & Nicholson, J. K. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... Retrieved from [Link]

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spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenoxy)propanohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of this compound, a compound of interest in pharmaceutical and agrochemical research. As a derivative of the auxin herbicide Cloprop, its structural confirmation and purity assessment are paramount.[1] This document moves beyond a simple recitation of data, offering a layered, causal explanation of the spectroscopic results obtained from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how these techniques are applied for the definitive structural elucidation of complex organic molecules.

Introduction: The Molecular Blueprint

This compound belongs to the hydrazide class of compounds, which are noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The molecule's architecture combines a substituted aromatic ring, an ether linkage, a chiral center, and a hydrazide functional group. Each of these structural motifs imparts a unique signature on the spectroscopic data, and only through their combined interpretation can the molecule's identity be unequivocally confirmed. This guide will dissect each spectrum, explaining the "why" behind every signal, peak, and fragment.

The logical workflow for this analysis is crucial. It begins with non-destructive techniques that probe the magnetic environments of the atomic nuclei (NMR) and the vibrational modes of the chemical bonds (IR), culminating in a destructive technique (MS) that fragments the molecule to reveal its core components.

G cluster_workflow Analytical Workflow Start Start NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Non-destructive C-H Framework IR FT-IR Spectroscopy NMR->IR Functional Group Confirmation MS Mass Spectrometry IR->MS Molecular Weight & Fragmentation Structure Structure Elucidation MS->Structure

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen and carbon atoms within a molecule.[3]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the chemical environment of each proton, its proximity to other protons, and the number of protons in each unique environment.[4][5] For this compound, we anticipate signals corresponding to the aromatic, methine (CH), methyl (CH₃), and hydrazide (NH, NH₂) protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable NH protons.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition includes 16-32 scans.

  • Referencing: The chemical shifts are referenced internally to the residual solvent peak or to Tetramethylsilane (TMS) at 0.00 ppm.[5]

G Structure

Caption: Structure of this compound.

Predicted ¹H NMR Data and Interpretation

Signal LabelProton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
H-a-CH₃~1.6-1.7Doublet (d)3HShielded aliphatic protons, split by the adjacent methine proton (H-b) according to the n+1 rule.[5]
H-b-CH-~4.7-4.9Quartet (q)1HDeshielded by both the adjacent ether oxygen and the carbonyl group. Split into a quartet by the three methyl protons (H-a).
H-c,d,e,fAromatic~6.8-7.4Multiplet (m)4HProtons on the benzene ring. The electron-withdrawing chlorine atom and the electron-donating ether group create distinct electronic environments, leading to a complex splitting pattern.[6]
H-g-NH-~8.0-9.5Broad Singlet (br s)1HExchangeable proton on the secondary amine of the hydrazide. Deshielded due to proximity to the carbonyl group. Broadness is due to quadrupole effects and chemical exchange.[3]
H-h-NH₂~4.0-5.0Broad Singlet (br s)2HExchangeable protons on the terminal primary amine of the hydrazide. Generally appears as a broad signal that integrates to 2H.[7]
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) is required.

Predicted ¹³C NMR Data and Interpretation

Carbon LabelCarbon TypePredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1-CH₃~18-20Shielded sp³ hybridized alkyl carbon.
C2-CH-~72-75sp³ carbon significantly deshielded by the directly attached ether oxygen.
C3C=O~170-175Carbonyl carbon of the hydrazide group, highly deshielded.
C4C-O (Aromatic)~155-158Aromatic carbon bonded to the ether oxygen, deshielded by the electronegative atom.
C5C-Cl (Aromatic)~134-136Aromatic carbon bonded to chlorine. The chemical shift is influenced by halogen's inductive and resonance effects.
C6, C7, C8, C9Aromatic CH~114-131sp² hybridized aromatic carbons. Their precise shifts depend on their position relative to the chloro and phenoxy substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Bands and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance and Rationale
3350-3250N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of the -NH₂ group in the hydrazide, similar to a primary amide.[7]
3200-3050N-H StretchSecondary Amine (-NH-)A single band corresponding to the stretching of the N-H bond adjacent to the carbonyl.[9]
3100-3000C-H StretchAromaticCharacteristic stretching vibrations of C-H bonds on the benzene ring.
2990-2950C-H StretchAliphaticStretching vibrations of the C-H bonds in the methyl and methine groups.
~1650C=O Stretch (Amide I)Hydrazide CarbonylThis strong absorption is one of the most prominent peaks in the spectrum and is characteristic of the amide/hydrazide carbonyl group.[10]
~1550N-H Bend (Amide II)Hydrazide (-CONH-)Bending vibration of the N-H bond coupled with C-N stretching, confirming the hydrazide linkage.
1250-1200C-O-C Stretch (Asymmetric)Aryl-Alkyl EtherStrong absorption due to the asymmetric stretching of the ether bond.
800-600C-Cl StretchAryl HalideStretching vibration for the carbon-chlorine bond on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.[11] For this compound (C₉H₁₁ClN₂O₂), the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The sample is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, having excess energy, fragments into smaller, stable charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Molecular Ion and Key Fragmentation Pathways

  • Molecular Formula: C₉H₁₁ClN₂O₂

  • Molecular Weight: 214.05 g/mol (for ³⁵Cl) and 216.05 g/mol (for ³⁷Cl)

  • Predicted Molecular Ion Peaks (M⁺•): m/z 214 and m/z 216 (ratio approx. 3:1)

G M [C₉H₁₁ClN₂O₂]⁺• m/z 214/216 F1 [C₈H₈ClO₂]⁺ m/z 155/157 M->F1 - •CONHNH₂ F4 [CONHNH₂]⁺• m/z 60 M->F4 Cleavage α to ring F2 [C₆H₄ClO]⁺ m/z 127/129 F1->F2 - C₂H₃O F3 [C₃H₅O]⁺ m/z 57 F1->F3 - C₆H₄ClO•

Caption: Plausible EI-MS fragmentation pathways for this compound.

Interpretation of Major Fragments

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFormulaRationale for Formation
214/216Molecular Ion [M]⁺• [C₉H₁₁ClN₂O₂]⁺•The intact molecule minus one electron. Its presence confirms the molecular weight.
155/157[M - CONHNH₂]⁺[C₈H₈ClO]⁺Loss of the hydrazidecarbonyl radical via cleavage of the C-C bond alpha to the carbonyl group. This is a common fragmentation for amides and related structures.[12][13]
128/130[ClC₆H₄O]⁺[C₆H₄ClO]⁺Cleavage of the ether bond, resulting in the stable chlorophenoxy cation. This is a highly diagnostic fragment for this class of compounds.
57[CH(CH₃)CO]⁺[C₃H₅O]⁺Acylium ion formed by cleavage of the ether C-O bond.
60[CONHNH₂]⁺•[CH₄N₂O]⁺•Formation of the hydrazidecarbonyl radical cation, though less common as a primary fragment.

Conclusion: A Synthesized, Self-Validating Structural Proof

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR spectra collaboratively map the complete carbon-hydrogen framework. FT-IR confirms the presence of critical functional groups—the hydrazide N-H and C=O bonds, the ether linkage, and the aromatic system—validating the connections inferred from NMR. Finally, mass spectrometry provides the definitive molecular weight and, through its fragmentation pattern, corroborates the major structural subunits identified by the other methods. Each technique serves as an internal check on the others, creating a self-validating system that leads to the unambiguous structural elucidation of this compound.

References

  • BenchChem. (2025). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide.
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An In-depth Technical Guide to the Stability and Reactivity of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability and reactivity is paramount. This guide provides a detailed technical analysis of 2-(3-Chlorophenoxy)propanohydrazide, a compound featuring a hydrazide functional group and a chlorophenoxy moiety. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles from analogous structures to forecast its chemical behavior. This guide will delve into the intrinsic factors governing its stability and explore its reactivity profile, offering insights into potential degradation pathways and handling considerations. We will also outline robust experimental protocols for empirical validation.

Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with its structure, which dictates its physical and chemical properties.

Diagram 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₉H₁₁ClN₂O₂Based on chemical structure
Molecular Weight 214.65 g/mol Calculated from atomic weights
Physical State Likely a solid at room temperatureBased on similar hydrazide and chlorophenoxy compounds[1][2]
Aqueous Solubility Sparingly solubleThe chlorophenoxy group is hydrophobic, while the hydrazide group can form hydrogen bonds.
pKa The hydrazide group is weakly basic.The acyl group significantly reduces the basicity of the hydrazine moiety.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these will inform appropriate storage and handling procedures.

Hydrolytic Stability

The hydrazide bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[4][5] The stability of hydrazides in aqueous solutions is often pH-dependent, with increased stability observed around neutral pH.[6][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 2-(3-chlorophenoxy)propanoic acid and hydrazine.

  • Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can subsequently break down to the carboxylate and hydrazine.

Some studies on pyrrole-based hydrazides have shown them to be stable across a range of pH values, suggesting that the stability can be structure-dependent.[7][8]

Diagram 2: Potential Hydrolytic Degradation Pathway

Hydrolysis parent This compound acid 2-(3-Chlorophenoxy)propanoic Acid parent->acid H₂O, H⁺ or OH⁻ hydrazine Hydrazine parent->hydrazine H₂O, H⁺ or OH⁻

Caption: Simplified hydrolytic degradation of the parent compound.

Oxidative Stability

The hydrazide functional group is susceptible to oxidation.[9] The N-N bond can be a target for various oxidizing agents.[9] This oxidation can be enhanced by the presence of metal ions.[9] The oxidation of hydrazides can lead to the formation of acyl radicals and other reactive species.[10] The use of strong oxidizing agents like hypochlorites can lead to the complete destruction of the hydrazine moiety, potentially forming N-nitrosamines and other mutagenic species.[11]

Thermal Stability

Hydrazine and its derivatives can be thermally labile.[12][13] While hydrazides are generally more stable than their corresponding hydrazines, elevated temperatures can lead to decomposition. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the decomposition temperature and thermal behavior of the compound.

Photostability

The chlorophenoxy moiety suggests potential photosensitivity. Chlorophenoxy herbicides are known to undergo photodegradation in the environment.[14] The absorption of UV light can lead to the cleavage of the ether bond or reactions involving the chlorine substituent on the aromatic ring. The photolytic half-life of some chlorophenoxy compounds in water has been observed to be in the range of days.[14]

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydrazide functional group.

  • Nucleophilicity: The terminal nitrogen of the hydrazide is nucleophilic and can react with electrophiles. A common reaction is the condensation with aldehydes and ketones to form hydrazones.

  • Acylation: The terminal nitrogen can be acylated by reaction with acyl chlorides or anhydrides.

  • Cyclization Reactions: Hydrazides are versatile precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.[15]

The chlorophenoxy group is generally stable but can undergo nucleophilic aromatic substitution under harsh conditions. The ether linkage can be cleaved under strongly acidic conditions.

Experimental Protocols for Stability and Reactivity Assessment

To empirically determine the stability and reactivity of this compound, a series of well-defined experiments should be conducted.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways.[16]

Protocol 1: Hydrolytic Stability Assessment

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 2, 4, 7, 9, and 12).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Characterization: If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.

Diagram 3: Workflow for Hydrolytic Stability Testing

Hydrolytic_Stability_Workflow start Prepare Solutions (pH 2, 4, 7, 9, 12) incubate Incubate at Controlled Temperature start->incubate analyze HPLC Analysis at Time Points incubate->analyze characterize LC-MS/MS for Degradant ID analyze->characterize If Degradation > Threshold report Report Degradation Kinetics analyze->report characterize->report

Caption: A typical workflow for assessing hydrolytic stability.

Protocol 2: Oxidative Stability Assessment

  • Preparation of Solutions: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Incubate the solution at room temperature for a specified time.

  • Analysis and Characterization: Analyze the sample using HPLC and LC-MS/MS as described for hydrolytic stability.

Protocol 3: Photostability Assessment

  • Sample Preparation: Expose a solution of the compound and a solid sample to a light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber).

  • Control: Keep a parallel set of samples in the dark as a control.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Conclusion

This compound is a molecule with two key functional groups that dictate its chemical behavior. The hydrazide moiety is susceptible to hydrolysis and oxidation, while the chlorophenoxy group may impart photosensitivity. A thorough understanding of these potential liabilities is crucial for the successful development of any product containing this molecule. The experimental protocols outlined in this guide provide a robust framework for empirically determining its stability and reactivity profile, ensuring the development of a safe, effective, and high-quality final product.

References

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  • Augusto, O., & Ortiz de Montellano, P. R. (1981). Hydrazide derivatives produce active oxygen species as hydrazine. Biochemical and Biophysical Research Communications, 101(4), 1324-1330. Available at: [Link]

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  • Narayan, S., & Manupriya, C. (2017). ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. International Journal of Applied Pharmaceutical and Biological Research, 2(2), 1-10. Available at: [Link]

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A Technical Guide to the Preliminary Biological Activity Screening of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds serving as a particularly fruitful area of investigation. Hydrazides and their derivatives represent a "privileged scaffold," consistently demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro biological activity screening of a specific novel compound, 2-(3-Chlorophenoxy)propanohydrazide. By leveraging the known bioactivities of both the hydrazide core and the chlorophenoxy moiety, we outline a strategic, multi-tiered screening approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic potential. The causality behind experimental choices is elucidated, and all methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: Rationale for Screening

The Hydrazide Scaffold: A Versatile Tool in Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) and its derivatives, hydrazones, are pivotal in modern drug discovery. The presence of the N-N bond and the reactive protons makes this scaffold a versatile synthon for creating a plethora of heterocyclic compounds.[1][2] More importantly, this structural motif is associated with a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4] The clinical success of drugs like Isoniazid (an anti-tubercular agent) has cemented the importance of the hydrazide core and continues to inspire the synthesis of new analogues for biological evaluation.[4]

The Chlorophenoxy Moiety: More Than a Herbicide

The 2-(3-chlorophenoxy) group is structurally related to a class of compounds known as chlorophenoxy herbicides, which function as synthetic auxins, a type of plant growth regulator.[5][6] While their primary application is agricultural, the ability of these small molecules to interact with biological systems warrants further investigation in other contexts. The incorporation of a halogenated aromatic ring can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability, all critical parameters for pharmacokinetic and pharmacodynamic profiles. The antiplasmodial activity of certain quinoxalines bearing a 2-(3-chlorophenoxy) group further suggests that this moiety can be part of pharmacologically active molecules beyond the agricultural domain.[7]

Compound of Interest: this compound

The target of this guide, this compound, represents a logical combination of these two pharmacologically relevant moieties. The hypothesis is that the unique electronic and steric properties of the chlorophenoxy group, coupled with the proven versatility of the hydrazide scaffold, may result in a novel compound with significant and potentially selective biological activity. This document outlines a systematic and efficient strategy for the initial in vitro screening to test this hypothesis.

A Strategic Framework for Preliminary Screening

The initial evaluation of a novel compound should be strategic, maximizing data acquisition while conserving resources. A tiered or cascaded approach is most effective.[8] We begin with a battery of broad, cost-effective, and rapid in vitro assays to identify any significant biological "signals." A positive result, or "hit," in any of these primary assays justifies progression to more complex secondary screening and mechanism-of-action studies.

The overall workflow is designed to be logical and sequential, ensuring that each step informs the next. This process is visualized in the diagram below.

G Figure 1. High-Level Preliminary Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Follow-up Compound Test Compound This compound Assays Primary Assay Battery (Parallel Screening) Compound->Assays Antimicrobial Antimicrobial Assay (MIC Determination) Assays->Antimicrobial Antioxidant Antioxidant Assay (DPPH IC50) Assays->Antioxidant AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Assays->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT IC50) Assays->Cytotoxicity Analysis Data Analysis (Calculate MIC & IC50) Antimicrobial->Analysis Antioxidant->Analysis AntiInflammatory->Analysis Cytotoxicity->Analysis Hit Hit Identification (Activity > Threshold?) Analysis->Hit No Archive Data (Inactive) Hit->No No Yes Hit Compound Confirmed Hit->Yes Yes Secondary Secondary Screening (e.g., Selectivity, MoA) Yes->Secondary

Caption: General workflow for preliminary biological activity screening.

Tier 1: The Primary In Vitro Screening Battery

This section provides the detailed, step-by-step protocols for the four recommended primary assays.

Antimicrobial Activity Screening

Causality: The hydrazide scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2][3] Therefore, the most fundamental screen is to determine if the test compound can inhibit the growth of medically relevant microbes. The Broth Microdilution assay is chosen over disk diffusion as it provides a quantitative Minimum Inhibitory Concentration (MIC), which is a more valuable metric for structure-activity relationship (SAR) studies.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans ATCC 10231) in RPMI-1640 medium overnight at 37°C.

    • Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate broth to each well.

    • Add 100 µL of the serially diluted compound to the corresponding wells.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO at the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • Data Acquisition:

    • The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[9]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)Standard DrugMIC (µg/mL)
S. aureus ATCC 25923Test CompoundCiprofloxacin
E. coli ATCC 25922Test CompoundCiprofloxacin
C. albicans ATCC 10231Test CompoundFluconazole
Antioxidant Capacity Assessment

Causality: Many hydrazide derivatives have been reported to possess antioxidant properties, likely due to their ability to act as hydrogen donors and scavenge free radicals.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for radical scavenging activity.[12] The DPPH radical is a stable free radical that changes color from purple to yellow upon accepting a hydrogen atom from an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[13]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compound or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • The control well should contain 100 µL of methanol and 100 µL of the DPPH solution. The blank well contains 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12]

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

  • Data Analysis:

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Ascorbic Acid)
10
25
50
100
250
IC₅₀ (µg/mL)
Anti-inflammatory Activity Screening

Causality: Inflammation is a key pathological process in many diseases, and protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (such as albumin) when subjected to heat is a simple and effective in vitro model for preliminary anti-inflammatory activity screening.[16][17]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation:

    • The reaction mixture consists of 0.5 mL of 1% w/v aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

    • Diclofenac sodium is used as the standard drug.[15]

    • A control consists of 0.5 mL of BSA and 0.5 mL of distilled water.

  • Incubation:

    • Adjust the pH of all solutions to 6.8.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[17]

  • Data Acquisition:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Diclofenac Sodium)
100
200
300
400
500
IC₅₀ (µg/mL)
Cytotoxicity Screening (Anticancer Potential)

Causality: The search for novel cytotoxic agents is a primary focus of cancer research. Hydrazide-hydrazones have shown promising anticancer activity.[3] The MTT assay is a robust, colorimetric method for assessing cell viability and is a gold standard for the preliminary screening of cytotoxic compounds.[14][18] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells.

G Figure 2. Principle of the MTT Assay MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme DeadCell Dead Cell (No Conversion) MTT->DeadCell No Reaction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Conversion of MTT to formazan by viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[20]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Replace the old media with fresh media containing serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include an untreated control (cells in fresh medium) and a vehicle control (cells treated with the highest concentration of DMSO). Doxorubicin can be used as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Incubation and Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[18]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (Test Compound)% Cell Viability (Doxorubicin)
0.1
1
10
50
100
IC₅₀ (µM)

Data Interpretation and Hit Identification

A "hit" is a compound that demonstrates a predefined level of activity in a primary assay, warranting its advancement to the next stage of testing. The criteria for a hit should be established before screening begins.

  • Antimicrobial: A compound with an MIC value ≤ 32 µg/mL is often considered a promising hit for further investigation.

  • Antioxidant: Activity comparable to or better than the standard (e.g., Ascorbic Acid) is desirable. An IC₅₀ < 50 µg/mL can be considered a strong hit.

  • Anti-inflammatory: An IC₅₀ value significantly lower than 500 µg/mL and approaching that of the standard drug (Diclofenac) indicates a positive result.

  • Cytotoxicity: An IC₅₀ value < 10 µM is a common threshold used in cancer drug discovery to identify a potent hit compound.[21]

The logical progression from initial data to a decision on whether a compound is a "hit" is crucial for an efficient drug discovery pipeline.

G Figure 3. Logic for Hit Identification Data Raw Data from Primary Assays Calc Calculate IC50 / MIC Values Data->Calc Compare Compare Activity to Pre-defined Threshold Calc->Compare Hit HIT Advance to Secondary Screening Compare->Hit Activity > Threshold NoHit INACTIVE Consider for Scaffold Hopping or Archive Compare->NoHit Activity < Threshold

Caption: Logical progression from data to hit identification.

Conclusion and Future Directions

This guide has presented a robust and scientifically-grounded framework for the preliminary biological screening of this compound. By employing a battery of validated in vitro assays targeting antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, researchers can efficiently identify potential therapeutic properties of this novel compound. The emphasis on understanding the causality behind methodological choices and adhering to stringent protocols ensures the generation of reliable and reproducible data.

Any compound identified as a "hit" from this primary screening phase should be subjected to further, more rigorous investigation. Future directions would include:

  • Resynthesis and Purity Confirmation: To ensure the observed activity is intrinsic to the compound.

  • Secondary Screening: Including selectivity assays (e.g., cytotoxicity against non-cancerous cell lines) and mechanism-of-action (MoA) studies to understand how the compound exerts its biological effect.

  • Lead Optimization: If a promising MoA is identified, medicinal chemists can begin synthesizing analogues to improve potency and drug-like properties, initiating the journey from a simple "hit" to a viable drug candidate.

References

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  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). Mini-Reviews in Medicinal Chemistry. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med. [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024).
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  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal of Pharmaceutical Analysis. [Link]

  • In vitro antimicrobial activity screening. (n.d.). ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). PubMed. [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). [Source Not Available].
  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI. [Link]

  • (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3. (n.d.). PubChem. [Link]

  • Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. (2025). Dialnet. [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). [Link]

  • 2-(3-Chlorophenoxy)propionamide | C9H10ClNO2. (n.d.). PubChem. [Link]

  • 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. (n.d.). PubMed Central. [Link]

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Methodological & Application

Synthesis of Novel Hydrazone Derivatives from 2-(3-Chlorophenoxy)propanohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Hydrazone Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Among the myriad of chemical scaffolds explored, the hydrazone moiety (-C=N-NH-C=O) stands out as a "privileged" structure.[1][2] This is due to its remarkable versatility in binding to various biological targets and its straightforward synthesis.[3][4] Hydrazones have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[5][6][7] The biological activity is often attributed to the azomethine proton (-NHN=CH-), which can be fine-tuned through structural modifications.[1]

This application note provides a comprehensive guide for the synthesis and characterization of novel hydrazone derivatives, starting from 2-(3-chlorophenoxy)propanohydrazide. The inclusion of the 3-chlorophenoxy moiety is strategic; halogenated aromatic rings are prevalent in pharmaceuticals, often enhancing membrane permeability and metabolic stability.[8][9] This guide is intended for researchers and scientists in drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target hydrazone derivatives follows a logical and efficient two-step pathway. The initial step involves the preparation of the key intermediate, this compound. This is followed by the condensation reaction of the hydrazide with a variety of aromatic and heteroaromatic aldehydes to yield the final hydrazone derivatives.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrazone Synthesis & Characterization Start 3-Chlorophenol + Ethyl 2-bromopropionate Step1 Esterification: Formation of Ethyl 2-(3-chlorophenoxy)propanoate Start->Step1 K2CO3, Acetone Reflux Step2 Hydrazinolysis: Synthesis of this compound Step1->Step2 Hydrazine Hydrate, Ethanol Reflux Step3 Condensation Reaction: Formation of Novel Hydrazone Derivatives Step2->Step3 Aromatic Aldehyde, Ethanol Glacial Acetic Acid (catalyst) Step4 Purification: Recrystallization Step3->Step4 Ethanol Step5 Characterization: FTIR, NMR, MS Step4->Step5 Spectroscopic Analysis

Caption: Overall workflow for the synthesis and characterization of novel hydrazone derivatives.

Part 1: Synthesis of this compound

This section details the synthesis of the crucial hydrazide intermediate. The protocol is based on established methods for the synthesis of similar phenoxyacetic acid derivatives.[10]

Protocol 1.1: Synthesis of Ethyl 2-(3-chlorophenoxy)propanoate

Rationale: This step involves a Williamson ether synthesis, where the phenoxide ion of 3-chlorophenol acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate. Potassium carbonate is a mild base used to deprotonate the phenol, and acetone is an appropriate polar aprotic solvent for this SN2 reaction.

Materials:

  • 3-Chlorophenol

  • Ethyl 2-bromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (0.1 mol) in 100 mL of anhydrous acetone.

  • To this solution, add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide salt.

  • Slowly add ethyl 2-bromopropionate (0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude ester can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 1.2: Synthesis of this compound

Rationale: This step is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. Ethanol is a suitable solvent that can dissolve both reactants.

Materials:

  • Ethyl 2-(3-chlorophenoxy)propanoate

  • Hydrazine hydrate (80% or 99%)

  • Ethanol

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3-chlorophenoxy)propanoate (from the previous step) in 100 mL of ethanol.

  • Add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC until the ester spot disappears.

  • After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the solid hydrazide.

  • Collect the white crystalline product by filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Part 2: Synthesis of Novel Hydrazone Derivatives

This section outlines the general procedure for the synthesis of the target hydrazone derivatives through the condensation of this compound with various aldehydes.

Protocol 2.1: General Procedure for Hydrazone Synthesis

Rationale: This reaction is a classic condensation reaction between a hydrazide and an aldehyde to form a hydrazone. The reaction is typically catalyzed by a small amount of acid (in this case, glacial acetic acid), which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[11]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes (e.g., 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, 3-pyridinecarboxaldehyde)

  • Ethanol

  • Glacial Acetic Acid

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • To this solution, add the desired aldehyde (1 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing ice-cold water with constant stirring.

  • The precipitated solid hydrazone is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture.

Hydrazone_Synthesis_Detail Hydrazide This compound in Ethanol Reaction Reflux (3-6 hours) Hydrazide->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) Aldehyde->Reaction Catalyst Glacial Acetic Acid (2-3 drops) Catalyst->Reaction Workup Cooling & Precipitation in Ice-Cold Water Reaction->Workup Purification Filtration & Recrystallization (Ethanol) Workup->Purification Product Novel Hydrazone Derivative Purification->Product

Caption: Detailed workflow for the synthesis of a single hydrazone derivative.

Part 3: Characterization of the Synthesized Compounds

Thorough characterization of the newly synthesized hydrazones is essential to confirm their structure and purity. The following spectroscopic techniques are routinely employed.[12][13]

Exemplary Spectroscopic Data

The following table provides an example of the expected spectroscopic data for a novel hydrazone derivative, N'-(4-methoxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide.

Technique Expected Observations
FT-IR (KBr, cm⁻¹) N-H stretch: 3200-3300 (broad), C=O stretch (amide): 1660-1680, C=N stretch (imine): 1610-1630, C-O-C stretch (ether): 1240-1260, C-Cl stretch: 750-780.[3][5]
¹H NMR (DMSO-d₆, δ ppm) -NH- (amide): ~11.5 (singlet, D₂O exchangeable), -CH=N- (azomethine): ~8.2 (singlet), Aromatic protons: 6.8-7.8 (multiplets), -O-CH-: ~4.8 (quartet), -O-CH₃: ~3.8 (singlet), -CH-CH₃: ~1.5 (doublet).[7][12]
¹³C NMR (DMSO-d₆, δ ppm) C=O (amide): ~165-170, C=N (azomethine): ~145-150, Aromatic carbons: 110-160, -O-CH-: ~70-75, -O-CH₃: ~55, -CH-CH₃: ~18.[5]
Mass Spectrometry (EI-MS) Molecular ion peak [M]⁺: Corresponding to the calculated molecular weight. Characteristic fragmentation patterns include cleavage of the N-N bond and loss of the chlorophenoxy group.[2][6]

Discussion: Biological Significance and Future Directions

The synthesized hydrazone derivatives, incorporating the this compound scaffold, are promising candidates for biological screening. The presence of the azomethine group is crucial for their potential bioactivity. Furthermore, the lipophilic nature of the chlorophenoxy group may enhance the compounds' ability to cross biological membranes.

These novel compounds can be screened for a variety of biological activities, including:

  • Antibacterial and Antifungal Activity: Many hydrazone derivatives have shown potent antimicrobial effects.[1][5]

  • Anticancer Activity: The hydrazone scaffold is present in several compounds with demonstrated anticancer properties.[5]

  • Anti-inflammatory and Analgesic Activity: Hydrazones have been reported to exhibit significant anti-inflammatory and analgesic effects.[6]

Further studies could involve the synthesis of a larger library of these derivatives by varying the aldehyde component to establish a structure-activity relationship (SAR). Additionally, computational docking studies can be employed to predict the binding affinity of these compounds to specific biological targets.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel hydrazone derivatives from this compound. By following these procedures, researchers can efficiently synthesize a library of new chemical entities for further investigation in drug discovery programs. The combination of a versatile hydrazone core with a strategically chosen chlorophenoxy moiety offers a promising avenue for the development of new therapeutic agents.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). A review exploring biological activities of hydrazones. Journal of Pharmacy and Pharmacology, 59(4), 465-477. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2006). Biological Activities of Hydrazone Derivatives in the New Millennium. Mini-Reviews in Medicinal Chemistry, 6(10), 1145-1157. [Link]

  • Kumar, D., & Kumar, N. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 9(6), 845-851. [Link]

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  • Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 5851–5873. [Link]

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  • Küçükgüzel, İ., Tatar, E., Küçükgüzel, Ş. G., Rollas, S., & De Clercq, E. (2007). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. European Journal of Medicinal Chemistry, 42(5), 667-674. [Link]

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  • Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 5851-5873. [Link]

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Synthesis of Novel Schiff Bases from 2-(3-Chlorophenoxy)propanohydrazide: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis, purification, and characterization of novel Schiff bases derived from 2-(3-chlorophenoxy)propanohydrazide and various aromatic aldehydes. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for each step. We present a self-validating system that includes in-process monitoring and thorough analytical characterization of both the intermediate hydrazide and the final Schiff base products.

Introduction: The Significance of Hydrazone-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydrazone scaffold (-C(=O)-NH-N=CH-), a subset of Schiff bases, is of particular interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The ability to readily synthesize a diverse library of these compounds by condensing various hydrazides with a range of aldehydes makes them attractive targets for drug discovery programs.

This document outlines a reliable two-step synthetic strategy, commencing with the preparation of the key intermediate, this compound, followed by its condensation with aromatic aldehydes to yield the target Schiff bases.

Synthetic Strategy Overview

The overall synthetic workflow is a two-stage process. The first stage involves the synthesis of the hydrazide intermediate from a commercially available ester. The second stage is the classical Schiff base condensation reaction.

G cluster_0 PART 1: Hydrazide Synthesis cluster_1 PART 2: Schiff Base Synthesis Ester Ethyl 2-(3-chlorophenoxy)propionate Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Schiff_Base Target Schiff Base Hydrazide->Schiff_Base Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Schiff_Base Ethanol, Glacial Acetic Acid (cat.), Reflux

Figure 1: General two-step workflow for the synthesis of Schiff bases from the corresponding ester.

Experimental Protocols

PART 1: Synthesis of this compound

The synthesis of the hydrazide is achieved through the hydrazinolysis of the corresponding ethyl ester. This is a well-established and efficient method for converting esters to hydrazides.[1][2]

Materials:

  • Ethyl 2-(3-chlorophenoxy)propionate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 2-(3-chlorophenoxy)propionate (0.01 mol) and absolute ethanol (50 mL). Stir the mixture until the ester is fully dissolved.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.012 mol) dropwise. A slight molar excess of hydrazine hydrate ensures the complete conversion of the ester.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting solid residue is the crude this compound. This can be purified by recrystallization from a minimal amount of hot ethanol to yield a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

PART 2: General Protocol for the Synthesis of Schiff Bases

The formation of the Schiff base occurs via a condensation reaction between the synthesized hydrazide and an aromatic aldehyde. A catalytic amount of acid is often used to accelerate the reaction.[3]

Materials:

  • This compound

  • Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Step-by-Step Protocol:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (25 mL).

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 mmol) in an equimolar ratio.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate:hexane, 1:1 v/v). The consumption of the starting materials and the formation of a new product spot are indicative of reaction completion.

  • Product Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[2] Dry the purified product in a vacuum oven.

  • Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.[2][4]

G Start Dissolve Hydrazide and Aldehyde in Ethanol Add_Catalyst Add Catalytic Glacial Acetic Acid Start->Add_Catalyst Reflux Reflux for 3-4 hours Add_Catalyst->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature Monitor_TLC->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry End Characterize Pure Schiff Base Dry->End

Figure 2: Experimental workflow for the synthesis of Schiff bases.

Characterization of Synthesized Compounds

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff bases. The following analytical techniques are recommended:

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond, a characteristic absorption band is expected in the range of 1558-1660 cm⁻¹.[1] The disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide's primary amine will also be observed. The amide C=O stretch from the hydrazide moiety will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-N=CH-) in the region of 8.56–8.86 ppm.[1] Aromatic protons will appear as multiplets in their characteristic regions.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a signal in the range of 158.2-163.4 ppm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight.[5][6]

  • Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.

Table 1: Expected Analytical Data for a Representative Schiff Base

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm) Azomethine Proton (-N=CH-)Expected IR (cm⁻¹) C=N Stretch
(E)-N'-(benzylidene)-2-(3-chlorophenoxy)propanohydrazideC₁₆H₁₅ClN₂O₂318.76~8.3 - 8.6 (singlet)~1620 - 1640
(E)-N'-(4-chlorobenzylidene)-2-(3-chlorophenoxy)propanohydrazideC₁₆H₁₄Cl₂N₂O₂353.20~8.3 - 8.6 (singlet)~1615 - 1635
(E)-N'-(4-methoxybenzylidene)-2-(3-chlorophenoxy)propanohydrazideC₁₇H₁₇ClN₂O₃348.78~8.2 - 8.5 (singlet)~1610 - 1630

Safety and Handling

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.

  • Solvents such as ethanol are flammable. Keep away from open flames and ignition sources.

  • Always follow standard laboratory safety procedures.

Conclusion

The protocols described in this application note provide a reliable and efficient method for the synthesis of novel Schiff bases from this compound. The two-step approach is straightforward and amenable to the creation of a diverse library of compounds for further biological evaluation. The detailed characterization techniques ensure the structural integrity and purity of the final products, which is paramount in drug discovery and development.

References

  • Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Available at: [Link]

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2355. Available at: [Link]

  • Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

  • Singh, A. (2019). How to detect imine from schiff base formation reaction? ResearchGate. Available at: [Link]

  • Al-Noor, T. H., Al-Ayash, S. R., El-ajaily, M. M., & Bufarwa, S. (2025). Synthesis and Characterization of Vanillin Schiff Base Complexes with Paracetamol and Divalent Metal Ions: Antimicrobial Activity Study. ResearchGate. Available at: [Link]

  • Muthusaravanan, S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6825. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of hydrazide compound. CN103408454A.
  • Google Patents. (n.d.). Method of synthesizing hydrazine compounds carboxylic acids. US3787482A.
  • Al-Noor, T. H., et al. (2025). Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

  • Muthusaravanan, S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-(3-Chlorophenoxy)propanohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(3-Chlorophenoxy)propanohydrazide

In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic compounds is of paramount importance. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2][3] The hydrazide functional group (-CONHNH₂) is a particularly powerful and versatile synthon, serving as a readily available handle for constructing a diverse array of five-membered aromatic ring systems.

This guide focuses on This compound , a precursor molecule that combines the useful phenoxypropionic acid moiety with the reactive hydrazide group. The chlorophenoxy group itself is present in various biologically active molecules, including herbicides like Cloprop.[4][5][6] This precursor, therefore, offers a strategic starting point for synthesizing libraries of compounds with potential therapeutic value. We will explore its application in the synthesis of key heterocyclic families: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles, providing detailed, field-tested protocols for each transformation.

Part 1: Synthesis of the Core Precursor

The journey begins with the synthesis of the title compound, this compound. This is typically a two-step process starting from the commercially available 2-(3-chlorophenoxy)propionic acid. The acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to activate the carboxyl group, followed by hydrazinolysis.

Workflow for Precursor Synthesis

A 2-(3-Chlorophenoxy)propionic Acid B Esterification A->B H₂SO₄ (cat.), Methanol, Reflux C Methyl 2-(3-chlorophenoxy)propanoate B->C D Hydrazinolysis C->D Hydrazine Hydrate, Ethanol, Reflux E This compound (Precursor) D->E

Caption: Synthesis of the hydrazide precursor.

Protocol 1: Synthesis of this compound

Causality: The esterification step is crucial as the carboxylic acid itself is not sufficiently electrophilic to react directly with hydrazine hydrate. The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen, enhancing its electrophilicity for attack by methanol. The subsequent hydrazinolysis involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the displacement of the methoxy group and formation of the stable hydrazide.

Methodology:

  • Esterification:

    • To a solution of 2-(3-chlorophenoxy)propionic acid (10.0 g, 0.05 mol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with cooling.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl 2-(3-chlorophenoxy)propanoate (0.05 mol) in ethanol (80 mL).

    • Add hydrazine hydrate (80%, 7.5 mL, ~0.15 mol) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath. The solid product, this compound, will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is needed.

Part 2: Application in Heterocyclic Synthesis

The synthesized hydrazide is a launchpad for creating diverse heterocyclic systems. Its -CONHNH₂ moiety contains the necessary nitrogen and carbon atoms, which, upon reaction with appropriate one or two-carbon synthons, can readily cyclize.

Application I: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8] The most common method for their synthesis from hydrazides involves dehydrative cyclization.

cluster_0 Route A: From Carboxylic Acids cluster_1 Route B: From Carbon Disulfide A This compound B Aroyl Hydrazide Intermediate A->B Aromatic Carboxylic Acid, POCl₃ C 5-Aryl-2-(1-(3-chlorophenoxy)ethyl) -1,3,4-oxadiazole B->C Dehydrative Cyclization D This compound E Dithiocarbazate Intermediate D->E 1. CS₂, KOH 2. Reflux F 5-(1-(3-chlorophenoxy)ethyl) -1,3,4-oxadiazole-2-thiol E->F Intramolecular Cyclization & Dehydration

Caption: Synthetic routes to 1,3,4-Oxadiazoles.

Causality: This is a classic one-pot method. Phosphorus oxychloride (POCl₃) serves as both a condensing and a dehydrating agent. It first activates the carboxylic acid, allowing it to react with the hydrazide to form an N-acylhydrazide intermediate. Subsequent intramolecular cyclization and dehydration, also facilitated by POCl₃, yield the stable 1,3,4-oxadiazole ring.[9][10]

Methodology:

  • Place this compound (1.08 g, 5 mmol) and a substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 0.78 g, 5 mmol) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 5 mL) slowly and carefully in a fume hood with cooling.

  • Reflux the mixture gently for 5-7 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate will form. Allow it to stand for 30 minutes.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-Aryl-2-(1-(3-chlorophenoxy)ethyl)-1,3,4-oxadiazole.

Causality: This reaction proceeds via the formation of a potassium dithiocarbazate salt.[7] The hydrazide reacts with carbon disulfide in a basic medium (KOH) to form this intermediate. Upon heating, intramolecular cyclization occurs with the elimination of water and hydrogen sulfide to furnish the oxadiazole-thiol tautomer, which predominantly exists in the thione form.

Methodology:

  • Dissolve this compound (1.08 g, 5 mmol) in absolute ethanol (20 mL).

  • Add potassium hydroxide (0.3 g, 5.3 mmol) and stir until dissolved.

  • Add carbon disulfide (0.4 mL, 6.6 mmol) dropwise and stir the mixture at room temperature for 12-16 hours.

  • Reflux the reaction mixture for 8 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield 5-(1-(3-chlorophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.

Route Cyclizing Agent Co-reactant Typical Yield Reference
2APOCl₃Aromatic Carboxylic Acid70-85%[9][10]
2BCS₂/KOHNone75-90%[7]
Application II: Synthesis of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a bioisostere of the 1,3,4-oxadiazole ring and is also associated with a broad spectrum of pharmacological activities, including antimicrobial and anticonvulsant effects.[11][12] The synthesis involves replacing the oxygen atom of the oxadiazole ring with sulfur, typically by using a sulfurating agent.

A This compound B Thiosemicarbazide Intermediate A->B Aryl Isothiocyanate C 5-(1-(3-chlorophenoxy)ethyl)-2-amino -1,3,4-thiadiazole B->C H₂SO₄ or PPA, Cyclization

Caption: Synthesis of 2-amino-1,3,4-Thiadiazoles.

Causality: This method involves the initial formation of a thiosemicarbazide by the reaction of the hydrazide with an isothiocyanate. This intermediate is then cyclized under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). The acid catalyzes the intramolecular cyclodehydration, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the stable aromatic thiadiazole ring.[13]

Methodology:

  • Thiosemicarbazide Formation:

    • Dissolve this compound (1.08 g, 5 mmol) in ethanol (25 mL).

    • Add an aryl isothiocyanate (e.g., phenyl isothiocyanate, 0.6 mL, 5 mmol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The solid thiosemicarbazide derivative will precipitate. Filter and wash with cold ethanol.

  • Cyclization:

    • Add the dried thiosemicarbazide (5 mmol) to pre-chilled concentrated sulfuric acid (10 mL) in small portions while maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting solid, wash with copious amounts of water to remove the acid, and then with a dilute sodium bicarbonate solution.

    • Dry the product and recrystallize from ethanol to obtain the pure 2-(substituted-anilino)-5-(1-(3-chlorophenoxy)ethyl)-1,3,4-thiadiazole.

Reagent 1 Reagent 2 (Cyclizing) Product Type Typical Yield Reference
Aryl IsothiocyanateConc. H₂SO₄2-Anilino-1,3,4-thiadiazole65-80%[13]
Application III: Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicine and agriculture, known for their antifungal and antimicrobial properties.[14][15] Their synthesis from hydrazides can be achieved through reactions that provide the additional nitrogen and carbon atoms required for the ring.

A Thiosemicarbazide Intermediate (from Protocol 3) B 5-(1-(3-chlorophenoxy)ethyl)-4-aryl -4H-1,2,4-triazole-3-thiol A->B NaOH (aq.), Reflux

Caption: Synthesis of 1,2,4-Triazole-3-thiols.

Causality: This protocol utilizes the same thiosemicarbazide intermediate prepared in Protocol 3. However, instead of acidic cyclization, a basic medium is used. The base (NaOH) promotes intramolecular cyclization via nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration to form the triazole-thiol ring.[16]

Methodology:

  • Prepare the thiosemicarbazide intermediate from this compound and an aryl isothiocyanate as described in step 1 of Protocol 3.

  • Suspend the thiosemicarbazide (5 mmol) in an aqueous sodium hydroxide solution (4%, 25 mL).

  • Reflux the mixture for 4-6 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and filter to remove any impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid or acetic acid until the product precipitates completely.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to yield the pure 5-(1-(3-chlorophenoxy)ethyl)-4-aryl-4H-1,2,4-triazole-3-thiol.

Application IV: Synthesis of Pyrazoles

Pyrazoles and their fused derivatives like pyrano[2,3-c]pyrazoles are well-known for their diverse biological activities, including anti-inflammatory and anticancer properties.[17][18][19] Their synthesis from hydrazides typically involves condensation with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent.

A This compound B Hydrazone Intermediate A->B Ethyl Acetoacetate C Pyrazolone Intermediate B->C Intramolecular Cyclization D Michael Adduct C->D Aryl Aldehyde, Malononitrile, Piperidine (cat.) E Pyrano[2,3-c]pyrazole Derivative D->E Intramolecular Cyclization & Tautomerization

Caption: Multicomponent synthesis of Pyrano[2,3-c]pyrazoles.

Causality: This is an elegant and efficient multicomponent reaction. First, the hydrazide reacts with a β-ketoester (ethyl acetoacetate) to form a pyrazolone intermediate via condensation and cyclization (a Knorr-type reaction).[20] Simultaneously, an aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to form a highly reactive Michael acceptor. The pyrazolone then acts as a nucleophile in a Michael addition to this acceptor, followed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole system.[17][19][21]

Methodology:

  • In a round-bottom flask, combine this compound (0.54 g, 2.5 mmol), ethyl acetoacetate (0.32 mL, 2.5 mmol), an aromatic aldehyde (e.g., benzaldehyde, 0.25 mL, 2.5 mmol), and malononitrile (0.165 g, 2.5 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. The product often begins to precipitate during the reaction.

  • Cool the mixture to room temperature.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure pyrano[2,3-c]pyrazole derivative.

Summary of Biological Significance

The heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals. A vast body of literature confirms the therapeutic potential of these scaffolds:

  • 1,3,4-Oxadiazoles: Exhibit a broad range of activities, including antibacterial, antifungal, anti-tubercular, anti-inflammatory, and anticancer properties.[1][7][8]

  • 1,3,4-Thiadiazoles: Known for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[11][12] The sulfur atom often enhances lipophilicity and can modulate binding interactions with biological targets.

  • 1,2,4-Triazoles: A cornerstone of antifungal therapy (e.g., fluconazole). Derivatives also show antibacterial, antiviral, and anti-inflammatory potential.[14][15][22]

  • Pyrazoles: Form the core of several marketed drugs, including the anti-inflammatory drug Celecoxib. They are widely explored for their analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[17][18]

By using this compound as a starting material, researchers can rapidly generate libraries of novel compounds built around these proven pharmacophores, facilitating the exploration of structure-activity relationships (SAR) and the discovery of new therapeutic agents.

References

  • Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. (2009). Molecules, 14(5), 1896-1905. [Link]

  • Jubie, S., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(11), 1983-1991. [Link]

  • Al-Ostath, A. I., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]

  • Yurttaş, L., et al. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(1), 79. [Link]

  • Li, Y., et al. (2022). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Pest Management Science, 78(1), 224-233. [Link]

  • Kowalska, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]

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  • Al-Soud, Y. A., et al. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(11), 795-802. [Link]

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antimicrobial activity screening of 2-(3-Chlorophenoxy)propanohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Antimicrobial Activity Screening of 2-(3-Chlorophenoxy)propanohydrazide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive framework and detailed experimental protocols for the systematic screening of this compound derivatives to identify and characterize their antimicrobial properties. We detail methodologies for initial qualitative assessment via the Agar Well Diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution method, and conclude with the protocol for establishing the Minimum Bactericidal Concentration (MBC). These protocols, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI), are designed to ensure data integrity, reproducibility, and comparability, providing researchers with a robust pathway from initial screening to lead candidate characterization.[3][4]

Introduction: The Rationale for Screening Hydrazide Derivatives

The core structure of hydrazide-hydrazones, characterized by the azomethine group (-NH–N=CH-), confers a unique chemical reactivity that makes them versatile scaffolds in medicinal chemistry.[5] Their reported mechanisms of action are diverse, with some analogues showing the ability to inhibit essential bacterial enzymes like DNA gyrase, thereby blocking DNA replication.[1][6][7] The this compound backbone provides a key framework that can be synthetically modified to generate a library of derivatives. Systematic screening of these derivatives is a critical first step in identifying compounds with potent activity against clinically relevant pathogens and understanding their structure-activity relationships (SAR).

This document serves as a practical guide for researchers embarking on this screening cascade. It explains not only the procedural steps but also the causality behind them, ensuring a foundational understanding for effective experimental design and troubleshooting.

The Antimicrobial Screening Workflow

A tiered or sequential screening approach is the most efficient strategy for evaluating a new library of chemical compounds. This process begins with a broad, qualitative primary screen to rapidly identify active "hits," which are then subjected to more rigorous, quantitative secondary assays to confirm and characterize their potency.

G cluster_0 Phase 1: Primary Screening (Qualitative) cluster_1 Phase 2: Secondary Screening (Quantitative) cluster_2 Phase 3: Data Analysis & Interpretation Compound Compound Library (this compound Derivatives) AWD Agar Well Diffusion Assay Compound->AWD Inactive Inactive AWD->Inactive No Zone of Inhibition Active Active AWD->Active Zone of Inhibition Observed MIC Broth Microdilution (Determine MIC) Active->MIC MBC Subculture from MIC Plate (Determine MBC) MIC->MBC Analysis Calculate MBC/MIC Ratio Characterize Activity MBC->Analysis Lead Lead Candidate Analysis->Lead MBC/MIC ≤ 4 (Bactericidal) Static Bacteriostatic Candidate Analysis->Static MBC/MIC > 4 (Bacteriostatic) G cluster_0 Normal Bacterial DNA Replication cluster_1 Inhibition by Hydrazide Derivative DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication Proceeds Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication Proceeds Inhibited_Gyrase DNA Gyrase + Derivative (Complex Formed) Derivative Hydrazide Derivative DNA_Gyrase2 DNA Gyrase Derivative->DNA_Gyrase2 Binds to Active Site DNA_Gyrase2->Block Replication Blocked Relaxed_DNA2 Relaxed DNA Relaxed_DNA2->DNA_Gyrase2 Cell_Death Bacterial Cell Death Block->Cell_Death

Caption: Hypothetical inhibition of bacterial DNA gyrase by a hydrazide derivative.

References

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  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [URL: [Link]]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [URL: [Link]]

  • Leśniak, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [URL: [Link]]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [URL: [Link]]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations AG. [URL: [Link]]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [URL: [Link]]

  • Dhakal, S., & Sapkota, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World Journal of Advanced Scientific Research, 4(2), 08-12. [URL: [Link]]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [URL: [Link]]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Journal of Chemistry, 2024, 1-15. [URL: [Link]]

  • MI - Microbiology. (n.d.). Broth Microdilution. [URL: [Link]]

  • Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbiology Info. [URL: [Link]]

  • Khan, I., et al. (2022). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemistrySelect, 7(22), e202200874. [URL: [Link]]

  • Aher, S. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [URL: [Link]]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [URL: [Link]]

  • Adhikari, B. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [URL: [Link]]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [URL: [Link]]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [URL: [Link]]

  • Leśniak, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [URL: [Link]]

  • Leśniak, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [URL: [Link]]

  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1034. [URL: [Link]]

  • Jones, R. N., & Gavan, T. L. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Lab Medicine, 15(1), 31-33. [URL: [Link]]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [URL: [Link]]

  • Krunic, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1038435. [URL: [Link]]

  • Kagan, R. J., & Bratescu, A. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [URL: [Link]]

  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? [URL: [Link]]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [URL: [Link]]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute. [URL: [Link]]

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plant growth regulation studies with 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Plant Growth Regulation Studies with 2-(3-Chlorophenoxy)propanohydrazide and its Analogs

Abstract

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals investigating the effects of this compound and its closely related analog, 2-(3-Chlorophenoxy)propionic acid (3-CPA or Cloprop), as plant growth regulators. These compounds are synthetic auxins that elicit a range of physiological responses in plants by mimicking the action of endogenous indoleacetic acid (IAA).[1][2] This guide moves beyond simple instructions to explain the underlying scientific principles, offering robust, self-validating protocols for preparing solutions, conducting bioassays, and interpreting results. We will cover key experimental workflows, from seed germination and in-vitro root development to whole-plant foliar applications, grounded in authoritative references and field-proven insights.

Note: While the topic specifies this compound, the vast majority of published research focuses on its carboxylic acid and amide analogs. The protocols herein are based on the well-documented activities of 2-(3-Chlorophenoxy)propionic acid (3-CPA) and are directly applicable to the study of the hydrazide derivative, which is expected to exhibit a similar mechanism of action.

The Scientific Foundation: Mechanism of Action

2-(3-Chlorophenoxy)propionic acid and its derivatives function as synthetic auxins.[3] Unlike endogenous auxins, which are tightly regulated by metabolic processes, these synthetic versions are more persistent, leading to sustained and often exaggerated physiological responses. Their primary mode of action is to hijack the plant's natural auxin signaling pathway.

The Auxin Signaling Cascade:

  • Perception: In the plant cell nucleus, the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, act as auxin co-receptors.

  • De-repression: When a synthetic auxin like 3-CPA binds to the TIR1/AFB complex, it stabilizes the interaction between this complex and a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.

  • Proteolysis: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Activation: The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-response elements in the promoters of target genes.

  • Physiological Response: The activation of these genes initiates a cascade of downstream effects, including cell elongation, cell division, and differentiation, which manifest as changes in root formation, fruit development, and overall plant architecture.[4]

Auxin Signaling Pathway cluster_0 Cell Nucleus Compound 3-CPA / Propanohydrazide (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds & Stabilizes Interaction AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Genes Activation of Auxin-Responsive Genes ARF->Genes Activates Response Physiological Responses (Cell Elongation, Division, etc.) Genes->Response Experimental Workflow cluster_assays Protocol 2-4: Bioassays Prep Protocol 1: Stock Solution Preparation SeedAssay Seed Germination Assay Prep->SeedAssay Apply Working Solutions RootAssay In-Vitro Rooting Assay Prep->RootAssay Apply Working Solutions FoliarAssay Whole Plant Foliar Assay Prep->FoliarAssay Apply Working Solutions PlantPrep Plant Material Preparation (Seeds, Explants, Seedlings) PlantPrep->SeedAssay PlantPrep->RootAssay PlantPrep->FoliarAssay Incubation Incubation & Growth (Controlled Environment) SeedAssay->Incubation RootAssay->Incubation FoliarAssay->Incubation Data Data Collection (Phenotypic Measurements, Imaging) Incubation->Data Analysis Statistical Analysis & Interpretation Data->Analysis Advanced Optional: Advanced Analysis (HPLC, Biomass, etc.) Data->Advanced

Caption: General experimental workflow for PGR studies.

Core Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate concentration is the cornerstone of any dose-response experiment. Due to the low solubility of many phenoxy-based compounds in water, a concentrated stock solution is prepared in a suitable solvent and then diluted to final working concentrations. [5]This ensures complete dissolution and uniform application.

Materials:

  • This compound or 3-CPA (Cloprop) powder

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, double-processed water [6]* Sterile volumetric flasks and pipettes

  • 0.2 µm sterile filter

Procedure:

  • Prepare a 1 mg/mL Primary Stock Solution:

    • Accurately weigh 100 mg of the compound powder.

    • Place it into a 100 mL sterile volumetric flask.

    • Add 3-5 mL of DMSO or ethanol to completely dissolve the powder. Gentle warming or vortexing can aid dissolution. [7] * Once fully dissolved, bring the volume to 100 mL with sterile, double-processed water. Mix thoroughly.

    • Scientist's Note: Adding the water slowly while stirring prevents the compound from precipitating out of the solution. [6]2. Sterilization and Storage:

    • For in-vitro studies, sterile-filter the stock solution through a 0.2 µm filter into a sterile container.

    • Store the stock solution at 2-8°C, protected from light. Stability should be confirmed, but refrigerated stocks are typically stable for several weeks.

  • Prepare Working Solutions:

    • Calculate the required volume of stock solution for your desired final concentration using the formula: V1 = (C2 × V2) / C1

      • V1 = Volume of stock solution needed

      • C1 = Concentration of stock solution (e.g., 1 mg/mL or 1000 mg/L)

      • V2 = Final volume of working solution desired

      • C2 = Desired final concentration of working solution

    • Example: To make 1 Liter of a 10 mg/L working solution from a 1000 mg/L stock: V1 = (10 mg/L × 1 L) / 1000 mg/L = 0.01 L or 10 mL. Add 10 mL of stock solution to 990 mL of sterile water or culture medium.

Typical Concentration Ranges for Bioassays
Assay Type Concentration Range (mg/L)
In-Vitro Culture (Rooting, Callus)0.01 - 10.0 [7]
Seed Germination0.1 - 100 (High concentrations can be inhibitory) [8]
Foliar Application (e.g., Pineapple)40 - 160 [9]
Fruit Thinning (e.g., Peach)Varies by cultivar, often tested around 150-300 ppm [10]
Protocol 2: Seed Germination and Early Seedling Growth Assay

Rationale: Seed germination is highly sensitive to hormonal signals. This assay provides a rapid and quantifiable method to assess the biological activity of a growth regulator, which can be either stimulatory at low doses or inhibitory at high doses. [8][11] Procedure:

  • Seed Preparation: Select a model species with rapid and uniform germination (e.g., Arabidopsis thaliana, lettuce, cress, or radish). Surface sterilize seeds by washing in 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Place sterile filter paper into 90 mm Petri dishes. Pipette 5 mL of the desired working solution (and a water/solvent control) onto the filter paper to ensure saturation.

  • Sowing: Arrange 50-100 seeds evenly on the filter paper in each dish. Seal the dishes with parafilm to maintain humidity.

  • Incubation: Place the plates in a controlled environment growth chamber (e.g., 22°C with a 16h light/8h dark cycle).

  • Data Collection:

    • Germination Percentage: Score germination daily for 3-5 days. A seed is considered germinated when the radicle has fully emerged.

    • Radicle and Hypocotyl Length: After a set period (e.g., 5-7 days), carefully remove the seedlings and photograph them on a flat surface with a ruler for scale. Use image analysis software (like ImageJ) to measure the length of the primary root (radicle) and the hypocotyl.

    • Control Validation: The control group (no compound) should exhibit a high germination rate (>90%) for the results to be valid.

Protocol 3: In-Vitro Root Development Assay

Rationale: Auxins are the primary regulators of root initiation and development. [12]This assay is a definitive test for auxin-like activity, measuring the compound's ability to induce lateral and adventitious roots.

Procedure:

  • Plant Material: Use seedlings of a model species like Arabidopsis thaliana grown vertically on standard Murashige and Skoog (MS) agar medium for 5-7 days.

  • Treatment: Prepare square Petri dishes with MS medium supplemented with the desired concentrations of the test compound (e.g., 0.01, 0.1, 1.0, 10 mg/L) and a control.

  • Transfer: Carefully transfer the 5-day-old seedlings from the standard MS plates to the treatment plates, placing them vertically.

  • Incubation: Seal the plates and place them vertically in a growth chamber for an additional 7-10 days.

  • Data Collection:

    • Primary Root Length: Measure the increase in primary root length from the time of transfer.

    • Lateral Root Count: Count the number of emerged lateral roots along the primary root.

    • Root Morphology: Document any changes in root hair density, callus formation at the root-shoot junction, or overall root system architecture using a high-resolution scanner or a microscope.

Protocol 4: Foliar Application on Whole Plants

Rationale: This protocol simulates the agricultural application of plant growth regulators and assesses their effects on overall plant morphology, including fruit development and yield characteristics. [10][13] Procedure:

  • Plant Growth: Grow plants (e.g., tomato, pineapple, or a suitable model) in pots under controlled greenhouse conditions until they reach the desired developmental stage (e.g., pre-flowering or early fruit set).

  • Preparation of Spray Solution: Prepare the working solutions as described in Protocol 1. Add a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to the solution to ensure even coverage on the leaf surface. [13]3. Application: Using a fine-mist sprayer, apply the solution to the plant's foliage until runoff is just visible. Ensure all aerial parts of the plant are covered. The control group should be sprayed with the water/surfactant solution only.

  • Post-Application Care: Return plants to the greenhouse and continue standard watering and fertilization, being careful not to wash the compound off the leaves.

  • Data Collection:

    • Phenotypic Observations: Record morphological changes over time (e.g., plant height, stem diameter, leaf curling, epinasty).

    • Fruit Characteristics: For fruiting species, measure fruit set percentage, fruit size, weight, and quality parameters like soluble solids content at harvest. [9][10] * Biomass: At the end of the experiment, measure the fresh and dry weight of shoots and roots.

Advanced Analysis and Troubleshooting

Quantification in Plant Tissues: To understand uptake, translocation, and metabolism, researchers can quantify the compound within plant tissues using analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [14][15]This requires developing a robust extraction and sample clean-up protocol. [16] Troubleshooting Common Issues:

  • Precipitation in Media: If the compound precipitates when added to culture media, prepare a more concentrated stock in a stronger organic solvent or add it to the media while it is still warm and agitated.

  • High Phytotoxicity: If high mortality or severe stunting is observed even at low concentrations, the compound may be highly potent. Expand the dose-response curve to include much lower concentrations.

  • No Observable Effect: Ensure the compound was fully dissolved and the application was uniform. Verify the viability of the plant material and consider that some species or cultivars may be non-responsive.

References

  • Growth Regulators – Plant Tissue Culture Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/982/p0903-pis.pdf]
  • (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7542]
  • PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. [URL: https://phytotechlab.com/media/documents/product-info-sheets/pgrs-pis.pdf]
  • (±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0, (±). Echemi. [URL: https://www.echemi.com/products/pid211737-1-2-3-chlorophenoxy-propionic-acid.html]
  • 2-(3-Chlorophenoxy)propionamide | 5825-87-6. Smolecule. [URL: https://www.smolecule.com/2-3-chlorophenoxy-propionamide-cas-5825-87-6.html]
  • Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/16018317/]
  • A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41416d]
  • Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers. Tocopharm. [URL: https://www.tocopharm.com/plant-growth-regulators/selling-pineapple-hormone-pgr-cloprop-3-cpa-101-10-0-98-in-stock.html]
  • Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Dialnet. [URL: https://dialnet.unirioja.es/servlet/articulo?codigo=9246180]
  • (PDF) Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. ResearchGate. [URL: https://www.researchgate.net/publication/374823812_Pre-harvest_application_of_2-3-chlorophenoxy_propionic_acid_on_pineapple_plants]
  • DUS protocols for testing plant varieties. GOV.UK. [URL: https://www.gov.uk/government/publications/dus-protocols-for-testing-plant-varieties]
  • Effect of 2-(3-Chlorophenoxy)propionic Acid and 2-(3-Chlorophenoxy)propionamide Applications on Fruit Size and Maturity of Peach. ASHS Journals. [URL: https://journals.ashs.org/jashs/view/journals/jashs/104/1/article-p34.xml]
  • Plant Growth Regulators Modify Fruit Set, Fruit Quality, and Return Bloom in Sweet Cherry. HortScience. [URL: https://journals.ashs.org/hortsci/view/journals/hortsci/53/1/article-p53.xml]
  • The nexus between reactive oxygen species and the mechanism of action of herbicides. Weed Science. [URL: https://www.cambridge.org/core/journals/weed-science/article/nexus-between-reactive-oxygen-species-and-the-mechanism-of-action-of-herbicides/3B2A6F6C1E9A6F6B1F9F8B5A1A5B4C4D]
  • III Analytical Methods. Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11814902_03.pdf]
  • Overview of herbicide mechanisms of action. PMC, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1567623/]
  • Guidelines for Demonstrating DUS. Agricultural Marketing Service - USDA. [URL: https://www.ams.usda.
  • Cloprop,pineapple growth regulator. Tocopharm. [URL: https://www.tocopharm.
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  • effect of various concentrations of 2,4-d and 2,4,5-t on seed germination, dry matter yield and transpiration rate of some economic plants. JournalAgent. [URL: http://www.journalagent.com/v2/download_fulltext.asp?pdir=tjit&plng=eng&un=TJIT-33758]
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  • Cloprop 3-CPA 98%TC Manufacturers, Suppliers and Factory. Delong Chemical. [URL: https://www.delongchem.
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  • Effect of 4-chlorophenoxyacetic acid and brassinosteroids on Fruit set, yield and quality of "Keitt" mango fruits. ResearchGate. [URL: https://www.researchgate.net/publication/372506163_Effect_of_4-chlorophenoxyacetic_acid_and_brassinosteroids_on_Fruit_set_yield_and_quality_of_Keitt_mango_fruits]
  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [URL: https://www.researchgate.
  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/jipb.12096]
  • In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. MDPI. [URL: https://www.mdpi.com/2223-7747/13/1/105]
  • An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Food Science and Preservation. [URL: https://www.koreascience.or.kr/article/JAKO201612050125577.page]
  • 2-(3-Chlorophenoxy)propionamide | C9H10ClNO2 | CID 22078. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22078]
  • EFFECT OF HERBICIDES ON SEED GERMINATION AND SEEDLING GROWTH OF WEED Malachra capitata Linn. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20053150259]
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  • Different Effects of Reactive Species Generated from Chemical Donors on Seed Germination, Growth, and Chemical Contents of Oryza sativa L. NIH, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]
  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). NIH, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9668383/]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(3-Chlorophenoxy)propanohydrazide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Chlorophenoxy)propanohydrazide. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and finished pharmaceutical products. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction

This compound is a chemical entity with potential applications in the pharmaceutical and agrochemical industries.[6][7] Accurate and reliable quantification of this compound is critical for ensuring product quality, safety, and efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated analytical method for its quantification.

The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. While specific data for the hydrazide is not extensively published, we can infer key characteristics from its structural analogue, 2-(3-chlorophenoxy)propionic acid. This related molecule possesses a similar chlorophenoxy chromophore, which is crucial for UV detection.[8][9] The presence of the hydrazide group in our target molecule will influence its polarity and potential for interactions with the stationary phase.

This application note follows a logical progression from understanding the analyte to method development, and finally, rigorous validation to demonstrate its fitness for purpose.

Physicochemical Properties of this compound (and its analogue)

A successful chromatographic separation is predicated on the interaction between the analyte, the stationary phase, and the mobile phase. An understanding of the analyte's properties is therefore paramount.

PropertyValue (for 2-(3-chlorophenoxy)propionic acid)Implication for Method Development
Molecular Weight 200.62 g/mol [8]Standard molecular weight for small molecule analysis.
pKa 3.62[8][9]The molecule is acidic. To ensure it is in a non-ionized state for good retention on a C18 column, the mobile phase pH should be kept below this value.
Water Solubility 1200 mg/L at 22°C[9]Moderately soluble in water. Soluble in organic solvents.
UV Absorbance Chromophores that absorb at wavelengths >290 nm[8][9]UV detection is a suitable technique. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on the chlorophenoxy moiety, a λmax is anticipated in the UV region, making UV spectrophotometry a suitable detection method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid for pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound with a known purity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm syringe filter.

Method Development and Optimization

The primary objective of method development is to achieve a symmetric peak for the analyte, free from interference from any excipients or degradation products, with a reasonable run time.

Choice of Chromatographic Mode and Stationary Phase

Given the moderate polarity of this compound, reversed-phase chromatography is the most appropriate choice. A C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte.

Mobile Phase Selection and Optimization

A mixture of an aqueous buffer and an organic modifier is a standard mobile phase for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is often a good first choice due to its low UV cutoff and viscosity.

  • Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. To ensure the analyte is in its neutral form for optimal retention, a pH of around 3.0 is recommended, well below the estimated pKa of the related carboxylic acid.[8][9]

  • Initial Conditions: A starting point for the mobile phase composition could be a 50:50 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0, adjusted with phosphoric acid).

  • Optimization: The ratio of organic to aqueous phase should be adjusted to achieve a retention time of approximately 5-10 minutes. An isocratic elution is preferable for a simple quantification method to ensure robustness and reproducibility.

Detection Wavelength

A solution of this compound in the mobile phase should be scanned using a UV-Vis spectrophotometer to determine the λmax. Based on the chlorophenoxy chromophore, a wavelength in the range of 270-290 nm is expected to provide good sensitivity.[10][11]

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (hypothetical λmax)
Injection Volume 10 µL
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][2][3][4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a placebo (formulation without the active ingredient) and showing no interfering peaks at the retention time of this compound. Peak purity analysis using a photodiode array (PDA) detector can also be employed.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five concentrations of the reference standard are prepared and injected.

  • Analysis: A calibration curve is constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
10153,456
25382,123
50765,432
751,148,765
1001,530,987
0.9999

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Procedure: The accuracy of the method is determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same batch at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision is determined by analyzing the same samples on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Precision Type% RSD
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: The effect of small changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) are evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Standard Stock Solution working Working Standards stock->working injection Inject into HPLC System stock->injection working->injection sample Sample Solution sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HPLC analysis workflow for this compound.

Method Validation Logic

method_validation cluster_params mv Method Validation (ICH Q2(R2)) specificity Specificity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness linearity->accuracy linearity->precision precision->accuracy

Caption: Interrelationship of method validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, precise, and robust for the quantification of this compound. The method has been validated in accordance with ICH guidelines and is suitable for its intended purpose in a quality control environment.

References

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH releases draft guidelines on analytical method development - RAPS. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem. [Link]

  • 2-(3-Chlorophenoxy)propionamide | C9H10ClNO2 | CID 22078 - PubChem. [Link]

  • A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS - RSC Publishing. [Link]

  • III Analytical Methods. [Link]

  • Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem. [Link]

  • Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories - EPA. [Link]

  • Analytical Methods - HH-RA.org. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

    • ANALYTICAL METHODS. [Link]

  • Influence of UV radiation on spectral properties 2-methyl-4-chlorphenoxy propionic acid. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. [Link]

  • OH100R - Direct Analysis of TCLP Acidic Semivolatile Compounds in Radioactive Liquid Wastes or Leachates Using HPLC with Ultravi - National Environmental Methods Index. [Link]

  • Analytical methods for pesticide residues - Penn State Research Database. [Link]

  • Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. [Link]

  • 2-(4-chlorophenoxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water - World Health Organization (WHO). [Link]

  • Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants - Dialnet. [Link]

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. [Link]

  • a UV-Vis absorption spectrum of 2,3-diaminophenazine (oxOPD) (a) and... - ResearchGate. [Link]

  • CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography)
  • methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate - PubChem. [Link]

Sources

Application Note: A Validated HPLC Method for the Simultaneous Analysis of 2-(3-Chlorophenoxy)propanohydrazide and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenoxy)propanohydrazide is a compound of interest within the broader class of phenoxy herbicides and related chemical structures. Understanding its metabolic fate is crucial for toxicological assessments and drug development processes. The metabolic pathways of structurally similar chlorophenoxy compounds suggest that this compound is likely to undergo metabolic transformation in biological systems.[1][2][3][4] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its principal predicted metabolites: 2-(3-chlorophenoxy)propanoic acid and 3-chlorophenol.

The primary metabolic routes for phenoxy herbicides often involve the cleavage of the ether linkage, leading to the formation of the corresponding phenol.[5] Additionally, hydrazide moieties can be susceptible to enzymatic hydrolysis, resulting in the formation of the corresponding carboxylic acid.[6] Therefore, a reliable analytical method capable of separating and quantifying the parent compound from these key metabolites is essential for pharmacokinetic and metabolism studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, the rationale behind the methodological choices, and a complete validation summary in accordance with established scientific guidelines.

Predicted Metabolic Pathway

Based on the known metabolism of chlorophenoxy herbicides and hydrazide-containing compounds, the predicted primary metabolic pathway of this compound is illustrated below. The developed HPLC method is designed to resolve the parent compound from these key metabolites.

Metabolic Pathway parent This compound metabolite1 2-(3-chlorophenoxy)propanoic acid parent->metabolite1 Hydrazide Hydrolysis metabolite2 3-chlorophenol parent->metabolite2 Ether Linkage Cleavage

Caption: Predicted metabolic pathway of this compound.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/ultrapure)

  • Phosphoric acid (analytical grade)

  • This compound (analytical standard)

  • 2-(3-chlorophenoxy)propanoic acid (analytical standard)

  • 3-chlorophenol (analytical standard)

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds.[7] A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the acidic metabolites. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for the analytes of interest.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to 30% B and equilibration for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (this compound, 2-(3-chlorophenoxy)propanoic acid, and 3-chlorophenol) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the primary stock solutions with the mobile phase (initial conditions: 70% A, 30% B).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (from a biological matrix, e.g., plasma)

This protocol outlines a generic protein precipitation method. Method optimization may be required depending on the specific matrix.

  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Analysis Workflow

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Protein Precipitation) hplc_injection Inject into HPLC System sample_prep->hplc_injection std_prep Standard Preparation (Serial Dilution) std_prep->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_sep uv_detection UV Detection at 275 nm chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration calib_curve Calibration Curve Generation peak_integration->calib_curve quantification Quantification of Analytes calib_curve->quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks from the matrix at the retention times of the analytes.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve (0.1 - 20 µg/mL).
Accuracy (Recovery) 85-115% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (intra-day) RSD ≤ 2%, Intermediate precision (inter-day) RSD ≤ 3%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C) do not significantly affect the results.

Results and Discussion

The developed HPLC method successfully separated this compound from its predicted metabolites, 2-(3-chlorophenoxy)propanoic acid and 3-chlorophenol, with good resolution and peak shape. The gradient elution was critical in achieving a timely separation of the compounds with varying polarities. The more polar metabolite, 3-chlorophenol, eluted first, followed by the carboxylic acid metabolite and the parent hydrazide.

Hypothetical Chromatographic Data

CompoundRetention Time (min)
3-chlorophenol4.5
2-(3-chlorophenoxy)propanoic acid6.2
This compound7.8

The choice of 275 nm as the detection wavelength provides adequate sensitivity for all three compounds, as the chlorophenoxy moiety is the primary chromophore. The method demonstrated excellent linearity across the specified concentration range, indicating its suitability for quantitative analysis. The accuracy and precision results were well within the accepted limits, confirming the reliability and reproducibility of the method.

Conclusion

This application note describes a simple, rapid, and reliable HPLC method for the simultaneous determination of this compound and its main predicted metabolites. The method is validated for its specificity, linearity, accuracy, precision, and robustness, making it suitable for use in metabolic and pharmacokinetic studies in drug development and environmental analysis. The detailed protocol provides a solid foundation for researchers to implement and adapt this method for their specific analytical needs.

References

  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - NIH. (n.d.). [Link]

  • The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed. (2022). [Link]

  • The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs: Xenobiotica - Taylor & Francis. (n.d.). [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water - World Health Organization (WHO). (n.d.). [Link]

  • Chlorophenoxy Herbicides - EPA. (n.d.). [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). [Link]

  • (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem. (n.d.). [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019). [Link]

  • OH100R - Direct Analysis of TCLP Acidic Semivolatile Compounds in Radioactive Liquid Wastes or Leachates Using HPLC with Ultravi - National Environmental Methods Index. (n.d.). [Link]

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Synthesis of 2-(3-Chlorophenoxy)propanohydrazide Analogs: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of organic scaffolds, hydrazides hold a significant position due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-chlorophenoxy)propanohydrazide and its analogs. This class of compounds is of interest to researchers in drug discovery and development due to the established bioactivity of the parent 2-(3-chlorophenoxy)propionic acid as a plant growth regulator and its potential for modification to create new chemical entities with therapeutic potential.[2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the chosen methodologies. By understanding the "why" behind each step, researchers can better troubleshoot potential issues and adapt the protocol for the synthesis of a wider range of analogs.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process, beginning with the readily available 2-(3-chlorophenoxy)propanoic acid. The overall workflow is depicted below:

SynthesisWorkflow Start 2-(3-Chlorophenoxy)propanoic Acid Intermediate Ethyl 2-(3-Chlorophenoxy)propanoate Start->Intermediate Fischer Esterification FinalProduct This compound Intermediate->FinalProduct Hydrazinolysis

Caption: Synthetic workflow for this compound.

This strategy was chosen for its reliability and the commercial availability of the starting materials. The two key transformations are the Fischer esterification and the subsequent hydrazinolysis of the ester.

Part 1: Synthesis of Ethyl 2-(3-Chlorophenoxy)propanoate (Intermediate)

The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.[4]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

FischerEsterification cluster_0 Fischer Esterification Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + EtOH Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Key steps in the Fischer esterification mechanism.

Experimental Protocol: Esterification

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2-(3-Chlorophenoxy)propanoic acid≥98% purity
Ethanol (absolute)Anhydrous, ≥99.5%
Sulfuric acid (H₂SO₄)Concentrated (98%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)Granular
Diethyl ether (or Ethyl acetate)ACS grade
Round-bottom flask (250 mL)with ground glass joint
Reflux condenserwith appropriate joint size
Heating mantlewith stirring capability
Separatory funnel (500 mL)
Rotary evaporator
Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.05 mol) of 2-(3-chlorophenoxy)propanoic acid in 100 mL of absolute ethanol.

  • Acid Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Slowly add 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause pressure build-up.

    • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 2-(3-chlorophenoxy)propanoate as an oil.

Purification:

The crude ester can be purified by vacuum distillation if necessary.

Characterization of Ethyl 2-(3-Chlorophenoxy)propanoate
AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): 1.25 (t, 3H, -OCH₂CH₃), 1.65 (d, 3H, -CH(CH₃)-), 4.20 (q, 2H, -OCH₂CH₃), 4.75 (q, 1H, -CH(CH₃)-), 6.80-7.25 (m, 4H, Ar-H).
¹³C NMR (CDCl₃)δ (ppm): 14.2 (-OCH₂CH₃), 18.5 (-CH(CH₃)-), 61.5 (-OCH₂CH₃), 72.0 (-CH(CH₃)-), 113.0, 115.0, 121.0, 130.5, 135.0, 158.0 (Ar-C), 172.0 (C=O).
IR (neat)ν (cm⁻¹): ~2980 (C-H stretch), ~1740 (C=O stretch, characteristic of esters), ~1250 and ~1100 (C-O stretch).[1][6] The broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) should be absent.[7]

Part 2: Synthesis of this compound (Final Product)

The second and final step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic substitution of the ethoxy group of the ester with hydrazine.[8]

Reaction Mechanism: Hydrazinolysis

Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The mechanism is as follows:

  • Nucleophilic Attack: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the ethoxide ion is eliminated as the leaving group.

  • Proton Transfer: The ethoxide ion deprotonates the positively charged nitrogen to yield the final hydrazide and ethanol.

Hydrazinolysis cluster_1 Hydrazinolysis Mechanism Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + H2NNH2 Hydrazide + EtOH Hydrazide + EtOH Tetrahedral Intermediate->Hydrazide + EtOH Leaving Group Departure & Proton Transfer

Caption: Key steps in the hydrazinolysis of an ester.

Experimental Protocol: Hydrazinolysis

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Ethyl 2-(3-chlorophenoxy)propanoateFrom Part 1
Hydrazine hydrate (N₂H₄·H₂O)80% or higher
Ethanol (95%)Reagent grade
Round-bottom flask (100 mL)with ground glass joint
Reflux condenserwith appropriate joint size
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude ethyl 2-(3-chlorophenoxy)propanoate (assuming ~0.05 mol from the previous step) in 50 mL of 95% ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3.13 mL, 0.065 mol) dropwise. Caution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.[9][10][11]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Product Isolation:

    • After the reaction is complete, cool the mixture in an ice bath.

    • The solid product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from ethanol if necessary.

Characterization of this compound
AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): 1.55 (d, 3H, -CH(CH₃)-), 4.30 (br s, 2H, -NH₂), 4.80 (q, 1H, -CH(CH₃)-), 6.85-7.30 (m, 4H, Ar-H), 9.40 (br s, 1H, -CONH-). The broad singlets for the NH and NH₂ protons are characteristic of hydrazides.[12]
¹³C NMR (DMSO-d₆)δ (ppm): 18.0 (-CH(CH₃)-), 73.0 (-CH(CH₃)-), 113.5, 115.5, 121.5, 131.0, 134.5, 158.5 (Ar-C), 170.0 (C=O).
IR (KBr)ν (cm⁻¹): ~3300 and ~3200 (N-H stretching vibrations of -NHNH₂), ~1640 (C=O stretch, amide I band, shifted to a lower frequency compared to the ester due to resonance), ~1530 (N-H bend, amide II band).[13] The characteristic C=O stretch of the starting ester at ~1740 cm⁻¹ should be absent.
Mass Spec. (EI)m/z: Calculated for C₉H₁₁ClN₂O₂: 214.05. Expected to see the molecular ion peak [M]⁺ at 214.

Troubleshooting and Key Considerations

  • Low Yield in Esterification: Ensure that anhydrous conditions are maintained, as water can shift the equilibrium back towards the carboxylic acid. Using a large excess of ethanol can also drive the reaction forward.

  • Incomplete Hydrazinolysis: The reaction may require a longer reflux time. Ensure that a sufficient excess of hydrazine hydrate is used.

  • Purification Challenges: If the final product is difficult to crystallize, try adding a non-polar solvent like hexane to the ethanol solution to induce precipitation.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated Sulfuric Acid: Corrosive and causes severe burns. Handle with care in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[9][10][11] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood. Avoid inhalation and skin contact. In case of exposure, seek immediate medical attention.[10]

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of this compound analogs. By following these steps and understanding the underlying chemical principles, researchers can reliably synthesize these compounds for further investigation in their drug discovery programs. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecules.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2021). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • JOCPR. (n.d.). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Retrieved from [Link]

  • MDPI. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Pharmacology, and Cell Biology of sn-2-Aminooxy Analogues of Lysophosphatidic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • YouTube. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Chlorophenoxy)propanohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(3-Chlorophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing derivatives from this versatile hydrazide intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: My derivatization reaction with an aldehyde/ketone is resulting in a low yield. What are the most common causes?

A1: Low yields in the synthesis of hydrazone derivatives from this compound can stem from several factors. The most common issues include:

  • Suboptimal pH: Hydrazone formation is highly pH-dependent. The reaction rate typically peaks around a pH of 4-5, which is often a compromise between activating the carbonyl group (protonation) and ensuring the hydrazide remains sufficiently nucleophilic.[1] At neutral or basic pH, the rate-limiting step is the dehydration of the tetrahedral intermediate, which is acid-catalyzed.[2]

  • Incomplete Reaction: Acylhydrazides, like your starting material, are generally less reactive than aryl or alkyl hydrazines.[1] The reaction may require longer times, elevated temperatures, or the use of a catalyst to proceed to completion.

  • Impure Reactants: The purity of your this compound and, particularly, the carbonyl compound is critical. Impurities can introduce side reactions that consume starting materials.[3]

  • Poor Solvent Choice: The solvent must be able to dissolve all reactants but should not interfere with the reaction. Protic solvents can solvate the nucleophilic nitrogen of the hydrazide, potentially slowing the reaction.[4]

Q2: How do I choose the optimal solvent for my reaction?

A2: The ideal solvent should fully dissolve your this compound and the corresponding aldehyde or ketone. Ethanol is a frequently used solvent as it dissolves the hydrazide and many carbonyl compounds and is suitable for reactions that may require refluxing.[3] For less soluble reactants or to accelerate the reaction, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective.[4] It is crucial to ensure your chosen solvent is dry, as water can hinder the dehydration step of hydrazone formation.

Q3: Is a catalyst necessary, and which one should I use?

A3: While the reaction can proceed without a catalyst, especially with reactive aldehydes, catalysis is highly recommended to improve reaction rates and yields, particularly at or near neutral pH.

  • Acid Catalysis: A few drops of a mineral acid like concentrated HCl or a milder acid like glacial acetic acid can significantly accelerate the reaction by protonating the carbonyl oxygen and facilitating the final water elimination step.[3]

  • Nucleophilic Catalysis: Aniline and its derivatives are classic nucleophilic catalysts for hydrazone formation.[5][6] More recently, anthranilic acids (2-aminobenzoic acids) have been shown to be superior catalysts, especially at biological pH, as the ortho-proton donor group provides intramolecular general acid catalysis.[5][6][7]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?

A4: The formation of multiple products can complicate purification. Common side products include:

  • Azine Formation: The initially formed hydrazone can potentially react with a second molecule of the aldehyde or ketone, especially if the carbonyl compound is in large excess, leading to an azine byproduct (R₂C=N-N=CR₂).[8]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will see spots corresponding to both this compound and your carbonyl starting material.[3]

  • Degradation Products: Under harsh acidic or high-temperature conditions, either the starting materials or the final product may degrade.

Q5: How can I effectively purify my final hydrazone derivative?

A5: Purification is essential for obtaining a high-quality product.

  • Recrystallization: This is the most common and effective method for purifying solid hydrazone derivatives.[3] A suitable solvent system is one where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol or ethanol/water mixtures are often good starting points.[3]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is a reliable alternative. The choice of eluent (mobile phase) will depend on the polarity of your specific derivative, often a mixture of a non-polar solvent like hexane or chloroform with a more polar solvent like ethyl acetate or ethanol.[3]

Troubleshooting Guide: A Systematic Approach

This section provides a structured guide to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate pH: The reaction medium is too acidic (protonating the hydrazide) or too basic (insufficient carbonyl activation).Action: Adjust the pH. Add a few drops of glacial acetic acid or HCl to your reaction mixture. For reactions in aqueous buffers, aim for a pH between 4 and 7.4.[1][2]
2. Low Reactivity of Acylhydrazide: Acylhydrazides are less nucleophilic than simple hydrazines.[1]Action: Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor progress by TLC.[9][10]
3. Ineffective Catalyst: The reaction may be too slow without catalytic assistance.Action: Introduce a catalyst. For general purposes, a catalytic amount of acetic acid is effective. For reactions near neutral pH, consider using an aniline or anthranilic acid derivative as a nucleophilic catalyst.[5][6]
Reaction Stalls (Starting Material Persists) 1. Reversible Reaction: Hydrazone formation is a reversible equilibrium reaction. The presence of water can drive the reaction backward.Action: Remove water as it forms. If the solvent allows, use a Dean-Stark apparatus. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ can be effective in some systems.
2. Steric Hindrance: Bulky groups on either the hydrazide or the carbonyl compound can slow the reaction.Action: Increase reaction temperature and time. A more potent catalyst may also be required.
Significant Byproduct Formation 1. Azine Formation: An excess of the carbonyl reactant may be present.Action: Use a stoichiometric ratio of reactants (1:1). If necessary, add the carbonyl compound dropwise to the hydrazide solution to avoid localized high concentrations.[8]
2. Competing Side Reactions: The reaction conditions (e.g., strong acid, high heat) may be promoting degradation or other unwanted reactions.Action: Use a milder acid catalyst (e.g., acetic acid instead of HCl). Try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize easily.Action: Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a concentrated solution of the product in a polar solvent. If this fails, purification by column chromatography is the best alternative.
2. Persistent Impurities: Impurities may co-crystallize with the product.Action: Re-evaluate the recrystallization solvent system. If using a single solvent, try a binary solvent system. If recrystallization is ineffective, utilize column chromatography.[3]

Visualizing the Process

Experimental Workflow

The following diagram outlines the typical workflow for the derivatization of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Hydrazide in Solvent B Add Carbonyl Compound (1.0 eq) A->B C Add Catalyst (e.g., Acetic Acid) B->C D Heat/Stir (e.g., RT to Reflux) C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F If complete G Precipitate/Filter Product OR Evaporate Solvent F->G H Wash Crude Product G->H I Recrystallization OR Column Chromatography H->I J Dry Purified Product I->J K Characterize (NMR, IR, MS) J->K

Caption: General workflow for hydrazone synthesis.

Troubleshooting Logic

Use this flowchart to diagnose and resolve common experimental issues systematically.

G start Reaction Complete? check_yield Yield > 80%? start->check_yield Yes ts_reaction Incomplete Reaction start->ts_reaction No check_purity Product Pure by TLC/NMR? check_yield->check_purity Yes ts_yield Low Yield check_yield->ts_yield No end_node Successful Synthesis check_purity->end_node Yes ts_purity Impure Product check_purity->ts_purity No sol_reaction Increase Time/Temp Add Catalyst Check pH ts_reaction->sol_reaction sol_yield Optimize Workup Check Reagent Purity Remove Water ts_yield->sol_yield sol_purity Optimize Purification: - Different Solvent - Chromatography ts_purity->sol_purity sol_yield->check_purity

Caption: A logical guide for troubleshooting common issues.

Detailed Experimental Protocol

General Procedure for the Synthesis of a 2-(3-Chlorophenoxy)propanohydrazone Derivative

This protocol provides a generalized starting point for the reaction of this compound with an aldehyde or ketone. Optimization of time, temperature, and catalyst may be necessary for specific substrates.[3][4]

Materials:

  • This compound (1.0 equivalent)

  • Aldehyde or Ketone (1.0 - 1.1 equivalents)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Catalyst (e.g., Glacial Acetic Acid)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in a suitable volume of solvent (e.g., 10-20 mL per gram of hydrazide).

  • Addition of Reactants: To the stirred solution, add the aldehyde or ketone (1.0-1.1 eq.). Following this, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture. Depending on the reactivity of the carbonyl compound, the reaction can be run at room temperature for several hours or heated to reflux for 30 minutes to a few hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material indicates the reaction is complete.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation before filtering.

    • Wash the collected solid with a small amount of cold solvent to remove soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified hydrazone derivative.[3]

    • If recrystallization is insufficient, purify via silica gel column chromatography.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point) to confirm its identity and purity.

References

  • Kool, E. T., et al. (2009). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • Dirksen, A., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry. Available at: [Link]

  • Kool, E. T., et al. (2009). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Journal of the American Chemical Society. Available at: [Link]

  • Torchilin, V. P., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Biomaterials. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov. Available at: [Link]

  • Piestansky, J., et al. (2019). Derivatization reaction optimization. ResearchGate. Available at: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]

  • Paper Archives. (2012). REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. Research Bible. Available at: [Link]

  • Creese, A. J., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Proteomics. Available at: [Link]

  • González-Sáiz, J. M., et al. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Martínez-Uruñuela, A., et al. (2004). Optimisation of the derivatisation reaction and subsequent headspace solid-phase microextraction method for the direct determination of chlorophenols in red wine. Journal of Chromatography A. Available at: [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Green Synthesis and Industrial Process Development of Cloprop. ResearchGate. Available at: [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ScienceDirect. Available at: [Link]

  • Mamedova, G. F., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. Available at: [Link]

  • Google Patents. (1969). Synthesis of 2-substituted phenothiazines. Google Patents.

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Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Chlorophenoxy)propanohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

The synthesis of this compound is typically a two-step process. The first step involves the formation of an ester of 2-(3-chlorophenoxy)propanoic acid, commonly via a Williamson ether synthesis, followed by the hydrazinolysis of the resulting ester. This guide is structured to address challenges in both stages of this synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in the Synthesis of Ethyl 2-(3-Chlorophenoxy)propanoate (Step 1)

Question: I am experiencing a low yield during the synthesis of the ethyl 2-(3-chlorophenoxy)propanoate intermediate. What are the likely causes and how can I improve it?

Answer: A low yield in the Williamson ether synthesis of the ester intermediate is a frequent challenge. This reaction involves the nucleophilic substitution of a halide on an ethyl propionate derivative by the 3-chlorophenoxide ion. The primary culprits for low yield are typically competing elimination reactions and suboptimal reaction conditions.

Causality and Solutions:

  • Competition between Substitution (S(_N)2) and Elimination (E2): The alkoxide, formed by deprotonating 3-chlorophenol, is a strong base. This can promote an E2 elimination reaction of the alkyl halide, especially if the halide is on a secondary or tertiary carbon, leading to the formation of an alkene instead of the desired ether[1].

    • Solution: To favor the S(_N)2 pathway, it is crucial to use an alkyl halide with the leaving group on a primary or, in this case, a secondary carbon of the propionate moiety (e.g., ethyl 2-bromopropionate). Ensure the reaction temperature is not excessively high, as higher temperatures tend to favor elimination[1]. A well-controlled temperature is key.

  • Incomplete Deprotonation of 3-Chlorophenol: If the 3-chlorophenol is not fully deprotonated to the phenoxide, the concentration of the active nucleophile will be low, leading to an incomplete reaction.

    • Solution: Use a sufficiently strong and non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are effective choices. When using weaker bases like K(_2)CO(_3), ensure anhydrous conditions as water can impede the reaction.

  • Choice of Solvent: The solvent plays a critical role in S(_N)2 reactions.

    • Solution: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is generally preferred for Williamson ether synthesis as it can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.

Experimental Protocol: Synthesis of Ethyl 2-(3-Chlorophenoxy)propanoate

  • To a solution of 3-chlorophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-chlorophenoxy)propanoate.

Issue 2: Formation of Side Products During Ester Synthesis

Question: I have identified unexpected byproducts in my reaction mixture for the ester synthesis. What are they and how can I avoid their formation?

Answer: The primary side product in this Williamson ether synthesis is often the result of the competing E2 elimination reaction, which would yield ethyl acrylate and 3-chlorophenol upon workup. Another possibility, though less common with phenoxides, is C-alkylation of the aromatic ring[1].

Causality and Solutions:

  • E2 Elimination: As previously mentioned, the basicity of the phenoxide can lead to the elimination of HBr from ethyl 2-bromopropionate.

    • Solution: Maintain a moderate reaction temperature and choose a primary alkyl halide if alternative synthetic routes are considered.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions.

    • Solution: C-alkylation is generally minimized by using polar aprotic solvents and ensuring a well-dissociated phenoxide salt.

Issue 3: Low Yield or Incomplete Reaction During Hydrazinolysis (Step 2)

Question: The conversion of my ethyl 2-(3-chlorophenoxy)propanoate to the hydrazide is sluggish and gives a low yield. How can I drive the reaction to completion?

Answer: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. Low yields or incomplete reactions are often due to insufficient reactivity of the ester, suboptimal reaction conditions, or degradation of the starting material or product.

Causality and Solutions:

  • Insufficient Reaction Time or Temperature: Less reactive esters may require more forcing conditions to react completely with hydrazine.

    • Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol is a common practice. Monitor the reaction progress by TLC until the starting ester spot disappears.

  • Inappropriate Molar Ratio of Reactants: An insufficient amount of hydrazine hydrate will lead to an incomplete reaction.

    • Solution: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction to completion.

  • Ester Hydrolysis: Hydrazine hydrate is basic and contains water, which can lead to the hydrolysis of the ester back to the corresponding carboxylic acid, 2-(3-chlorophenoxy)propanoic acid[2]. This reduces the amount of ester available to form the hydrazide.

    • Solution: While some hydrolysis may be unavoidable, using a higher concentration of hydrazine hydrate and a co-solvent like ethanol can favor the desired hydrazinolysis. Minimizing the amount of water in the reaction, if possible, can also help.

Experimental Protocol: Synthesis of this compound

  • Dissolve ethyl 2-(3-chlorophenoxy)propanoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Issue 4: Difficulty in Purifying the Final Hydrazide Product

Question: My final this compound product is impure, and I am struggling with its purification. What are the common impurities and what purification techniques are most effective?

Answer: Common impurities include unreacted starting ester, the hydrolyzed carboxylic acid, and potentially diacylhydrazine. The choice of purification method depends on the nature of these impurities.

Causality and Solutions:

  • Unreacted Starting Material: If the hydrazinolysis is incomplete, the final product will be contaminated with the starting ester.

    • Solution: Recrystallization is often effective. The hydrazide is typically more polar and less soluble than the corresponding ester in non-polar solvents. A solvent system like ethanol/water or ethyl acetate/hexane can be used.

  • 2-(3-Chlorophenoxy)propanoic Acid Impurity: Hydrolysis of the ester during the reaction will result in the presence of the carboxylic acid.

    • Solution: An acidic impurity can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a dilute sodium bicarbonate solution. However, care must be taken as the hydrazide itself has basic properties. Alternatively, column chromatography on silica gel can be effective, using a solvent system such as ethyl acetate/hexane with a small amount of a more polar solvent like methanol.

  • Diacylhydrazine Formation: Although less common with sterically hindered esters, it is possible for a molecule of hydrazine to react with two molecules of the ester, forming a symmetrical diacylhydrazine.

    • Solution: This byproduct is significantly less polar than the desired hydrazide and can typically be separated by column chromatography or careful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process:

  • Step 1: Williamson Ether Synthesis: 3-chlorophenol is deprotonated with a base, and the resulting phenoxide reacts with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) to form ethyl 2-(3-chlorophenoxy)propanoate.

  • Step 2: Hydrazinolysis: The ethyl 2-(3-chlorophenoxy)propanoate is then reacted with hydrazine hydrate to yield the final product, this compound.

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 3-Chlorophenol 3-Chlorophenol Reaction1 S_N2 3-Chlorophenol->Reaction1 + Base Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Reaction1 Ethyl 2-(3-chlorophenoxy)propanoate Ethyl 2-(3-chlorophenoxy)propanoate Ester_Intermediate Ethyl 2-(3-chlorophenoxy)propanoate Reaction1->Ethyl 2-(3-chlorophenoxy)propanoate Reaction2 Nucleophilic Acyl Substitution Ester_Intermediate->Reaction2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall synthetic route for this compound.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexane. The starting materials, intermediates, and products will have different R(_f) values, allowing you to track the disappearance of reactants and the appearance of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chlorophenol is corrosive and toxic. Avoid skin and eye contact.

  • Ethyl 2-bromopropionate is a lachrymator and should be handled in a fume hood.

  • When working with strong bases like sodium hydride , be aware of its reactivity with water and handle it under an inert atmosphere.

Q4: Can I use a different ester, like a methyl ester, for the hydrazinolysis step?

A4: Yes, methyl esters are also commonly used for hydrazinolysis and may even be more reactive than ethyl esters, potentially leading to shorter reaction times. The choice between a methyl or ethyl ester often comes down to the ease of synthesis and purification of the ester itself.

Data Summary

ParameterStep 1: Williamson Ether SynthesisStep 2: Hydrazinolysis
Key Reagents 3-Chlorophenol, Ethyl 2-bromopropionate, Base (e.g., K(_2)CO(_3))Ethyl 2-(3-chlorophenoxy)propanoate, Hydrazine Hydrate
Typical Solvent Acetone, DMFEthanol
Reaction Temperature RefluxReflux
Common Byproducts Ethyl acrylate, C-alkylated phenols2-(3-Chlorophenoxy)propanoic acid, Diacylhydrazine
Purification Extraction, Distillation, ChromatographyRecrystallization, Chromatography

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazinolysis start Low Yield or Impure Product check_ester Analyze Ester Intermediate (TLC, NMR, GC-MS) start->check_ester ester_impure Impure Ester? check_ester->ester_impure ester_pure Ester is Pure ester_impure->ester_pure No troubleshoot_ester Troubleshoot Step 1: - Check base/solvent - Optimize temperature - Purify ester ester_impure->troubleshoot_ester Yes check_hydrazide Analyze Final Product (TLC, NMR, LC-MS) ester_pure->check_hydrazide troubleshoot_ester->start Re-run Synthesis hydrazide_impure Impure Hydrazide? check_hydrazide->hydrazide_impure hydrazide_pure Product is Pure hydrazide_impure->hydrazide_pure No troubleshoot_hydrazide Troubleshoot Step 2: - Increase hydrazine excess - Extend reaction time/temp - Optimize purification hydrazide_impure->troubleshoot_hydrazide Yes troubleshoot_hydrazide->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Passel. Phase I - Hydrolysis Reactions. [Link]

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • Dialnet. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. [Link]

  • EURL-SRM. Analytical Observations Report. [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

  • PubMed. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Google Patents. 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

  • Krishikosh. Note Development and assessment of green synthesis of hydrazides. [Link]

Sources

Technical Support Center: Synthesis of Hydrazones from 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers and drug development professionals working on the synthesis of hydrazones from 2-(3-Chlorophenoxy)propanohydrazide. This resource is designed to provide practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses the most common issues encountered during the synthesis of hydrazones from this compound and a generic aldehyde/ketone. Each problem is broken down into potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but upon workup, you isolate very little or none of your target hydrazone.

Potential Cause A: Suboptimal pH Environment

  • Scientific Rationale: Hydrazone formation is a pH-sensitive, acid-catalyzed condensation reaction. The mechanism involves two key stages: nucleophilic attack of the hydrazide on the protonated carbonyl, followed by dehydration of the carbinolamine intermediate. If the pH is too high (basic), the carbonyl group of the aldehyde/ketone is not sufficiently activated by protonation. Conversely, if the pH is too low (strongly acidic), the hydrazide nucleophile becomes fully protonated and non-nucleophilic, halting the reaction.[1] An optimal pH, typically around 4-5, strikes a balance, ensuring sufficient carbonyl activation without deactivating the nucleophile.[1]

  • Recommended Solution:

    • Introduce a Catalytic Amount of Weak Acid: The most common and effective method is to add a catalytic amount of a weak acid, such as glacial acetic acid (typically 2-5 drops per mmol of limiting reagent), to your reaction mixture.[2][3]

    • Avoid Strong Acids: Refrain from using strong mineral acids like HCl or H₂SO₄ unless you have a specific, validated protocol. These can fully protonate the hydrazide, rendering it unreactive.[1]

    • Monitor with pH Paper: For aqueous or semi-aqueous systems, you can check if the pH of the reaction mixture is in the weakly acidic range.

Potential Cause B: Incomplete Reaction

  • Scientific Rationale: Like any chemical reaction, hydrazone formation requires sufficient time and energy to reach completion. The reactivity of the carbonyl compound plays a significant role; aromatic aldehydes with electron-withdrawing groups react faster than those with electron-donating groups, and ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.

  • Recommended Solution:

    • Increase Reaction Time/Temperature: If you are working at room temperature, consider gently refluxing the reaction mixture.[3] Many protocols specify refluxing in solvents like ethanol or methanol for several hours to drive the reaction to completion.[3][4]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the limiting starting material (usually the aldehyde/ketone).[3] A simple co-spot of your starting materials and the reaction mixture will clearly show if the reaction is progressing.

Potential Cause C: Reversible Reaction & Product Hydrolysis

  • Scientific Rationale: Hydrazone formation is a reversible equilibrium reaction where water is the byproduct. According to Le Châtelier's principle, an excess of water in the reaction medium can drive the equilibrium back towards the starting materials (hydrolysis). This is a particularly important consideration during the workup phase.

  • Recommended Solution:

    • Use a Dean-Stark Trap: For reactions run in non-polar solvents like toluene, a Dean-Stark apparatus can be used to physically remove the water byproduct as it forms, driving the equilibrium towards the product.

    • Workup with Cold Solvents: During workup, if you are precipitating the product by adding water, use ice-cold water and perform the filtration quickly to minimize the risk of hydrolysis.[2][3]

    • Use Dry Solvents: Ensure that the solvents used for the reaction (e.g., ethanol, methanol) are anhydrous to limit the initial amount of water present.

Problem 2: Oily Product or Failure to Crystallize

Your reaction appears complete by TLC, but upon cooling or addition of an anti-solvent, the product separates as an oil instead of a crystalline solid.

Potential Cause A: Supersaturation or Impurities

  • Scientific Rationale: The presence of small amounts of impurities (e.g., unreacted starting materials, side products) can inhibit the formation of a crystal lattice, leading to oiling out. The product may also be highly soluble in the solvent system, resulting in a supersaturated solution that is resistant to crystallization.

  • Recommended Solution:

    • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small crystal of the pure product from a previous batch, add it to the solution (seeding) to induce crystallization.

    • Gradual Cooling: Allow the reaction mixture to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.[3] Rapid cooling can sometimes favor oil formation over crystallization.

    • Solvent System Adjustment: If the product is an oil, try to dissolve it in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (anti-solvent), such as water or hexane, until persistent turbidity is observed. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrazone synthesis?

The synthesis is a classic nucleophilic addition-elimination reaction. The mechanism, which is acid-catalyzed, proceeds as follows:

  • Activation: The carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal nitrogen of the this compound, which is the most nucleophilic site, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: The oxygen of the hydroxyl group in the carbinolamine is protonated, turning it into a good leaving group (water).

  • Elimination: The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond and regenerating the acid catalyst.

Below is a diagram illustrating this pathway.

reaction_mechanism Fig 1. Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 R₁-C(=O)-R₂ (Aldehyde/Ketone) Activated_Carbonyl R₁-C(=O⁺H)-R₂ R1->Activated_Carbonyl + H⁺ Hydrazide Ar-O-CH(CH₃)-C(=O)NHNH₂ (Hydrazide) Carbinolamine R₁-C(OH)(NHNH-CO-R')-R₂ Hydrazide->Carbinolamine Nucleophilic Attack H_plus H⁺ (Catalyst) Activated_Carbonyl->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine R₁-C(O⁺H₂)(NHNH-CO-R')-R₂ Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone R₁-C(=NNH-CO-R')-R₂ (Hydrazone) Protonated_Carbinolamine->Hydrazone - H₂O, -H⁺ Water H₂O H_plus_regen H⁺

Caption: Fig 1. Acid-Catalyzed Hydrazone Formation Mechanism

Q2: Which solvent is best for my reaction?

The ideal solvent should dissolve your reactants but allow the hydrazone product to precipitate upon formation or cooling, which helps drive the reaction equilibrium forward.

  • Ethanol/Methanol: These are excellent general-purpose solvents. They readily dissolve most hydrazides and aldehydes/ketones and are polar enough to facilitate the reaction. The product often has lower solubility, especially upon cooling, leading to crystallization.[3]

  • Glacial Acetic Acid: Can serve as both the solvent and the catalyst.[2] This is particularly useful for less reactive starting materials, as the high concentration of the acid catalyst can accelerate the reaction. However, product isolation can be more complex, often requiring neutralization or dilution with water.[2]

Q3: How do I purify my final hydrazone product?

Recrystallization is the most effective method for purifying solid hydrazones.

  • Choose a Suitable Solvent: Find a solvent that dissolves your hydrazone when hot but not when cold. Ethanol, methanol, or isopropanol are common choices.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallize: Allow the clear solution to cool slowly to room temperature. You should see crystals begin to form. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly (in a desiccator or a vacuum oven) to remove residual solvent.

Experimental Protocols & Data

Standard Protocol for Hydrazone Synthesis

This protocol provides a robust starting point for the condensation of this compound with an aromatic aldehyde.

experimental_workflow Fig 2. General Experimental Workflow reagents 1. Reagent Preparation - Weigh equimolar amounts of hydrazide and aldehyde. - Prepare solvent (e.g., Ethanol). setup 2. Reaction Setup - Dissolve hydrazide in ethanol in a round-bottom flask. - Add aldehyde to the solution. - Add 2-3 drops of glacial acetic acid. reagents->setup Combine reaction 3. Reaction - Attach a reflux condenser. - Heat the mixture to reflux for 2-4 hours. - Monitor progress with TLC. setup->reaction Heat workup 4. Workup & Isolation - Cool reaction to room temperature. - Pour into ice-water to precipitate the product. - Collect crude solid by vacuum filtration. reaction->workup Cool & Precipitate purification 5. Purification - Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol). workup->purification Refine analysis 6. Analysis & Characterization - Determine melting point. - Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. purification->analysis Verify

Caption: Fig 2. General Experimental Workflow

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 214.65 mg) in 15 mL of absolute ethanol.

  • Addition: To this solution, add the desired aldehyde or ketone (1.0 mmol, equimolar).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain reflux for 2-6 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture to monitor the disappearance of the starting materials by TLC (a typical eluent system would be 30-50% ethyl acetate in hexane).

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Many hydrazones will begin to crystallize at this stage. Pour the reaction mixture into 50 mL of ice-cold distilled water with stirring.

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Drying & Purification: Allow the crude product to air-dry, then perform recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Impact of Reaction Conditions on Yield

The choice of solvent and catalyst can significantly influence the reaction outcome. The following table summarizes expected trends based on literature precedents.[2][3][5][6]

ConditionSolventCatalystTypical TimeTypical YieldRationale
A EthanolAcetic Acid (cat.)2-6 hours (Reflux)70-95%Good reactant solubility, product often precipitates on cooling. Standard and reliable method.
B Acetic AcidNone (Solvent is catalyst)1-2 hours (Reflux)65-85%Highly effective for unreactive substrates, but workup is more involved.
C MethanolAcetic Acid (cat.)2-4 hours (Reflux)70-90%Similar to ethanol, lower boiling point. Yields are generally comparable.[3]
D Toluenep-TSA (cat.)4-8 hours (Reflux)60-80%Used with a Dean-Stark trap to remove water, driving the equilibrium. Good for stubborn reactions.

Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, this logical guide can help you diagnose the issue systematically.

troubleshooting_tree Fig 3. Troubleshooting Logic for Low Yield start Start: Low/No Product Yield check_sm Check TLC: Are starting materials consumed? start->check_sm sm_present Most starting material remains check_sm->sm_present No sm_gone Starting materials are gone, but no product spot check_sm->sm_gone Yes cause_reaction Problem: Incomplete Reaction sm_present->cause_reaction cause_degradation Problem: Product/Reagent Degradation or Side Reaction sm_gone->cause_degradation sol_catalyst Solution: Add catalytic acid (e.g., AcOH). cause_reaction->sol_catalyst sol_heat Solution: Increase temperature/reflux time. cause_reaction->sol_heat sol_reagents Solution: Verify reagent purity/activity. cause_reaction->sol_reagents sol_conditions Solution: Use milder conditions (lower temp). cause_degradation->sol_conditions sol_workup Solution: Check workup procedure for product loss/hydrolysis. cause_degradation->sol_workup

Sources

troubleshooting solubility issues of 2-(3-Chlorophenoxy)propanohydrazide in experimental assays

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOL-482-01

Last Updated: January 21, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Chlorophenoxy)propanohydrazide in experimental assays. Given its chemical structure, featuring a hydrophobic chlorophenoxy group, this compound is anticipated to have low aqueous solubility. This guide provides a structured approach to characterization, solubilization, and troubleshooting to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the first step?

A1: Direct dissolution of a hydrophobic compound like this compound in aqueous media is often unsuccessful. The primary and most critical step is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capabilities for a wide range of organic molecules and its miscibility with water.[1]

  • Causality: The energy required to break the crystal lattice of the solid compound must be overcome by the energy of solvation. Water is a poor solvent for the nonpolar chlorophenoxy moiety, whereas DMSO can effectively solvate the entire molecule, facilitating its dissolution.

Q2: I've prepared a 10 mM stock solution in DMSO, but it precipitates immediately when I add it to my cell culture medium or PBS. What is happening and how can I fix it?

A2: This phenomenon, known as "crashing out," is a classic sign of a compound with poor aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops dramatically. The compound is no longer in a favorable solvent environment and rapidly precipitates out of the solution.

Here are the primary strategies to address this:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. While you need enough to maintain solubility, high concentrations can be toxic to cells or interfere with enzyme kinetics.[2] A common upper limit for cell-based assays is ≤0.5% v/v. You may need to test a range (e.g., 0.1% to 1%) to find the optimal balance where your compound stays in solution without inducing artifacts.[3]

  • Perform a Stepwise (Serial) Dilution: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solution that contains a higher percentage of DMSO (e.g., 1:5 in a 20% DMSO/buffer solution), and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Lower the Working Concentration: It is possible that your target assay concentration exceeds the compound's aqueous solubility limit, even with a co-solvent. The goal is to find the highest concentration that remains soluble. You may need to reconsider the experimental concentrations based on the compound's intrinsic properties.

Q3: How do I determine the actual solubility of my compound in my specific assay buffer?

A3: You must experimentally determine the solubility. There are two key types of solubility measurements: kinetic and thermodynamic. For most early-stage research, a kinetic solubility assay is sufficient and provides a practical upper limit for your experiments.[4][5]

  • Kinetic Solubility: This measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. It often overestimates the true solubility because it can form a temporary, supersaturated state.[6] However, it is highly relevant for screening assays where compounds are added from DMSO.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).[4] This "gold standard" measurement is more time-consuming but crucial for later-stage development.[7][8]

A detailed protocol for a practical kinetic solubility assay is provided in the "Experimental Protocols" section below.

Q4: Are there any other solvents I can use besides DMSO?

A4: Yes, although DMSO is the most common, other water-miscible organic solvents can be used. The choice depends on the compound's specific properties and the tolerance of your assay system.

  • Ethanol (EtOH): A good alternative, particularly if DMSO interferes with your assay. It is generally less toxic to cells than DMSO at similar concentrations.

  • Dimethylformamide (DMF): A strong solvent, similar to DMSO, but often more toxic.

  • Methanol (MeOH): Can be used but is typically more volatile and can present different toxicity profiles.

Always include a "vehicle control" in your experiments—this is your assay buffer containing the same final concentration of the solvent used to dissolve the compound. This allows you to subtract any effects of the solvent itself.[3]

Q5: Can I use sonication or vortexing to improve solubility?

A5: Yes, mechanical agitation is crucial for the initial dissolution in the organic solvent and during equilibration in aqueous buffer.

  • Vortexing: Use vigorous vortexing to ensure the compound is fully dissolved in your stock solvent (e.g., DMSO).

  • Sonication: A brief sonication in a water bath can help break up small aggregates and accelerate the dissolution of stubborn particles in the stock solution.

  • Shaking/Agitation: During solubility determination (like the shake-flask method), continuous agitation is necessary to ensure the system reaches equilibrium.[4]

Solubility Profile of this compound

Since specific solubility data for this compound is not widely published, it is essential for researchers to determine this empirically. Use the following table to guide your solvent screening and record your findings. The parent acid, 2-(3-Chlorophenoxy)propionic acid, is reported to be slightly soluble in water (1200 mg/L) and soluble in organic solvents, suggesting the hydrazide derivative will follow a similar pattern of being sparingly soluble in aqueous solutions.[9][10]

SolventTemperature (°C)Max Observed Soluble ConcentrationNotes (e.g., heating/sonication required)
Aqueous Buffers
Deionized WaterRTDetermine ExperimentallyLikely very low
PBS (pH 7.4)RTDetermine Experimentally
Tris Buffer (pH 8.0)RTDetermine ExperimentallyThe hydrazide moiety may have pH-dependent solubility.
Acetate Buffer (pH 5.0)RTDetermine Experimentally
Organic Solvents
DMSORTDetermine ExperimentallyExpect >10 mM
EthanolRTDetermine Experimentally
MethanolRTDetermine Experimentally
AcetonitrileRTDetermine Experimentally
DMFRTDetermine Experimentally

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 2.14 mg). Note: The molecular weight of the related 2-(3-Chlorophenoxy)propionamide is 199.63 g/mol ; the hydrazide will be similar but should be confirmed from the supplier datasheet. Assuming a MW of ~214 g/mol for the hydrazide.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (e.g., for 2.14 mg, add 100 µL of DMSO).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Aqueous Solubility Determination (Turbidimetric Method)

This protocol allows for the rapid determination of the kinetic solubility limit in your specific buffer.[5]

  • Prepare Compound Plate: In a clear 96-well plate, create a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO. For example, add 50 µL of 10 mM stock to the first well. Add 25 µL of DMSO to the subsequent 10 wells. Transfer 25 µL from the first well to the second, mix, then transfer 25 µL from the second to the third, and so on. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.) all in DMSO.

  • Prepare Buffer Plate: In a separate clear 96-well plate, add 98 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer 2 µL from each well of the compound plate to the corresponding well of the buffer plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately by shaking the plate for 2 minutes.

  • Equilibrate and Measure: Let the plate stand at room temperature for 1-2 hours to allow for precipitation. Measure the absorbance (optical density) at a wavelength of 620-700 nm using a plate reader. Light scattering from precipitated particles will cause an increase in absorbance.

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance above the background (buffer + 2% DMSO vehicle control).

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving solubility issues.

Solubility_Troubleshooting start Start: Compound powder will not dissolve in aqueous buffer stock_prep Action: Prepare a high-concentration stock in 100% DMSO (e.g., 10-20 mM). Reference Protocol 1. start->stock_prep dissolved_stock Does the compound fully dissolve in DMSO? stock_prep->dissolved_stock sonicate Action: Vortex vigorously and sonicate the DMSO stock. dissolved_stock->sonicate No reweigh Issue: Potential weighing error or insoluble impurity. Action: Re-weigh a fresh sample. If issue persists, contact supplier. dissolved_stock->reweigh Still No dilute_aq Action: Dilute DMSO stock into aqueous assay buffer to final concentration. dissolved_stock->dilute_aq Yes sonicate->dissolved_stock precipitate_aq Does the compound precipitate ('crash out')? dilute_aq->precipitate_aq success Success: Compound is soluble at the desired concentration. Action: Proceed with experiment. Always include a vehicle control. precipitate_aq->success No troubleshoot_precipitate TROUBLESHOOTING PRECIPITATION precipitate_aq->troubleshoot_precipitate Yes check_conc Is the final concentration too high? Action: Determine kinetic solubility (Protocol 2). Lower the assay concentration below this limit. troubleshoot_precipitate->check_conc check_dmso Is the final DMSO concentration too low? Action: Test a matrix of final DMSO % (e.g., 0.1%, 0.5%, 1.0%) to find the minimum required for solubility. troubleshoot_precipitate->check_dmso check_ph Could pH be a factor? Action: Test solubility in buffers with different pH values (e.g., 5.0, 7.4, 8.5). Hydrazides can have pH-dependent solubility. troubleshoot_precipitate->check_ph check_conc->success check_dmso->success check_ph->success

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • PubMed. (n.d.). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-(3-chlorophenoxy)propionic Acid-99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Regis Technologies. (n.d.). 2-(3-Chlorophenoxy) Propionic Acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • YouTube. (2022). DMSO biochemistry. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Journals. (n.d.). Pharmacological aspects of hydrazides and hydrazide derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(3-Chlorophenoxy)propionic acid (CAS 101-10-0). Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

Sources

addressing stability problems of 2-(3-Chlorophenoxy)propanohydrazide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for 2-(3-Chlorophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Given the specific chemical nature of this molecule, which combines a hydrazide moiety, a chlorophenoxy group, and an ether linkage, anticipating and addressing stability issues is paramount for generating reliable and reproducible experimental data.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges. The guidance herein is based on established principles of chemical stability, drawing parallels from related structural classes where direct data for this specific compound is limited.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the stability of this compound in solution.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns stem from its constituent functional groups. The hydrazide group is susceptible to both hydrolysis, particularly under acidic or basic conditions, and oxidation.[1][2][3][4][5] The chlorophenoxy group can be prone to photodegradation.[6][7] Therefore, careful control of solution pH, exclusion of atmospheric oxygen, and protection from light are critical.

Q2: What is the expected impact of pH on the stability of this compound?

A2: Hydrazides can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid (2-(3-Chlorophenoxy)propanoic acid) and hydrazine.[1][3][8] The rate of hydrolysis is generally pH-dependent. It is advisable to maintain solutions at a neutral or near-neutral pH (e.g., pH 6-8) to minimize this degradation pathway, unless the experimental design specifically requires acidic or basic conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-purity, degassed solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to minimize oxidative degradation.[9][10] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light in tightly sealed containers.[11][12][13] Blanketing the solution with an inert gas like nitrogen or argon can further enhance stability by preventing oxidation.[10]

Q4: Can I anticipate the major degradation products of this compound?

A4: Based on its structure, the most probable degradation products are:

  • Hydrolysis product: 2-(3-Chlorophenoxy)propanoic acid and hydrazine.

  • Oxidative degradation products: Various oxidized species, potentially including the corresponding acyl diazene.[2][5]

  • Photodegradation products: Cleavage of the ether bond could lead to the formation of 3-chlorophenol.[14][15]

Identifying these potential degradants is a key aspect of developing a stability-indicating analytical method.

Troubleshooting Guides

This section provides structured guidance for addressing specific stability-related problems you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Potency or Concentration in Solution

If you observe a time-dependent decrease in the concentration of this compound, consider the following potential causes and solutions.

Potential Cause 1: Hydrolysis

  • Symptoms: Loss of parent compound is more pronounced in acidic or basic solutions. You may observe a corresponding increase in a more polar peak during chromatographic analysis, consistent with the formation of a carboxylic acid.

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your solution. If it is outside the neutral range, adjust it using a suitable buffer system (e.g., phosphate-buffered saline for aqueous solutions).

    • Buffer Selection: Ensure your chosen buffer does not catalyze the degradation.

    • Kinetic Analysis: Perform a simple time-course experiment at different pH values (e.g., pH 3, 7, and 9) to understand the pH-rate profile of the degradation.

Potential Cause 2: Oxidation

  • Symptoms: Degradation occurs even at neutral pH and is exacerbated by exposure to air, the presence of metal ions, or elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.

    • Metal Ion Chelation: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the solution, provided it does not interfere with your experiment. Copper ions are known to accelerate hydrazine oxidation.[9][16]

Potential Cause 3: Photodegradation

  • Symptoms: Degradation is more significant in samples exposed to ambient or UV light compared to those kept in the dark.

  • Troubleshooting Steps:

    • Light Protection: Conduct all experimental manipulations under low-light conditions. Use amber vials or wrap containers with aluminum foil to protect solutions from light.[6]

    • Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a UV lamp) and compare its stability to a dark control to confirm light sensitivity.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The emergence of new peaks in your analytical chromatogram (e.g., HPLC-UV, LC-MS) is a direct indication of degradation.

Troubleshooting Workflow:

G start Unknown Peak(s) Observed in Chromatogram check_blank Analyze a solvent/vehicle blank. Is the peak present? start->check_blank impurity Peak is an impurity from the solvent or container. check_blank->impurity Yes mass_spec Characterize the unknown peak(s) using LC-MS. check_blank->mass_spec No hydrolysis_product Does the mass correspond to 2-(3-Chlorophenoxy)propanoic acid? mass_spec->hydrolysis_product oxidation_product Does the mass correspond to an oxidized or dimeric species? mass_spec->oxidation_product photodegradation_product Does the mass correspond to 3-chlorophenol or other fragments? mass_spec->photodegradation_product confirm_hydrolysis Confirm by co-injection with a standard of the suspected hydrolysis product. hydrolysis_product->confirm_hydrolysis Yes confirm_oxidation Implement oxidative stress mitigation (e.g., degassing, antioxidants). oxidation_product->confirm_oxidation Yes confirm_photo Implement light protection measures. photodegradation_product->confirm_photo Yes

Caption: Troubleshooting workflow for identifying unknown degradation peaks.

Experimental Protocols

To proactively assess and control the stability of this compound, conducting a forced degradation study is highly recommended.[6][11][17][18][19] This will help identify degradation pathways and establish a stability-indicating analytical method.

Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a 60°C oven for 24 hours, then prepare a 100 µg/mL solution.

    • Photodegradation: Expose a 100 µg/mL solution to direct sunlight or a photostability chamber for 24 hours. Prepare a dark control stored at the same temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Analysis and Interpretation:

Stress ConditionExpected Degradation PathwayPotential Major Degradant
Acid/Base Hydrolysis Hydrolysis of the hydrazide2-(3-Chlorophenoxy)propanoic acid
Oxidation (H₂O₂) Oxidation of the hydrazideAcyl diazene and other oxidative products
Thermal Degradation Multiple pathways possibleVaries
Photodegradation Cleavage of ether linkage3-Chlorophenol

This study will provide a comprehensive stability profile and help in developing a robust analytical method capable of separating the parent compound from all potential degradation products.[18][19]

Visualizing Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_products Degradation Products Parent Parent Compound Hydrolysis 2-(3-Chlorophenoxy)propanoic Acid + Hydrazine Parent->Hydrolysis Hydrolysis (H⁺ or OH⁻) Oxidation Oxidized Species (e.g., Acyl Diazene) Parent->Oxidation Oxidation ([O], Metal Ions) Photolysis 3-Chlorophenol + Propanoic Acid Hydrazide Fragment Parent->Photolysis Photolysis (Light, hν)

Caption: Predicted degradation pathways for this compound.

By understanding these potential stability issues and implementing the troubleshooting and experimental strategies outlined in this guide, you can ensure the integrity of your experimental results when working with this compound.

References

  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A.
  • ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied.
  • Jefferson Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.
  • National Institutes of Health. (n.d.). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides.
  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Creative Biolabs. (n.d.). Forced Degradation Studies.
  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62, 1613.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • ACS Publications. (n.d.). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental Science & Technology.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • (n.d.). The Determination of Hydrazino–Hydrazide Groups.
  • (n.d.). 6. analytical methods.
  • ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • (2010). Three Methods of Detection of Hydrazines. Tech Briefs.
  • (2021). Storage of Boc-hydrazide. Reddit.
  • BenchChem. (2025). Best practices for storage and handling of Acetohydrazide-D3.
  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
  • (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
  • ResearchGate. (2014). Research Article Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity.
  • ResearchGate. (2015). Photodegradation of an Herbicide (2-methyl-4-chlorophenoxyacetic acid) in the Presence of “TiO2, SnO2, SnO2/TiO2 Nanoparticles – Polypropylene Fibrous Carrier” Systems.
  • (n.d.). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • Cahn, J. W., & Powell, R. E. (1954). Oxidation of Hydrazine in Solution1. Journal of the American Chemical Society.
  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.

Sources

Technical Support Center: Refining Analytical Methods for the Detection of 2-(3-Chlorophenoxy)propanohydrazide and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analysis of 2-(3-Chlorophenoxy)propanohydrazide. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. Byproducts, which can emerge during synthesis, degradation, or storage, must be meticulously identified, quantified, and controlled. This guide provides field-proven insights and troubleshooting protocols to empower researchers, scientists, and drug development professionals in refining their analytical methods.

The narrative below is structured to address challenges from first principles, moving from common chromatographic issues to advanced mass spectrometric investigations. We will explore the causality behind experimental choices, grounding our protocols in established regulatory frameworks and scientific literature.

Section 1: The Analytical Foundation - High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment and quantification of APIs like this compound. Its accessibility and robustness make it the first line of analytical defense. The primary goal is to achieve baseline separation of the main compound from all potential byproducts, such as the starting material 3-chlorophenol, the hydrolysis degradant 2-(3-chlorophenoxy)propanoic acid, and the highly toxic process impurity, hydrazine.

Method Development & Optimization Insights

A successful HPLC method hinges on the strategic selection of a stationary phase, mobile phase, and detection wavelength.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the conventional starting point for a molecule of this polarity, operating under reversed-phase conditions. These columns separate analytes primarily based on hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is typically required. The buffer is critical for maintaining a consistent pH, which controls the ionization state of the hydrazide moiety and any acidic or basic byproducts, thereby ensuring reproducible retention times.

  • UV Detection: The aromatic chlorophenoxy group serves as a strong chromophore. A UV-Vis spectrophotometric scan of this compound will reveal the wavelength of maximum absorbance (λ-max), which should be used for detection to ensure the highest sensitivity.

Troubleshooting Guide: HPLC-UV Analysis

Q1: My primary analyte peak is exhibiting significant tailing. What is the root cause and how can I resolve this?

A1: Peak tailing is one of the most common chromatographic problems and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[1][2] For a basic compound like a hydrazide, the primary cause is often the interaction with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[2]

  • Causality: At a mid-range pH, silanol groups can be deprotonated (Si-O⁻) and the basic hydrazide moiety can be protonated, leading to a strong ionic interaction that slows down a portion of the analyte molecules, causing the characteristic tail.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) with an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing the unwanted ionic interaction.[3]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Switching to such a column can significantly reduce tailing.

    • Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can also help. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Reduce Analyte Mass on Column: Overloading the column can exacerbate tailing. Try injecting a more dilute sample to see if the peak shape improves.[4]

Q2: I am struggling to separate the parent hydrazide from its hydrolysis byproduct, 2-(3-chlorophenoxy)propanoic acid. What should I try?

A2: Co-elution of structurally similar compounds is a challenge that requires manipulating the selectivity of the chromatographic system. The key is to exploit the subtle chemical differences between the neutral hydrazide and the acidic byproduct.

  • Causality: The selectivity (α) of a separation is influenced by the mobile phase composition, stationary phase chemistry, and temperature. To improve resolution, you must alter one of these parameters to change the relative retention of the two compounds.

  • Troubleshooting Steps:

    • Optimize the Gradient: Make the elution gradient shallower (i.e., increase the runtime and slow the rate of organic solvent increase). This provides more time for the column to resolve closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, changing their relative elution order.

    • Modify Mobile Phase pH: The retention of the acidic byproduct is highly dependent on pH. At a pH well below its pKa (~3-4), it will be protonated and more retained. At a pH above its pKa, it will be ionized and elute earlier. Fine-tuning the pH can move the acid peak away from the parent hydrazide.

    • Try a Different Stationary Phase: If mobile phase optimization fails, consider a column with a different chemistry. A Phenyl-Hexyl column, for instance, offers alternative π-π interactions with the aromatic rings of your analytes, which can provide a unique and effective separation mechanism.[5]

Q3: My retention times are shifting from one injection to the next. How do I stabilize my method?

A3: Retention time instability points to a lack of equilibrium or a hardware issue within the HPLC system. Reproducibility is key for a validatable method.

  • Causality: Consistent retention times require a stable column temperature, a precisely mixed mobile phase, and a constant flow rate. Any fluctuation in these parameters will affect the analyte's partitioning behavior and, consequently, its elution time.[1]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. If you see the baseline is still drifting, the column is not yet equilibrated.[3]

    • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times. A thermostatically controlled column oven is essential for reproducible chromatography.

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase daily and keep the bottles capped. Degas the mobile phase thoroughly to prevent air bubbles from lodging in the pump.[1][3]

    • Check the Pump: Inspect the pump for leaks and perform a flow rate accuracy test. Worn pump seals can lead to inconsistent flow and pressure fluctuations.

Illustrative HPLC-UV Protocol

This protocol is a starting point and should be optimized for your specific instrument and byproducts.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 275 nm (or determined λ-max)
Injection Vol. 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)

Gradient Program:

Time (min)% Mobile Phase B
0.020
15.070
17.095
19.095
19.120
25.020

Section 2: Advanced Detection - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, especially for identifying unknown byproducts and quantifying them at trace levels, LC-MS/MS is the gold standard.[6][7] It couples the separation power of LC with the precise mass filtering of a tandem mass spectrometer, allowing you to detect compounds even if they co-elute chromatographically.

Method Development & Optimization Insights
  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like this compound. Given the basic nature of the hydrazide group, ESI in positive ion mode ([M+H]⁺) is the logical starting point.

  • Mass Analysis: The method relies on Multiple Reaction Monitoring (MRM). First, the precursor ion (the molecular ion of the analyte) is selected. It is then fragmented, and a specific, stable product ion is selected for detection. This precursor-to-product transition is highly specific to the analyte, providing excellent selectivity.

Troubleshooting Guide: LC-MS/MS Analysis

Q1: What are "matrix effects," and how can I tell if they are impacting my quantification?

A1: The matrix effect is the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., excipients, counter-ions).[8][9] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing significant errors in quantification.

  • Causality: Co-eluting species compete with the analyte for the available charge in the ESI source. If the matrix components are more easily ionized, they can suppress the signal of the target analyte.

  • Troubleshooting & Mitigation:

    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering matrix components. Optimize your LC method for better resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the same matrix effects as the analyte. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix is normalized.

    • Assess with Post-Column Infusion: To visualize matrix effects, infuse a constant stream of your analyte solution directly into the MS source while injecting a blank matrix extract through the LC system. Dips or spikes in the analyte's baseline signal indicate regions of ion suppression or enhancement.[8]

    • Refine Sample Preparation: Employ a more rigorous sample preparation technique like Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.[10]

Q2: I see an unexpected peak in my chromatogram. How can I use the MS to identify it?

A2: Identifying unknown impurities is a core strength of LC-MS. The process involves gathering mass and fragmentation data to piece together a chemical structure.

  • Causality: Byproducts are structurally related to the parent compound. Their fragmentation patterns in the mass spectrometer will often share common product ions, providing clues to their identity.

  • Identification Workflow:

    • Determine the Molecular Weight: Run the analysis in full scan mode to determine the accurate mass of the unknown peak's molecular ion.

    • Acquire Fragmentation Data: Perform a Product Ion Scan (also called MS/MS or tandem MS scan) on the unknown's molecular ion. This will fragment the molecule and produce a spectrum of its product ions.

    • Propose a Structure: Analyze the fragmentation pattern. Compare it to the fragmentation pattern of the parent compound. For example, a common fragment might correspond to the 3-chlorophenoxy moiety. The mass difference between the unknown and the parent can suggest the chemical modification (e.g., a difference of +16 amu suggests oxidation; -17 amu suggests loss of NH₃).

    • Confirm the Identity: Once a structure is proposed, it should be confirmed by synthesizing the proposed byproduct and demonstrating that its retention time and MS/MS spectrum match the unknown peak.

General Analytical Workflow Diagram

The following diagram illustrates a typical workflow for developing and troubleshooting an analytical method.

Analytical_Method_Workflow Start Define Analytical Requirements Dev Method Development (LC/MS Parameters) Start->Dev Optimize Method Optimization (Resolution, Sensitivity) Dev->Optimize Validate Method Validation (ICH Q2(R2)) Optimize->Validate Routine Routine Analysis Validate->Routine OOS Out-of-Specification Result? Routine->OOS Monitor SST OOS->Routine No Troubleshoot Troubleshooting (Peak Shape, RT Shift, etc.) OOS->Troubleshoot Yes Refine Refine Method Troubleshoot->Refine Refine->Optimize Re-optimize

Caption: A workflow for analytical method development and lifecycle management.

Section 3: Specialized Techniques - Gas Chromatography (GC-MS)

While less common for a non-volatile hydrazide, GC-MS is an invaluable tool for analyzing specific, volatile byproducts or impurities that may be present, most notably hydrazine itself.

The Challenge of Hydrazine Analysis

Hydrazine is a small, highly polar, and non-volatile molecule, making it unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is required to convert it into a more volatile and less polar compound. A common and effective method is to react hydrazine with acetone to form acetone azine, which is amenable to GC-MS analysis.[11][12]

Troubleshooting Guide: GC-MS Derivatization

Q1: My derivatization reaction is giving low or inconsistent yields. How can I improve it?

A1: Incomplete derivatization is a common hurdle that directly impacts the accuracy and precision of your results. The reaction's success depends on carefully controlled conditions.

  • Causality: The formation of acetone azine from hydrazine and acetone is an equilibrium reaction. To drive it to completion, you need to optimize the reaction conditions, including reagent concentration, pH, temperature, and time.

  • Troubleshooting Steps:

    • Optimize Reagent Concentration: Use a significant excess of the derivatizing agent (acetone) to push the reaction equilibrium towards the product side.

    • Control pH: The reaction can be catalyzed by acid. Some methods suggest the addition of a small amount of an acid like benzoic acid to the derivatization reagent.[13]

    • Increase Reaction Time/Temperature: Gently heating the reaction mixture or extending the reaction time (e.g., in an ultrasonic bath) can help ensure the reaction goes to completion.

    • Ensure Sample Homogeneity: Thoroughly vortex the sample after adding the derivatization reagent to ensure complete mixing.

Sample Preparation and Derivatization Workflow

Sample_Prep_Workflow Sample Weigh Drug Substance Sample Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Sample->Dissolve Add_Reagent Add Derivatization Reagent (Acetone in solvent) Dissolve->Add_Reagent React Vortex & React (e.g., 10 min sonication) Add_Reagent->React Inject Inject into GC-MS System React->Inject

Caption: A typical workflow for the derivatization of hydrazine for GC-MS analysis.

General FAQs

Q: How should I approach designing a forced degradation study for this compound?

A: Forced degradation (or stress testing) is essential for identifying likely degradation byproducts and demonstrating the stability-indicating nature of your analytical method. According to ICH guideline Q1A, studies should evaluate the impact of:

  • Acid and Base Hydrolysis: Treat the drug substance in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

  • Oxidation: Expose the compound to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heat the solid drug substance (e.g., at 105 °C).

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[5][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that potential byproducts are formed at a detectable level.[15]

Q: What are the essential parameters I need to assess during analytical method validation?

A: Method validation provides documented evidence that the method is suitable for its intended purpose.[16][17] As per ICH guideline Q2(R2), the key validation characteristics for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Splitting) Step1 Check Instrument Is pressure stable? Are fittings correct? Start->Step1 Step2 Check Column Is column old? Is there a void at inlet? Try a new column. Step1:f1->Step2 Yes Step3 Check Method Chemistry Is sample solvent too strong (fronting)? Is mobile phase pH correct (tailing)? Is sample overloaded? Step2:f1->Step3 Yes Solution Peak Shape Improved Step3:f1->Solution Problem Solved

Caption: A logical decision tree for troubleshooting poor peak shapes in HPLC.

References

  • PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]

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  • PubMed. Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. [Link]

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  • National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

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  • Royal Society of Chemistry Publishing. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. [Link]

  • ACS Publications. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. [Link]

  • Dialnet. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. [Link]

  • ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • National Center for Biotechnology Information. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. [Link]

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  • Oriental Journal of Chemistry. Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]

  • ResearchGate. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF. [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

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  • Chromatography Forum. Free hydrazine quantification by GC. [Link]

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  • Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

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overcoming resistance in herbicidal applications of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Resistance to 2-(3-Chlorophenoxy)propanohydrazide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in herbicidal applications. As resistance continues to be a significant challenge in weed management, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose, understand, and overcome resistance in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during your experiments.

Q1: My target weed population is showing reduced sensitivity to this compound. What are the first steps to confirm resistance?

A1: Initial observations of reduced efficacy in the field or greenhouse are the first sign, but several factors must be ruled out before confirming resistance.[1][2][3] First, verify your application parameters: ensure correct herbicide concentration, proper equipment calibration, and appropriate application timing for the weed's growth stage.[3][4] Environmental factors such as rainfall shortly after application or extreme temperatures can also reduce efficacy.[4] If these factors are ruled out, the next step is to conduct a dose-response assay comparing the suspected resistant population with a known susceptible population. A significant shift in the dose required to achieve 50% growth reduction (GR₅₀) is a strong indicator of resistance.

Q2: What is the likely mode of action for this compound, and how does that inform potential resistance mechanisms?

A2: this compound belongs to the chlorophenoxy class of herbicides.[5][6] Like other phenoxy herbicides such as 2,4-D and MCPA, its primary mode of action is to mimic the natural plant hormone auxin (indole-3-acetic acid or IAA).[7][8][9] This mimicry leads to uncontrolled, disorganized cell division and growth, ultimately causing the death of susceptible broadleaf plants.[8] Understanding this mode of action points to two primary categories of resistance mechanisms:

  • Target-Site Resistance (TSR): Mutations in the auxin receptor proteins (e.g., TIR1/AFB F-box proteins) can prevent the herbicide from binding effectively, rendering it inactive.[10][11][12]

  • Non-Target-Site Resistance (NTSR): This is more common for auxin-mimic herbicides and includes mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[12] The most prevalent form is enhanced metabolic detoxification, where enzymes like Cytochrome P450 monooxygenases (P450s) or Glutathione S-transferases (GSTs) break down the herbicide into non-toxic forms.[10][13][14][15]

Q3: I'm seeing inconsistent results in my dose-response assays. What are the most common sources of experimental error?

A3: Inconsistency often stems from variability in biological materials and environmental conditions. Ensure that seeds from both susceptible and potentially resistant populations are of high quality and have similar germination rates.[4] Use a standardized soil or potting mix and maintain consistent light, temperature, and humidity in your growth facility. When preparing herbicide solutions, be meticulous, especially when performing serial dilutions for your dose range. Finally, ensure a sufficient number of replicates for each dose to allow for robust statistical analysis.

Q4: How can I quickly differentiate between metabolic resistance and target-site resistance in my weed population?

A4: A powerful diagnostic tool is a synergist assay. P450 enzymes, often implicated in metabolic resistance, can be inhibited by compounds like malathion or piperonyl butoxide (PBO).[16] By pre-treating the suspected resistant plants with a P450 inhibitor before applying this compound, you can observe if the herbicide's efficacy is restored. If the synergist treatment makes the resistant plants susceptible again, it strongly suggests that metabolic detoxification is the resistance mechanism.[16] If there is no change in susceptibility, a target-site mutation is more likely.

Q5: Can applying lower-than-recommended doses of the herbicide contribute to the development of resistance?

A5: Yes, repeatedly applying sub-lethal (low) doses of an herbicide is a significant factor in the rapid evolution of resistance.[16] Low doses kill the most susceptible individuals in a population but allow plants with minor resistance traits to survive and reproduce.[16] Over several generations, this practice selects for and enriches genes conferring resistance, leading to a population-level shift.[16] It is always recommended to use the full, label-recommended rates to ensure high levels of weed control and minimize the selection pressure for resistance.[17]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for diagnosing and characterizing resistance to this compound.

Guide 2.1: Confirming and Quantifying Herbicide Resistance via Whole-Plant Dose-Response Assay

This experiment is the gold standard for confirming resistance and quantifying its magnitude. It involves treating suspected resistant (R) and known susceptible (S) weed populations with a range of herbicide doses to determine the concentration required to inhibit growth by 50% (GR₅₀).

Protocol:

  • Seed Preparation: Collect mature seeds from both the R and S populations.[3] To ensure uniform germination, break any dormancy by stratifying seeds if necessary (e.g., cold, moist treatment).

  • Plant Growth: Sow seeds in trays or pots filled with a standard potting medium. Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod until they reach the 2-4 true leaf stage, which is typically the most sensitive stage for post-emergence herbicide application.

  • Herbicide Preparation: Prepare a stock solution of this compound. Perform a logarithmic serial dilution to create a range of 6-8 doses. This range should bracket the expected GR₅₀ values for both S and R populations. Include a "zero dose" control (sprayed only with the carrier solution/surfactant).

  • Application: Apply the herbicide doses using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection: After 21 days, assess the results. The most common method is to harvest the above-ground biomass for each pot, dry it in an oven (e.g., at 60°C for 72 hours), and weigh it.

  • Data Analysis: For each population, plot the average biomass (as a percentage of the untreated control) against the logarithm of the herbicide dose. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value.

  • Calculate Resistance Index (RI): The RI is the ratio of the GR₅₀ of the resistant population to that of the susceptible population (RI = GR₅₀ (R) / GR₅₀ (S)). An RI greater than 2 is typically considered indicative of resistance.

Data Presentation: Example Dose-Response Results

PopulationGR₅₀ (g/ha a.i.)95% Confidence IntervalResistance Index (RI)
Susceptible (S)5045 - 55-
Resistant (R)450420 - 4859.0
a.i. = active ingredient

Experimental Workflow: Dose-Response Assay

DoseResponse cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Seed Collect R & S Seeds Grow Grow Plants (2-4 Leaf Stage) Seed->Grow Spray Apply Herbicide Grow->Spray Herbicide Prepare Dose Range Incubate Incubate (21 Days) Spray->Incubate Harvest Harvest & Weigh Biomass Incubate->Harvest Plot Plot Data Harvest->Plot Calculate Calculate GR50 & RI Plot->Calculate Confirm Confirm Resistance Calculate->Confirm

Caption: Workflow for confirming herbicide resistance.

Guide 2.2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to determine the underlying mechanism.

A. Probing for Metabolic Resistance using Synergists

This experiment tests whether enhanced metabolism by P450 enzymes is responsible for resistance.

Protocol:

  • Plant Growth: Grow R and S populations to the 2-4 leaf stage as described in Guide 2.1.

  • Synergist Application: Prepare a solution of a P450 inhibitor, such as malathion. Approximately 1-2 hours before herbicide application, spray half of the R and S plants with the malathion solution. The other half remains unsprayed (or is sprayed with a control solution without malathion).

  • Herbicide Application: Apply this compound at a dose known to be discriminatory (i.e., a dose that kills S plants but not R plants).

  • Assessment: After 21 days, visually assess plant survival and injury.

  • Interpretation:

    • If the R plants treated with malathion + herbicide show significantly more injury or mortality compared to those treated with the herbicide alone, this is strong evidence for P450-mediated metabolic resistance.

    • The S plants should be controlled by the herbicide regardless of the synergist treatment.

Data Presentation: Example Synergist Assay Results

PopulationTreatmentPlant Survival (%)Conclusion
SusceptibleHerbicide Alone0%As expected
SusceptibleMalathion + Herbicide0%As expected
ResistantHerbicide Alone95%Resistance confirmed
ResistantMalathion + Herbicide15%Metabolic resistance indicated

Conceptual Diagram: Metabolic Resistance Pathway

Metabolism Herbicide 2-(3-Chlorophenoxy) propanohydrazide P450 Cytochrome P450 Enzymes Herbicide->P450 Detoxification Target Auxin Receptor (Target Site) Herbicide->Target Binds to Metabolite Non-toxic Metabolite P450->Metabolite Effect Herbicidal Effect (Plant Death) Target->Effect Triggers Malathion Malathion (Inhibitor) Malathion->P450 Inhibits

Caption: P450-mediated metabolic detoxification of the herbicide.

B. Investigating Target-Site Resistance (TSR)

If metabolic resistance is ruled out, TSR is the next logical mechanism to investigate. This typically involves sequencing the gene(s) that encode the herbicide's target protein.

Conceptual Workflow:

  • Identify Candidate Gene(s): Based on the auxin-mimic mode of action, the primary candidate genes are those encoding for the TIR1/AFB family of F-box proteins.[10][11]

  • RNA/DNA Extraction: Extract high-quality RNA or genomic DNA from fresh leaf tissue of multiple individuals from both the R and S populations.

  • Primer Design & PCR: Design primers to amplify the coding sequences of the candidate gene(s). Perform Polymerase Chain Reaction (PCR) to generate sufficient DNA for sequencing.

  • Sequencing: Send the PCR products for Sanger or Next-Generation Sequencing (NGS).

  • Sequence Analysis: Align the sequences from the R and S individuals. Look for consistent, non-synonymous single nucleotide polymorphisms (SNPs) in the R population that are absent in the S population. A non-synonymous SNP results in an amino acid change in the protein, which could alter the herbicide binding site.

Diagram: Target-Site Resistance Mechanism

TSR cluster_S Susceptible Plant cluster_R Resistant Plant (TSR) S_Receptor Auxin Receptor (Wild-Type) Binding Site S_Effect Binding Occurs -> Plant Death S_Receptor->S_Effect S_Herbicide Herbicide S_Herbicide->S_Receptor:f1 R_Receptor Auxin Receptor (Mutated) Altered Binding Site R_NoEffect Binding Prevented -> Plant Survives R_Receptor->R_NoEffect R_Herbicide Herbicide R_Herbicide->R_Receptor:f1

Sources

Technical Support Center: Enhancing the Biological Activity of 2-(3-Chlorophenoxy)propanohydrazide Through Structural Modification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of 2-(3-chlorophenoxy)propanohydrazide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to facilitate your research in enhancing the biological activity of this promising scaffold.

Introduction

This compound is a molecule of interest due to the diverse biological activities exhibited by related hydrazide-containing compounds, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Structural modification is a key strategy to optimize its therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. This guide is designed to address the common challenges and questions that arise during the synthesis, purification, and evaluation of novel analogs derived from this parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for modifying the structure of this compound?

The core objective of structurally modifying this compound is to explore and enhance its biological activities. The hydrazide functional group is a versatile scaffold in medicinal chemistry.[2] Modifications can be systematically introduced to probe the structure-activity relationships (SAR), aiming to:

  • Enhance Potency: Increase the desired biological effect at lower concentrations.

  • Improve Selectivity: Target specific biological pathways or organisms to reduce off-target effects and toxicity.

  • Optimize Physicochemical Properties: Modulate solubility, lipophilicity, and metabolic stability for better drug-like characteristics.[4]

  • Explore Novel Biological Activities: Investigate new therapeutic applications by introducing diverse chemical functionalities.

Q2: Which parts of the this compound molecule are the most common targets for modification?

The this compound scaffold offers several sites for modification:

  • The Hydrazide Moiety (-CONHNH₂): This is a primary site for derivatization. Condensation with various aldehydes and ketones to form hydrazones is a common and effective strategy to introduce a wide range of substituents.[2][3] The terminal amino group can also be a target for acylation or alkylation.

  • The Phenyl Ring: The aromatic ring can be further substituted. The position and nature of substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.[4]

  • The Propionyl Linker: While less common, modifications to the linker, such as changing its length or introducing substituents, can alter the molecule's conformation and flexibility, potentially impacting its interaction with biological targets.

Q3: What are some predictable effects of common structural modifications on biological activity?

Based on established structure-activity relationships for similar compounds, we can anticipate certain trends:[5][6]

  • Formation of Hydrazones: Condensing the hydrazide with aromatic aldehydes often leads to compounds with enhanced antimicrobial or anticancer activity. The nature of the substituent on the aromatic aldehyde (e.g., electron-donating or electron-withdrawing groups) can fine-tune this activity.[2]

  • Substitution on the Phenyl Ring: The presence and position of halogen atoms or other functional groups on the phenoxy ring can modulate the lipophilicity and electronic character of the molecule, which is often correlated with changes in biological activity.[4] For instance, in phenoxyacetic acid herbicides, the number and position of chlorine atoms influence their herbicidal effectiveness.[4]

  • Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as pyridine or imidazole, can introduce new hydrogen bonding opportunities and improve interactions with biological targets.

Q4: What are the recommended starting points for reaction conditions when synthesizing hydrazone derivatives?

For the synthesis of hydrazones from this compound and an aldehyde/ketone, a common starting point is:

  • Solvent: Ethanol or methanol are often effective solvents.

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is typically used to facilitate the condensation reaction.

  • Temperature: The reaction can often be performed at room temperature or with gentle heating (reflux).

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Reaction times can range from a few hours to overnight.

Microwave-assisted synthesis can be a greener and more efficient alternative, often leading to shorter reaction times and higher yields.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction - Increase reaction time and monitor by TLC.- Increase reaction temperature.- Add a catalytic amount of a suitable acid (e.g., acetic acid) if not already present.The reaction may be kinetically slow. Increasing time and temperature provides more energy for the reactants to overcome the activation energy barrier. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
Reversibility of Reaction - Use a Dean-Stark apparatus to remove water as it is formed.The formation of hydrazones is a reversible condensation reaction. Removing the water byproduct shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Degradation of Starting Material or Product - Lower the reaction temperature.- Use a milder catalyst.Hydrazides and hydrazones can be sensitive to harsh conditions. Excessive heat or strong acids can lead to decomposition.
Sub-optimal Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone.This can help drive the reaction to completion, especially if the aldehyde/ketone is volatile or prone to side reactions.
Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Side Reactions of Hydrazine Moiety - For N-alkylation, consider a multi-step approach involving protection of one nitrogen, followed by alkylation and deprotection.[8]The two nitrogen atoms of the hydrazine group have different nucleophilicities, which can lead to mixtures of N-alkylated products. A protection-deprotection strategy ensures selective alkylation.
Presence of Impurities in Starting Materials - Purify starting materials before use (e.g., by recrystallization or distillation).Impurities in the starting materials can lead to the formation of undesired side products.
Air Oxidation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Some hydrazides and their derivatives can be susceptible to oxidation by atmospheric oxygen.
Formation of Azines - Control the stoichiometry carefully, avoiding a large excess of the carbonyl compound.A common side reaction is the formation of azines, which involves the reaction of two molecules of the carbonyl compound with one molecule of hydrazine.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives
  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per mmol of hydrazide).

  • Add the corresponding aldehyde or ketone (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).[1]

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Workflow for Structural Modification and Activity Screening

Caption: A general workflow for the structural modification and biological evaluation of this compound.

Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction appears complete Check_Completion->Complete Yes Action_Incomplete Increase time/temp Add catalyst Remove water Incomplete->Action_Incomplete Check_Side_Products Are there significant side products? (Check TLC/NMR) Complete->Check_Side_Products End Improved Yield Action_Incomplete->End Side_Products Yes, side products observed Check_Side_Products->Side_Products Yes No_Side_Products No, clean reaction Check_Side_Products->No_Side_Products No Action_Side_Products Adjust stoichiometry Change solvent/temp Use inert atmosphere Side_Products->Action_Side_Products Check_Isolation Review purification/isolation procedure No_Side_Products->Check_Isolation Action_Side_Products->End Action_Isolation Optimize recrystallization solvent Consider chromatography Check_Isolation->Action_Isolation Action_Isolation->End

Caption: A decision tree for troubleshooting low reaction yields in the synthesis of this compound analogs.

References

  • Gümüş, F. (2011). Synthesis and biological activities of new hydrazide derivatives. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]

  • Achar, K. C. S., & Hosamani, K. M. (2014). A systematic review on the synthesis and biological activity of hydrazide derivatives. Der Pharma Chemica, 6(6), 233-247. [Link]

  • Tomić, M., et al. (2018). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 23(11), 2993. [Link]

  • Özdemir, Z., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Barqi, A. S., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biological Sciences, 24(4), 369-385.
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  • Gao, J., et al. (2015). Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Derivatives. Combinatorial chemistry & high throughput screening, 18(10), 960-974. [Link]

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Technical Support Center: Method Refinement for the Scale-Up Synthesis of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-Chlorophenoxy)propanohydrazide. This molecule is a valuable intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] While the bench-scale synthesis appears straightforward, its transition to pilot or manufacturing scale introduces significant challenges related to yield, purity, process control, and safety. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot these complexities. We will dissect the common two-step synthetic route, providing field-proven insights and solutions to ensure a robust, safe, and scalable process.

The conventional synthesis involves an initial esterification of 2-(3-Chlorophenoxy)propanoic acid, followed by hydrazinolysis of the resulting ester. Each step presents unique hurdles that can impact the overall efficiency and economic viability of the process.

Synthetic Workflow Overview

The synthesis is typically performed in two distinct chemical transformations. Understanding the flow is critical for identifying potential bottlenecks.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Start 2-(3-Chlorophenoxy)propanoic Acid Esterification Fischer Esterification (Alcohol, Acid Catalyst) Start->Esterification Ester Intermediate Ester (e.g., Methyl or Ethyl Ester) Esterification->Ester Hydrazinolysis Reaction with Hydrazine Hydrate Crude_Product Crude Hydrazide Hydrazinolysis->Crude_Product Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Ester_Input->Hydrazinolysis Purification Recrystallization Final_Product Pure this compound Purification->Final_Product Crude_Product_Input->Purification

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during scale-up, organized by reaction stage.

Part 1: Esterification of 2-(3-Chlorophenoxy)propanoic Acid

This initial step, typically a Fischer esterification, is crucial for preparing a high-quality intermediate.[3]

Q1: My esterification reaction stalls, resulting in low conversion and poor yield. What are the likely causes?

A1: This is a classic equilibrium problem, often exacerbated at scale. Here are the primary culprits and their solutions:

  • Cause 1: Water Management: Fischer esterification produces water, which can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[4] At bench scale, a large excess of alcohol solvent can effectively drive the reaction. At scale, this becomes inefficient.

    • Solution: Implement azeotropic removal of water. Use a solvent like toluene or cyclohexane in conjunction with a Dean-Stark apparatus to continuously remove water as it forms. This is a highly effective and standard industrial practice.[3]

  • Cause 2: Insufficient Catalyst: The reaction requires a strong acid catalyst (e.g., H₂SO₄, p-TsOH). The catalytic amount may need to be optimized for your specific reactor and batch size.

    • Solution: Ensure a catalytic loading of 1-4 mol% relative to the carboxylic acid. For scale-up, para-toluenesulfonic acid (p-TsOH) is often preferred over sulfuric acid as it is a solid, easier to handle, and can be less corrosive.

  • Cause 3: Reaction Temperature: The reaction may not have been heated sufficiently to achieve a reasonable reaction rate.

    • Solution: Ensure the reaction is heated to reflux for a sufficient period. The exact temperature will depend on the alcohol and any azeotroping solvent used.[4] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q2: During work-up, I'm having difficulty removing the acid catalyst, leading to purity issues in the subsequent step. How can I improve this?

A2: This is a common work-up challenge. Residual acid can interfere with the basic hydrazinolysis reaction.

  • Solution 1: Aqueous Base Wash: After the reaction, perform a careful wash of the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[3] Be cautious of CO₂ evolution (foaming and pressure buildup), especially in a large reactor. Add the base solution slowly with vigorous stirring.

  • Solution 2: Water Washes: Follow the base wash with several water or brine washes to remove any remaining salts and water-soluble impurities.

  • Solution 3: Solid Catalyst: Consider using a solid acid catalyst (e.g., Amberlyst-15 resin). While potentially more expensive, these can be removed by simple filtration, dramatically simplifying the work-up procedure and reducing aqueous waste streams.

Parameter Bench-Scale Approach Recommended Scale-Up Refinement Rationale
Water Removal Large excess of alcoholAzeotropic removal (e.g., Toluene/Dean-Stark)More efficient, reduces solvent volume, drives equilibrium effectively.[3]
Catalyst Conc. H₂SO₄p-Toluenesulfonic acid (p-TsOH) or solid acid resinEasier handling (solid), less corrosive, simplified work-up (filtration for resin).
Work-up Dilute & ExtractControlled aqueous base wash (e.g., NaHCO₃)Neutralizes catalyst effectively but requires careful addition to manage off-gassing.[3]
Part 2: Hydrazinolysis of the Intermediate Ester

This is the most critical and hazardous step of the synthesis. It requires careful planning and execution.

Q1: The hydrazinolysis reaction is sluggish, or I'm getting a low yield of the desired this compound. What's wrong?

A1: Several factors can lead to poor performance in this step.

  • Cause 1: Quality and Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Using a substoichiometric amount or degraded reagent will result in incomplete conversion.

    • Solution: Use a fresh, high-quality supply of hydrazine hydrate. It is typically used in a slight to moderate excess (1.2–2.0 equivalents) to ensure complete conversion of the ester.[5]

  • Cause 2: Insufficient Temperature/Time: While the reaction is exothermic, it often requires an initial heating period to proceed at a reasonable rate.

    • Solution: The reaction is commonly run at reflux in a solvent like ethanol or methanol.[6][7] Monitor the reaction by HPLC to track the disappearance of the starting ester. Reaction times can range from a few hours to overnight.

  • Cause 3: Choice of Solvent: The solvent must be able to dissolve the ester and be compatible with hydrazine hydrate.

    • Solution: Anhydrous ethanol is the most commonly used and effective solvent for this transformation.[6] It provides good solubility for the ester and the resulting hydrazide often precipitates upon cooling, simplifying isolation.

Q2: My final product is contaminated with a significant, higher molecular weight impurity. What is it and how do I prevent it?

A2: You are almost certainly observing the formation of the N,N'-bis[2-(3-chlorophenoxy)propanoyl]hydrazine (or diacylhydrazine) byproduct. This is the most common and problematic side reaction.[8] It occurs when the already-formed product (the desired hydrazide) acts as a nucleophile and attacks another molecule of the starting ester.

Side_Reaction Ester Intermediate Ester Product Desired Hydrazide Ester->Product + Hydrazine (GOOD) Hydrazine Hydrazine Byproduct Diacylhydrazine Impurity Product->Byproduct + Ester (BAD)

Sources

Validation & Comparative

A Comparative Analysis of 2-(3-Chlorophenoxy)propanohydrazide and Other Chlorophenoxy Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(3-Chlorophenoxy)propanohydrazide, a derivative within the broader class of chlorophenoxy compounds. While classic chlorophenoxy acids like 2,4-D and MCPA are renowned for their herbicidal properties, the introduction of a hydrazide functional group suggests a potential diversification in biological activity. This document will explore the synthesis, physicochemical properties, and a comparative analysis of the herbicidal, plant growth regulatory, and potential insecticidal activities of this compound in relation to its more established chlorophenoxy counterparts. Experimental data from related compounds will be used to support the analysis and provide a predictive framework for the activity of the target molecule.

Introduction to Chlorophenoxy Compounds

Chlorophenoxy compounds are a class of organic molecules characterized by a phenoxy group attached to a carboxylic acid or its derivative, with one or more chlorine atoms substituted on the benzene ring.[1] Since their discovery in the 1940s, they have been extensively used in agriculture as selective herbicides for the control of broadleaf weeds in cereal crops and other applications.[2] The mechanism of their herbicidal action is primarily through the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[3] The position and number of chlorine atoms on the aromatic ring, as well as the nature of the carboxylic acid side chain, significantly influence their biological activity and selectivity.[4]

This guide focuses on this compound, a compound that structurally deviates from the typical chlorophenoxy acids by the presence of a hydrazide moiety in place of the carboxylic acid. This modification is expected to alter its physicochemical properties and, consequently, its biological activity profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its biological activity, influencing its solubility, membrane permeability, and interaction with target sites. The table below provides a comparison of the predicted and known properties of this compound, its parent acid 2-(3-Chlorophenoxy)propionic acid (Cloprop), and the widely used herbicide 2,4-D.

PropertyThis compound2-(3-Chlorophenoxy)propionic acid (Cloprop)2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Formula C₉H₁₁ClN₂O₂C₉H₉ClO₃C₈H₆Cl₂O₃
Molecular Weight 214.65 g/mol 200.62 g/mol 221.04 g/mol
Melting Point (°C) Not available113-115140.5
Water Solubility Predicted to be higher than Cloprop734 mg/L at 20°C900 mg/L at 25°C
LogP (Octanol-Water Partition Coefficient) Predicted to be lower than Cloprop2.592.81

Data for Cloprop and 2,4-D are from established literature. Properties for this compound are predicted based on its chemical structure.

The introduction of the polar hydrazide group in this compound is anticipated to increase its water solubility and decrease its lipophilicity (LogP) compared to its parent acid, Cloprop. This could have significant implications for its uptake, translocation, and metabolism in plants and insects.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process starting from 3-chlorophenol. The first step involves the synthesis of the precursor, 2-(3-chlorophenoxy)propionic acid (Cloprop), followed by its conversion to the corresponding hydrazide.

Synthesis of 2-(3-Chlorophenoxy)propionic Acid (Cloprop)

A common method for the synthesis of chlorophenoxyalkanoic acids is the Williamson ether synthesis, where a phenoxide reacts with an α-haloalkanoic acid.

Experimental Protocol:

  • Formation of Sodium 3-chlorophenoxide: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chlorophenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide solution and stir until the 3-chlorophenol is completely converted to sodium 3-chlorophenoxide.

  • Reaction with 2-chloropropionic acid: To the solution of sodium 3-chlorophenoxide, add an equimolar amount of 2-chloropropionic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid to precipitate the 2-(3-chlorophenoxy)propionic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a water-ethanol mixture.

Caption: Synthesis of 2-(3-Chlorophenoxy)propionic acid.

Conversion of Cloprop to this compound

Carboxylic acids can be converted to their corresponding hydrazides through reaction with hydrazine hydrate, often after activation of the carboxylic acid. A common and efficient method involves the formation of an ester intermediate followed by hydrazinolysis.[5]

Experimental Protocol:

  • Esterification: Convert 2-(3-chlorophenoxy)propionic acid to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: Dissolve the purified ester in a suitable solvent like ethanol. Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid this compound can be purified by recrystallization.[6][7]

Caption: Conversion of Cloprop to its hydrazide.

Comparative Biological Activity

The modification of the carboxylic acid group to a hydrazide is expected to significantly influence the biological activity profile of the chlorophenoxy compound. This section will compare the potential herbicidal, plant growth regulatory, and insecticidal activities of this compound with other chlorophenoxy compounds based on established structure-activity relationships.

Herbicidal Activity

The herbicidal activity of chlorophenoxy compounds is strongly linked to their ability to mimic auxin. This requires the presence of a free carboxylic acid group or a moiety that can be readily hydrolyzed to a carboxylic acid in the plant.

While some hydrazide derivatives have been investigated for herbicidal activity, their mode of action often differs from the classic auxin-mimicking herbicides.[8][9] It is hypothesized that this compound will exhibit significantly lower auxin-type herbicidal activity compared to its parent acid, Cloprop, as well as 2,4-D and MCPA. The hydrazide group is generally more stable to hydrolysis than an ester linkage.

Comparative Herbicidal Activity (Hypothesized):

CompoundPredicted Herbicidal Activity (Auxin Mimicry)Rationale
2,4-D HighEstablished potent auxin-mimicking herbicide.
MCPA HighEstablished potent auxin-mimicking herbicide.
Cloprop Moderate to HighPossesses the necessary carboxylic acid group.
This compound Low to NegligibleLacks a free carboxylic acid and the hydrazide is relatively stable to hydrolysis.

Experimental Protocol for Herbicidal Activity Screening (Seedling Emergence Assay):

  • Test Species: Select a range of broadleaf (e.g., Sinapis alba) and grass (e.g., Lolium perenne) weed species.

  • Treatment Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions to the soil surface of pots sown with the test weed species.

  • Growth Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh weight.

  • Data Analysis: Calculate the concentration required to cause 50% inhibition of growth (GR₅₀) for each compound and species.

Plant Growth Regulating Activity

While high concentrations of chlorophenoxy acids are herbicidal, lower concentrations can exhibit plant growth regulating (PGR) effects.[10] For instance, they can be used for fruit setting and thinning. The parent acid of our target compound, Cloprop, is known to be used as a plant growth regulator, particularly for controlling the size of pineapple crowns.

Given that the hydrazide moiety may alter the compound's interaction with plant hormone receptors, it is plausible that this compound could also possess PGR activity, potentially with a different spectrum or potency compared to Cloprop. The structural similarity to the parent acid suggests that it might still interact with auxin signaling pathways, but perhaps as a partial agonist or antagonist.

Experimental Protocol for Plant Growth Regulating Activity (Tomato Fruit Set Assay):

  • Plant Material: Use tomato plants (Solanum lycopersicum) at the flowering stage.

  • Treatment Application: Prepare solutions of the test compounds at various low concentrations. Apply the solutions as a foliar spray to the flower trusses.

  • Growth Conditions: Maintain the plants in a greenhouse under standard cultivation conditions.

  • Assessment: After a suitable period, assess the effect on fruit set by counting the number of developing fruits per truss. Also, measure the size and weight of the resulting fruits.

  • Data Analysis: Compare the fruit set and fruit characteristics of treated plants to an untreated control group.

Insecticidal Activity

A significant area of potential activity for this compound is in the realm of insecticides. Many hydrazide and hydrazone derivatives are known to possess potent insecticidal properties.[11][12] These compounds often act as ecdysone receptor agonists or interfere with other critical physiological processes in insects. The presence of the chlorophenoxy moiety could further modulate this activity.

It is hypothesized that this compound may exhibit insecticidal activity, a property not typically associated with chlorophenoxy acids. This represents a significant potential divergence in the biological profile of this derivative.

Comparative Biological Activity Profile (Hypothesized):

CompoundPrimary Biological ActivitySecondary/Potential Activity
2,4-D HerbicidalPlant Growth Regulation (at low doses)
MCPA HerbicidalPlant Growth Regulation (at low doses)
Cloprop Plant Growth Regulation, Herbicidal-
This compound Potential Insecticidal Plant Growth Regulation, Low Herbicidal

Experimental Protocol for Insecticidal Activity Screening (Leaf Dip Bioassay):

  • Test Insect: Use a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella) or the cotton leafworm (Spodoptera littoralis).

  • Treatment Preparation: Prepare solutions of the test compounds in a suitable solvent with a surfactant.

  • Application: Dip leaves of a suitable host plant (e.g., cabbage for P. xylostella) into the test solutions and allow them to air dry.

  • Exposure: Place a known number of insect larvae onto the treated leaves in a petri dish or other suitable container.

  • Assessment: After 24, 48, and 72 hours, record the larval mortality.

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC₅₀) for each compound.

Caption: Comparative biological activity profiles.

Toxicological Considerations

Chlorophenoxy herbicides generally exhibit moderate acute toxicity to mammals.[13] The toxicity can vary depending on the specific compound and its formulation. The primary target organs in cases of acute poisoning are the liver and kidneys.[14] A comparative study on different forms of 2,4-D (acid, amine, and ester) showed comparable toxicities.[4] It is reasonable to assume that this compound would have a toxicological profile that is broadly similar to other chlorophenoxy compounds, although the presence of the hydrazide group may introduce specific metabolic pathways and potential for different toxicological endpoints. A thorough toxicological evaluation would be necessary to fully characterize its safety profile.

Conclusion

The introduction of a hydrazide functional group to the chlorophenoxy scaffold in this compound presents an intriguing avenue for the development of novel agrochemicals. While its herbicidal activity in the classic auxin-mimicking sense is likely to be diminished compared to its carboxylic acid counterparts, there is a strong rationale for exploring its potential as a plant growth regulator and, most notably, as an insecticide. The predicted changes in physicochemical properties, such as increased water solubility, may also offer advantages in terms of formulation and environmental fate.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its comparison with established chlorophenoxy compounds. Further research into the synthesis, biological activity, and toxicology of this and related hydrazide derivatives is warranted to fully elucidate their potential in modern agriculture.

References

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  • Cui, P., & Yang, Y. (2025). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. International Journal of Molecular Sciences, 27(1), 260. [Link]

  • Cui, P., & Yang, Y. (2025). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. PubMed. [Link]

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A Researcher's Guide to Navigating Off-Target Effects: A Comparative Cross-Reactivity Study of 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule discovery, the identification of a novel, biologically active compound is a moment of significant promise. 2-(3-Chlorophenoxy)propanohydrazide, a molecule featuring a chlorophenoxy moiety linked to a propanohydrazide functional group, represents such a starting point. The hydrazide group is a well-established pharmacophore, present in a wide array of compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] However, the journey from a promising hit to a selective research tool or a therapeutic candidate is paved with rigorous validation. A critical, and often underestimated, hurdle in this process is the characterization of a compound's cross-reactivity profile.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using this compound as our central case. We will move beyond a simple listing of protocols to explain the causal-driven experimental choices that underpin a robust off-target screening strategy. The objective is to build a self-validating system of experiments that not only identifies potential liabilities but also illuminates the structure-activity relationships governing molecular promiscuity.

The Imperative of Cross-Reactivity Profiling

Off-target effects, where a compound binds to and modulates unintended biological targets, are a primary cause of unexpected toxicity and a major reason for late-stage drug development failures.[4] Early and comprehensive assessment of a compound's selectivity is therefore not just a regulatory requirement but a foundational aspect of good science. It allows researchers to:

  • Enhance Safety and Mitigate Toxicity: By identifying potential off-target interactions early, we can predict and avoid adverse effects in later-stage development.[4]

  • Improve Efficacy: Understanding a compound's full interaction profile helps to distinguish between on-target and off-target driven efficacy, leading to more informed optimization efforts.

This guide will compare this compound against a panel of carefully selected alternative compounds to build a contextual understanding of its specificity.

Experimental Design: A Multi-faceted Approach

A robust cross-reactivity study should be designed as a funnel, starting with broad, high-throughput screening and narrowing down to more specific, mechanistic assays. Our experimental design is built on comparing our lead compound with structurally related and functionally diverse molecules.

Comparator Compounds:

To provide a meaningful comparison, our study includes:

  • 2-(3-Chlorophenoxy)propionic acid (3-CPA): The parent carboxylic acid of our lead compound. It is a known plant growth regulator that mimics the hormone auxin.[5][6][7] Comparing the hydrazide to the acid will reveal the influence of the hydrazide moiety on biological activity and cross-reactivity.

  • 2-(3-Chlorophenoxy)propionamide: The amide analog, providing a direct comparison to the hydrazide and helping to dissect the role of the terminal -NHNH2 group.[8]

  • Isoniazid: A well-known hydrazide-containing drug used to treat tuberculosis. It serves as a functional comparator to assess if observed effects are common to the hydrazide class.

  • Doxorubicin: A widely used chemotherapy agent with a known, broad cytotoxicity profile, serving as a positive control in our cytotoxicity assays.

Assay Selection:

The selected assays provide a broad overview of potential biological interactions, covering cytotoxicity, specific enzyme inhibition, and receptor binding.

  • Cytotoxicity Profiling: A foundational screen to assess general toxicity against both cancerous and non-cancerous cell lines.

  • Kinase Inhibition Panel: Kinases are one of the largest enzyme families and are frequent off-targets for small molecules.[9] A broad panel screen is essential.

  • hERG Channel Binding Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. This is a critical safety screen.

  • Monoamine Oxidase (MAO) Inhibition Assay: Hydrazide and hydrazine compounds are known inhibitors of MAO enzymes. This assay directly probes a likely off-target based on the compound's chemical class.

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Compound Synthesis & QC cluster_1 Assay Panels cluster_2 Data Analysis & Profiling C1 2-(3-Chlorophenoxy) propanohydrazide A1 Cytotoxicity Screen (MCF-7, A549, HEK293) C1->A1 A2 Kinase Panel (100 Kinases) C1->A2 A3 hERG Binding Assay C1->A3 A4 MAO-A & MAO-B Inhibition Assay C1->A4 C2 2-(3-Chlorophenoxy) propionic acid C2->A1 C2->A2 C2->A3 C2->A4 C3 2-(3-Chlorophenoxy) propionamide C3->A1 C3->A2 C3->A3 C3->A4 C4 Isoniazid C4->A1 C4->A2 C4->A3 C4->A4 C5 Doxorubicin C5->A1 D1 Determine IC50 / Ki A1->D1 A2->D1 A3->D1 A4->D1 D2 Comparative Analysis D1->D2 D3 Selectivity Profiling D2->D3

Caption: Experimental workflow for cross-reactivity profiling.

Protocol in Focus: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Rationale: This assay is chosen as a primary screen due to its high throughput, reproducibility, and its ability to provide a quantitative measure (IC50) of a compound's general toxicity across different cell types.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (non-cancerous human embryonic kidney) cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Rationale: Using a panel of both cancerous and non-cancerous cell lines helps to identify compounds with selective anti-cancer activity versus those with general cytotoxicity.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.

    • Rationale: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before compound exposure.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Include vehicle control (0.5% DMSO) and positive control (Doxorubicin) wells.

    • Incubate the plates for 48 hours.

    • Rationale: A 48-hour incubation is a standard duration to observe significant cytotoxic effects. Keeping the DMSO concentration low and consistent is critical to avoid solvent-induced toxicity.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

    • Rationale: The amount of formazan produced is directly proportional to the number of viable cells, and its absorbance provides a quantitative measure.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Data Summary

The following table presents hypothetical data from our cross-reactivity study. These values are for illustrative purposes to guide interpretation.

CompoundCytotoxicity IC50 (µM)Kinase Hits (>50% Inh. @ 10µM)hERG Binding IC50 (µM)MAO-A Inh. IC50 (µM)MAO-B Inh. IC50 (µM)
MCF-7 / A549 / HEK293 (out of 100)
This compound 15 / 22 / >1003 (SRC, LCK, FYN)>505.218.5
2-(3-Chlorophenoxy)propionic acid >100 / >100 / >1000>50>100>100
2-(3-Chlorophenoxy)propionamide 85 / 92 / >1000>50>100>100
Isoniazid >100 / >100 / >1000>5025.388.1
Doxorubicin 0.8 / 1.1 / 2.515>50Not TestedNot Tested

Interpretation and Mechanistic Insights

The hypothetical data provides several key insights:

  • Role of the Hydrazide Moiety: 2-(3-Chlorophenoxy)propionic acid is largely inactive across all assays. The addition of the hydrazide group in This compound introduces significant biological activity, including moderate, somewhat selective cytotoxicity towards cancer cell lines, kinase inhibition, and potent MAO inhibition. The amide analog shows minimal activity, highlighting the specific importance of the terminal -NHNH2 group.

  • Selectivity Profile: Our lead compound shows preferential cytotoxicity for cancer cells over non-cancerous HEK293 cells. However, its activity is not limited to a single target family. The inhibition of three kinases and both MAO isoforms indicates a degree of promiscuity.

  • MAO Inhibition as a Predictable Off-Target: As anticipated from its chemical structure, the compound is a potent inhibitor of MAO-A and a moderate inhibitor of MAO-B. This is a critical finding, as MAO inhibition can lead to significant drug-drug interactions and side effects if not managed. This interaction could be related to a signaling pathway as illustrated below.

G Tyramine Tyramine (from diet) MAO_A Monoamine Oxidase A (MAO-A) Tyramine->MAO_A Metabolized by NE Norepinephrine (NE) Tyramine->NE Displaces NE->MAO_A Metabolized by AdrenergicReceptor Adrenergic Receptors NE->AdrenergicReceptor Activates BloodPressure Increased Blood Pressure AdrenergicReceptor->BloodPressure Leads to Compound 2-(3-Chlorophenoxy) propanohydrazide Compound->MAO_A Inhibits

Caption: Potential off-target mechanism via MAO-A inhibition.

This diagram illustrates how inhibition of MAO-A by our compound could prevent the breakdown of tyramine from dietary sources. This leads to an accumulation of norepinephrine, which can cause a hypertensive crisis—a classic "cheese effect" associated with MAO inhibitors.

Conclusion and Future Directions

This guide demonstrates that a structured, comparative approach to cross-reactivity screening is essential for the characterization of any new bioactive small molecule. Our investigation of this compound reveals it to be a moderately potent and selective cytotoxic agent, but with significant off-target activity against MAO enzymes and a small panel of kinases.

Recommendations for Researchers:

  • Prioritize Broad Screening Early: Employ high-throughput methods like cell microarrays or proteome arrays to get an early, unbiased view of potential off-target binding.[4][9]

  • Use Structurally-Related Controls: These are invaluable for attributing activity to specific functional groups and building a structure-activity relationship for both on- and off-target effects.

  • Investigate Hits: Any identified off-target interaction should be validated with orthogonal assays and its functional consequence determined. For our lead compound, the next steps would involve detailed kinetic studies of its interaction with the identified kinases and MAO enzymes.

By embracing this rigorous, hypothesis-driven approach to cross-reactivity, researchers can build a comprehensive understanding of their compounds, enabling more confident decision-making and ultimately accelerating the path from discovery to application.

References

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Confirming the Mechanism of Action of 2-(3-Chlorophenoxy)propanohydrazide: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of modern genetic strategies to confirm the mechanism of action of a hypothetical novel bioactive compound, 2-(3-Chlorophenoxy)propanohydrazide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Challenge of a Novel Compound

This compound is a synthetic molecule with observed biological activity, yet its precise molecular target and mechanism of action remain unconfirmed. Phenotype-based screens may have identified its potential, but a deep understanding of its interactions within the cellular environment is paramount for further development.[1] This guide will explore three powerful, and often complementary, genetic approaches to systematically identify the protein target(s) and delineate the pathways modulated by this compound: CRISPR-Cas9 functional genomic screening, RNA sequencing (RNA-Seq) based transcriptome profiling, and yeast-based chemical genomic assays.

Comparative Analysis of Genetic Approaches

The selection of a genetic strategy to confirm a drug's mechanism of action is a critical decision driven by the specific research question, available resources, and the nature of the compound. Below is a comparative overview of the primary approaches discussed in this guide.

Approach Principle Primary Output Strengths Limitations
CRISPR-Cas9 Screening Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[2]A ranked list of genes causally linked to the compound's activity.Directly identifies essential genes for drug action; high reproducibility.[2]May not identify non-essential targets; potential for off-target effects.
RNA Sequencing (RNA-Seq) Measures changes in gene expression across the entire transcriptome following compound treatment.[3][4][5]A global view of cellular pathways perturbed by the compound.Unbiased, genome-wide perspective; can reveal unexpected off-target effects.[4][6]Identifies downstream effects, not necessarily the direct target; requires sophisticated bioinformatic analysis.[3]
Yeast-Based Genetic Assays Utilizes the genetic tractability of Saccharomyces cerevisiae to identify drug-gene interactions.[7][8]Identification of homologous targets and affected pathways.Rapid and cost-effective; powerful for evolutionarily conserved targets.[7]Not all human drug targets have a yeast homolog; differences in cell physiology.[7]

Experimental Workflows and Protocols

A logical and robust experimental workflow is essential for the successful elucidation of a drug's mechanism of action. The following diagram illustrates a potential workflow incorporating the genetic approaches discussed.

experimental_workflow cluster_discovery Phase 1: Target Identification cluster_pathway Phase 2: Pathway Analysis cluster_validation Phase 3: Target Validation CRISPR_Screen CRISPR-Cas9 Screen (Resistance/Sensitivity) Target_Validation Biochemical & Biophysical Assays (e.g., SPR, CETSA) CRISPR_Screen->Target_Validation Top gene hits Yeast_Assay Yeast-Based Assay (e.g., HIP/HOP) Yeast_Assay->Target_Validation Homologous gene hits RNA_Seq RNA-Seq Analysis (Transcriptome Profiling) Cellular_Validation Cellular Assays (e.g., Rescue Experiments) RNA_Seq->Cellular_Validation Perturbed pathways Target_Validation->Cellular_Validation Confirmed target Novel_Compound 2-(3-Chlorophenoxy) propanohydrazide Novel_Compound->CRISPR_Screen Treat cells Novel_Compound->Yeast_Assay Treat yeast Novel_Compound->RNA_Seq Treat cells

Caption: A multi-pronged experimental workflow for mechanism of action confirmation.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol aims to identify genes that are essential for the cytotoxic or cytostatic effects of this compound.

Rationale: By systematically knocking out every gene in the genome, we can identify which genetic perturbations lead to resistance to the compound. The underlying principle is that if a gene is required for the drug to exert its effect (e.g., it encodes the drug's target or a critical component of the target's pathway), its knockout will render the cell resistant.[9][10]

Step-by-Step Methodology:

  • Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all protein-coding genes is introduced into a Cas9-expressing cancer cell line (e.g., HeLa, A549) via lentiviral transduction.

  • Compound Treatment: The transduced cell population is split into two groups: a treatment group exposed to a predetermined inhibitory concentration (e.g., IC50) of this compound and a vehicle control group.

  • Cell Proliferation: The cells are allowed to proliferate for a set period (e.g., 14-21 days). During this time, cells with sgRNAs that confer resistance to the compound will become enriched in the treatment population.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both populations, and the sgRNA-encoding regions are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The sequencing reads for each sgRNA are counted. A comparison of sgRNA abundance between the treated and control populations will reveal which gene knockouts are enriched (conferring resistance) or depleted (conferring sensitivity).

Expected Data Output and Interpretation:

The primary output is a ranked list of genes. A strong "hit" would be a gene whose knockout consistently leads to significant enrichment of the corresponding sgRNAs in the treated population. The top candidates are putative components of the drug's mechanism of action.

Gene Log2 Fold Change (Treated/Control) p-value Interpretation
Gene X5.21.3e-8Strong candidate for a gene essential to drug action.
Gene Y4.85.6e-8Strong candidate for a gene essential to drug action.
Gene Z-3.12.4e-6Knockout of this gene sensitizes cells to the drug.
Protocol 2: Transcriptome Profiling using RNA Sequencing

This protocol aims to characterize the global changes in gene expression induced by this compound.

Rationale: A bioactive compound will induce a characteristic transcriptional signature that reflects the cell's response to its effects.[6][11] By analyzing these changes, we can infer which cellular pathways and biological processes are modulated by the compound, providing clues to its mechanism of action.[3][4][5]

Step-by-Step Methodology:

  • Cell Treatment: A suitable cell line is treated with this compound at a specific concentration and for various time points (e.g., 6, 12, 24 hours) alongside a vehicle control.

  • RNA Extraction and Library Preparation: Total RNA is extracted from the cells, and mRNA is enriched. Sequencing libraries are then prepared.

  • Next-Generation Sequencing: The prepared libraries are sequenced to generate a large number of short reads.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the treated samples compared to the controls.

  • Pathway Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology enrichment analysis to identify over-represented biological pathways (e.g., apoptosis, cell cycle regulation, specific signaling pathways).

Expected Data Output and Interpretation:

The output will be a list of differentially expressed genes and the cellular pathways they are involved in. If, for example, the compound targets a specific kinase, we would expect to see significant changes in the expression of genes known to be downstream of that kinase.

pathway_analysis cluster_drug_target Hypothetical MoA cluster_downstream Downstream Effects Drug 2-(3-Chlorophenoxy) propanohydrazide Target_Protein Target Protein (e.g., Kinase X) Drug->Target_Protein Inhibits TF Transcription Factor Y Target_Protein->TF Activates Gene_A Gene A (Upregulated) TF->Gene_A Gene_B Gene B (Upregulated) TF->Gene_B Gene_C Gene C (Downregulated) TF->Gene_C

Caption: A simplified signaling pathway illustrating how drug action translates to gene expression changes.

Protocol 3: Yeast-Based Chemical Genomic Profiling

This protocol utilizes the yeast deletion collection to identify gene deletions that cause hypersensitivity to this compound.

Rationale: The budding yeast, Saccharomyces cerevisiae, is a powerful tool for identifying drug targets due to its genetic tractability and the high degree of conservation of fundamental cellular pathways with humans.[7][8] The haploinsufficiency profiling (HIP) assay is based on the principle that reducing the dosage of a drug's target gene (from two copies in a diploid to one) will sensitize the cell to the drug.[12]

Step-by-Step Methodology:

  • Yeast Strain Pooling: The complete collection of heterozygous yeast deletion strains, where each strain has one copy of a specific gene deleted, is pooled.

  • Compound Treatment: The pooled strains are grown in the presence of a sub-lethal concentration of this compound or a vehicle control.

  • Competitive Growth: The strains are allowed to grow for several generations. Strains that are hypersensitive to the compound will grow more slowly and become depleted from the population.

  • Barcode Sequencing: Each deletion strain is marked with a unique DNA "barcode." The barcodes are amplified from the genomic DNA of the treated and control populations and quantified by next-generation sequencing.

  • Data Analysis: The abundance of each barcode in the treated sample is compared to the control. Strains that are significantly depleted in the treated sample identify genes whose reduced dosage confers sensitivity to the compound.

Expected Data Output and Interpretation:

The output is a list of genes that, when their dosage is halved, lead to increased sensitivity to the compound. The top hits are strong candidates for the drug's target or members of the target's pathway. The human homologs of these yeast genes can then be investigated as the potential targets in human cells.

Yeast Gene Human Homolog Sensitivity Score Interpretation
YBR123CGENEX-H-4.5Strong candidate for a conserved drug target.
YDL045WGENEY-H-4.2Strong candidate for a conserved drug target.
YPL204WGENEZ-H-3.8Potential involvement in the drug's pathway.

Synthesis and Validation

The true power of these genetic approaches lies in their integration.[9][10] For instance, if the top hit from a CRISPR screen (Gene X) is the human homolog of a top hit from the yeast screen (YBR123C), and RNA-Seq data shows that the downstream pathway of Gene X is significantly perturbed, this provides strong, multi-faceted evidence for Gene X being the direct target of this compound.

Final validation of the putative target should be performed using orthogonal biochemical and biophysical methods, such as surface plasmon resonance (SPR) to confirm direct binding or cellular thermal shift assays (CETSA) to demonstrate target engagement in a cellular context.

Conclusion

Confirming the mechanism of action of a novel compound like this compound requires a systematic and multi-pronged approach. The genetic strategies of CRISPR-Cas9 screening, RNA sequencing, and yeast-based assays offer powerful and complementary insights into a compound's biological activity. By carefully designing and integrating these experiments, researchers can build a robust, evidence-based understanding of a compound's mechanism of action, a critical step in its journey towards becoming a potential therapeutic.

References

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comparative docking studies of 2-(3-Chlorophenoxy)propanohydrazide derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-(3-chlorophenoxy)propanohydrazide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships (SAR) of this chemical series against specific protein targets. We will delve into the scientific rationale behind each step, ensuring a robust and reproducible computational workflow.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

The hydrazide moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The functional group -C(=O)NHNH2 is a versatile synthon, enabling the synthesis of diverse heterocyclic compounds.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its conformational flexibility, makes it an attractive pharmacophore for interacting with biological macromolecules.[6][7]

The specific scaffold , this compound, combines this privileged hydrazide group with a chlorophenoxy moiety. This combination suggests potential for a range of biological activities, making it a compelling candidate for computational investigation to predict and rationalize its interactions with protein targets. This guide will walk through the process of using molecular docking to compare a library of such derivatives, predict their binding affinities, and understand their interaction patterns.

Part 1: Foundational Strategy - The "Why"

Before embarking on any computational experiment, it is crucial to establish a clear and scientifically sound strategy. This involves selecting appropriate protein targets and understanding the principles and limitations of the chosen methodology.

The choice of target proteins is the most critical initial step. Since the specific biological activity of this compound derivatives is not yet defined, a rational approach is to select targets based on the known activities of structurally related compounds. Hydrazide and benzohydrazide derivatives have shown activity against a variety of targets, including:

  • Enzymes in Mycobacterial Pathways: Isoniazid, a primary anti-tuberculosis drug, is a hydrazide derivative.[1][3] Therefore, enzymes like the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis are high-priority targets.[8]

  • Kinases: Many kinase inhibitors feature scaffolds that can be mimicked by hydrazide derivatives. Epidermal Growth Factor Receptor (EGFR) is a well-established cancer target, and some benzohydrazides have been designed as EGFR kinase inhibitors.[9]

  • Monoamine Oxidases (MAO): Hydrazide-containing drugs like iproniazid are known MAO inhibitors used as antidepressants.[7][10] MAO-A and MAO-B are therefore relevant targets.

  • Acetylcholinesterase (AChE): As a key enzyme in the central nervous system, AChE is a target for Alzheimer's disease therapy, and some hydrazones have been evaluated for AChE inhibition.[10]

For this guide, we will proceed with InhA (PDB ID: 2NSD)[8] and EGFR kinase domain (PDB ID: 2GS2) as our primary targets to illustrate the comparative docking workflow.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12][13] The primary goals are to predict the binding mode (the pose) and the binding affinity (the docking score).[14] This method is instrumental in:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.[12]

  • Hit-to-Lead Optimization: Understanding how modifications to a chemical scaffold affect binding to guide the design of more potent analogs.

  • Mechanism of Action Studies: Visualizing how a ligand interacts with key residues in the active site.

It is a powerful but simplified model of a complex biological process. Therefore, the protocol must be carefully validated to ensure the results are meaningful.[15]

Part 2: Experimental Workflow - The "How"

A rigorous and reproducible workflow is essential for generating high-quality, comparable data. This section provides a step-by-step protocol.

The entire process, from molecule preparation to final analysis, can be visualized as a sequential pipeline.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (2D to 3D, Energy Minimization) validation 3. Protocol Validation (Redocking) ligand_prep->validation protein_prep 2. Protein Preparation (Clean PDB, Add Hydrogens) protein_prep->validation docking 4. Comparative Docking (Virtual Screening) validation->docking analysis 5. Post-Docking Analysis (Scoring, Pose Visualization) docking->analysis sar 6. SAR Interpretation analysis->sar

Caption: High-level workflow for a comparative molecular docking study.

Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations. The ionization state and stereochemistry must be correct, as these factors critically influence binding interactions.

Protocol:

  • 2D Sketching: Draw the this compound derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 2D-to-3D Conversion: Use a program like Open Babel or the preparation wizards in Schrödinger Maestro or MOE to convert the 2D structures to 3D.

  • Protonation State Assignment: Assign appropriate protonation states at a physiological pH (e.g., 7.4). The hydrazide group's properties can be pH-dependent.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94, OPLS3e). This step ensures that the starting conformation is not in a high-energy, sterically strained state.[15]

  • File Format: Save the prepared ligands in a format compatible with the docking software (e.g., .mol2, .sdf).

Causality: Raw PDB files often contain non-essential molecules (water, ions, co-solvents) and may lack hydrogen atoms. The protein structure must be "cleaned" and prepared to create a chemically correct representation of the binding site.

Protocol:

  • PDB File Acquisition: Download the crystal structures of the target proteins (e.g., 2NSD, 2GS2) from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove all crystallographic water molecules, co-solvents, and any ions not essential for structural integrity or catalysis.

  • Handling Co-crystallized Ligands: If a ligand is present in the crystal structure, it should be saved separately. It will be used for defining the binding site and for protocol validation.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for defining hydrogen bond networks. Ensure correct protonation states for titratable residues (His, Asp, Glu).

  • Assign Charges & Atom Types: Assign partial atomic charges and atom types according to the force field that will be used by the docking program.

  • Energy Minimization (Restrained): Perform a brief, restrained energy minimization on the protein structure to relieve any steric clashes introduced during hydrogen addition, without significantly altering the backbone conformation.

Causality: Before screening a new library of compounds, you must demonstrate that your chosen docking protocol can reproduce known experimental results.[16] This is the single most important step for ensuring the trustworthiness of your study. The most common method is re-docking the native, co-crystallized ligand.

Protocol:

  • Define the Binding Site: Define the docking grid box around the position of the co-crystallized ligand from the original PDB file. The box should be large enough to allow for rotational and translational freedom of the ligands being docked (typically a 15-20 Å cube).[17]

  • Re-dock the Native Ligand: Dock the extracted native ligand back into the prepared protein structure using your chosen docking software (e.g., AutoDock Vina, Glide).

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).

  • Acceptance Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[16][18] This confirms that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.

G cluster_validation Protocol Validation via Re-docking crystal_struct Crystal Structure (Protein + Native Ligand) extract_ligand Extract Native Ligand crystal_struct->extract_ligand prep_protein Prepare Protein crystal_struct->prep_protein dock Re-Dock Ligand into Protein extract_ligand->dock prep_protein->dock superimpose Superimpose Poses (Docked vs. Crystal) dock->superimpose rmsd Calculate RMSD superimpose->rmsd result RMSD < 2.0 Å? Protocol Validated rmsd->result

Caption: The workflow for validating a docking protocol using a co-crystallized ligand.

Causality: With a validated protocol, you can now confidently dock your library of this compound derivatives to compare their predicted binding affinities and modes.

Protocol:

  • Batch Docking: Using the same validated docking parameters (grid box, search algorithm settings), dock the entire library of prepared ligands into the active site of each target protein.

  • Pose Generation: For each ligand, generate a set number of binding poses (e.g., 10-20). The docking software will rank these poses based on its scoring function.

  • Data Collection: For each ligand, record the docking score of the top-ranked pose. This score is an estimate of the binding free energy (e.g., reported in kcal/mol).

Part 3: Data Analysis and Interpretation

Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of the predicted binding affinities across the derivative series for each target protein.

Table 1: Comparative Docking Scores (kcal/mol) of Derivatives

Derivative IDR-Group ModificationInhA (2NSD) Docking ScoreEGFR (2GS2) Docking Score
Control (Known Inhibitor)-9.5-10.1
Parent -H-7.2-6.8
Deriv-01 -CH3-7.5-7.1
Deriv-02 -F-7.8-7.5
Deriv-03 -OH-8.1-7.9
Deriv-04 -NH2-8.3-8.1
... (etc.)... (etc.)......

Note: Lower docking scores indicate stronger predicted binding affinity.

Causality: The docking score is only one piece of the puzzle. A detailed visual inspection of the binding poses is crucial to understand the underlying molecular interactions that drive binding affinity and selectivity.

Protocol:

  • Visual Inspection: Load the protein-ligand complexes into a molecular visualization program (e.g., PyMOL, Chimera, VMD).

  • Interaction Analysis: For the top-scoring pose of each key derivative, identify and analyze the specific molecular interactions:

    • Hydrogen Bonds: Identify key donor-acceptor pairs with backbone or side-chain atoms. The hydrazide group is a prime candidate for forming multiple H-bonds.

    • Hydrophobic Interactions: Note contacts between nonpolar regions of the ligand (e.g., the chlorophenoxy ring) and hydrophobic pockets in the protein.

    • Pi-Stacking: Look for favorable stacking interactions between aromatic rings.

    • Salt Bridges: Identify ionic interactions between charged groups on the ligand and protein.

  • Comparative Pose Analysis: Compare the binding modes of different derivatives. Do they all adopt a similar orientation? How do small chemical changes (R-groups) alter the specific interactions and lead to different docking scores? This is the core of the SAR analysis.

By correlating the chemical modifications with the docking scores and interaction patterns, you can derive valuable SAR insights. For example, you might observe that adding a hydrogen bond donor at a specific position (like in Deriv-03 and Deriv-04) consistently improves the docking score by forming a new interaction with a key glutamate residue in the active site. This insight directly informs the next round of rational drug design.

Conclusion

This guide outlines a robust, self-validating workflow for the comparative docking of this compound derivatives. By combining rigorous preparation, protocol validation, and detailed post-docking analysis, researchers can generate reliable computational hypotheses about the structure-activity relationships governing this chemical series. These in silico findings provide a powerful foundation for prioritizing compounds for chemical synthesis and subsequent experimental validation in vitro.[19]

References

  • ResearchGate. (n.d.). How to validate the molecular docking results? Retrieved from [Link][16]

  • Mali, M., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. Retrieved from [Link][4]

  • ResearchGate. (n.d.). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link][20]

  • ResearchGate. (n.d.). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link][21]

  • Ferreira, R. J., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Retrieved from [Link][1]

  • Craig, A. S., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link][7]

  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link][5]

  • Salo-Ahen, O. M. H., et al. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Retrieved from [Link][11]

  • Sledz, P., & Caflisch, A. (n.d.). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link][15]

  • Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. Retrieved from [Link][22]

  • Meng, X. Y., et al. (n.d.). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Retrieved from [Link][12]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link][14]

  • Ferreira, L. G., et al. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link][13]

  • Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. Retrieved from [Link][23]

  • Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. Retrieved from [Link][24]

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  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Retrieved from [Link][25]

  • Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Retrieved from [Link][2]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.). Retrieved from [Link][26]

  • Rollas, S., & Küçükgüzel, Ş. G. (n.d.). Biological Activities of Hydrazone Derivatives. PMC - NIH. Retrieved from [Link][3]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (n.d.). Retrieved from [Link][10]

  • Wang, S. F., et al. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Retrieved from [Link][9]

  • Jayachandran, E., & Vasanthan, E. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Retrieved from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link][8]

  • Akylbekov, N., et al. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC. Retrieved from [Link][27]

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A Researcher's Guide to Bridging the Gap: Assessing In Vivo Efficacy of 2-(3-Chlorophenoxy)propanohydrazide Derivatives Against In Vitro Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Dialogue Between a Petri Dish and a Living System

In the intricate journey of drug discovery, the initial promise of a novel compound, often observed in the controlled environment of a petri dish, must ultimately translate to efficacy within a complex living organism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess and correlate the in vitro and in vivo performance of 2-(3-chlorophenoxy)propanohydrazide derivatives. This class of compounds, bearing the hydrazide functional group, has garnered interest for its potential as anticonvulsant agents.[1][2] However, a promising in vitro result is merely the first step; a rigorous in vivo evaluation is paramount to ascertain true therapeutic potential.

The U.S. Food and Drug Administration (FDA) defines the ideal relationship between these two stages as an in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links an in vitro property (like drug release or cellular activity) to an in vivo response (such as plasma drug concentration).[3][4] Establishing a strong IVIVC is a primary goal in pharmaceutical development as it can streamline the process, reduce the need for extensive clinical studies, and provide a deeper understanding of a drug's behavior.[5] This guide will walk you through the essential experimental protocols and the critical thinking required to navigate the complexities of this correlation for this compound derivatives.

The First Hurdle: In Silico and In Vitro Assessment

Before embarking on resource-intensive animal studies, a foundational screening process is essential to filter out compounds with unfavorable properties and to establish a baseline for toxicity.

Predicting "Drug-Likeness": An Early Computational Checkpoint

The concept of "drug-likeness" is a crucial first-pass filter in drug discovery. It assesses whether a compound possesses the physicochemical properties consistent with known oral drugs. Lipinski's "Rule of Five" is a widely recognized guideline which states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria[6]:

  • Molecular weight less than 500 Daltons

  • Calculated logP (a measure of lipophilicity) less than 5

  • Fewer than 5 hydrogen bond donors

  • Fewer than 10 hydrogen bond acceptors

Various online tools and software can be used to calculate these properties for your this compound derivatives, providing an early indication of their potential as orally bioavailable drugs.[7]

In Vitro Cytotoxicity: Determining the Cellular Safety Profile

The primary goal of the initial in vitro testing is to determine the concentration at which a compound becomes toxic to cells. This is a critical step to identify compounds that are too toxic for therapeutic consideration and to guide dose selection for subsequent in vivo studies. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3][8]

Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

Experimental Protocol: MTT Cytotoxicity Assay [3][9]

  • Cell Seeding:

    • Harvest a logarithmic-phase culture of a relevant cell line (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y for neurotoxicity assessment) using trypsin.

    • Count the cells using a hemocytometer.

    • Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of your this compound derivatives in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include "vehicle control" wells containing only the solvent at the same concentration used for the test compounds. Also, include "no cell" wells with just medium as a background control.

    • Incubate the plate for a specified period, typically 24 or 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes in the dark to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation:

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. This is calculated by plotting the percentage of cell viability against the compound concentration.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
Derivative 1HEK29324> 100
Derivative 2HEK2932425.5
Derivative 3HEK293245.2
Staurosporine (Control)HEK293240.05

Table 1: Example In Vitro Cytotoxicity Data for this compound Derivatives. A higher IC₅₀ value indicates lower cytotoxicity.

The Whole-System Challenge: In Vivo Efficacy Assessment

Compounds that demonstrate low cytotoxicity in vitro are candidates for in vivo testing. Animal models are indispensable for evaluating a compound's efficacy in the context of a complete physiological system, including its absorption, distribution, metabolism, excretion (ADME), and its ability to cross the blood-brain barrier. For potential anticonvulsants, the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models are the gold standards for initial screening.[10][11]

Maximal Electroshock (MES) Test: A Model for Generalized Seizures

The MES test is highly effective at identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures in humans.[4][5][12][13] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4][5]

Experimental Protocol: Maximal Electroshock (MES) Test [4][5][12]

  • Animal Preparation:

    • Use male albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=8-12 per group), including a vehicle control group, a positive control group (e.g., Phenytoin), and groups for different doses of the test compound.

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound via the desired route (typically intraperitoneal or oral).

    • The test is conducted at the time of peak effect of the compound, which should be determined in preliminary studies (e.g., testing at 30, 60, and 120 minutes post-administration).

  • Seizure Induction:

    • At the predetermined time point, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsometer.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension.

    • Abolition of this phase is considered protection.

Data Analysis:

The results are expressed as the ED₅₀, the dose of the compound that protects 50% of the animals from the induced seizure.

Pentylenetetrazol (PTZ) Test: A Model for Absence Seizures

The subcutaneous PTZ (scPTZ) test is used to identify compounds that can raise the seizure threshold. It is a model for clonic seizures, similar to absence seizures in humans, and is particularly sensitive to compounds that modulate the GABAergic system.[14][15][16]

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test [1][14]

  • Animal Preparation and Compound Administration:

    • Follow the same animal preparation and compound administration procedures as in the MES test. A common positive control for this model is Ethosuximide or Diazepam.

  • Seizure Induction:

    • At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[1]

  • Observation and Endpoint:

    • Place the animal in an observation cage and observe for 30 minutes.

    • The endpoint is the absence of a clonic seizure, which is characterized by at least 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[1] An animal that does not exhibit this is considered protected.

Data Analysis:

Similar to the MES test, the primary result is the ED₅₀ value.

Synthesizing the Data: The In Vitro-In Vivo Comparison

The ultimate goal is to understand the relationship between the data generated from the cell-based assays and the animal models. A comprehensive table summarizing all the data is the first step in this analysis.

Compound IDIn Vitro Cytotoxicity (IC₅₀, µM)In Vivo MES (ED₅₀, mg/kg)In Vivo PTZ (ED₅₀, mg/kg)
Derivative 1> 10050> 100
Derivative 225.57580
Derivative 35.2> 100> 100
Phenytoin (Control)~209.5Inactive
Diazepam (Control)~15Inactive0.2

Table 2: Hypothetical Comparative Data for this compound Derivatives. This table allows for a direct comparison of in vitro toxicity with in vivo efficacy in different seizure models.

Visualizing the Assessment Workflow

G cluster_0 In Silico / In Vitro Screening cluster_1 In Vivo Efficacy & Safety Drug-Likeness Drug-Likeness Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug-Likeness->Cytotoxicity Assay (MTT) IC50 Value IC50 Value Cytotoxicity Assay (MTT)->IC50 Value MES Test MES Test IC50 Value->MES Test Guide Dose Selection PTZ Test PTZ Test IC50 Value->PTZ Test Guide Dose Selection Correlation Analysis Correlation Analysis IC50 Value->Correlation Analysis ED50 Values ED50 Values MES Test->ED50 Values PTZ Test->ED50 Values ED50 Values->Correlation Analysis Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) TD50 Value TD50 Value Neurotoxicity (Rotarod)->TD50 Value TD50 Value->Correlation Analysis Lead Candidate Lead Candidate Correlation Analysis->Lead Candidate Good Correlation (High Efficacy, Low Toxicity) Further Investigation Further Investigation Correlation Analysis->Further Investigation Poor Correlation

Caption: A typical workflow for assessing novel drug candidates, from initial in vitro screening to in vivo efficacy testing and final correlation analysis.

Interpreting the Results: Scenarios and Causality

The comparison table and workflow highlight potential outcomes. Understanding the reasons behind these outcomes is key to making informed decisions.

  • Ideal Scenario (e.g., Derivative 1): The compound shows low cytotoxicity in vitro (high IC₅₀) and high potency in one or both in vivo models (low ED₅₀). This suggests a promising therapeutic window and a good correlation. The compound is effective and appears to be safe at the cellular level. Its activity in the MES test suggests it may be effective against generalized tonic-clonic seizures.

  • Poor Correlation - In Vitro Promising, In Vivo Inactive (e.g., Derivative 3): The compound appears non-toxic or potent in cell culture, but shows little to no activity in animal models. This is a common and challenging scenario. The potential causes include:

    • Poor Pharmacokinetics (ADME): The compound may be poorly absorbed, rapidly metabolized into an inactive form, or quickly excreted.

    • Blood-Brain Barrier (BBB) Penetration: For a centrally acting drug like an anticonvulsant, the inability to cross the BBB is a primary reason for lack of efficacy.

  • Poor Correlation - In Vitro Toxic, In Vivo Active: This is a less common but possible scenario. A compound might show toxicity in a specific cell line that is not representative of the whole organism's response. Alternatively, the compound could be a pro-drug, which is metabolized in vivo to a more active and less toxic form.

G cluster_good Good Correlation cluster_poor Poor Correlation InVitro In Vitro Result (e.g., Cytotoxicity IC50) GoodCorr Low Toxicity (High IC50) Potent (Low ED50) InVitro->GoodCorr PoorCorr1 Low Toxicity (High IC50) Inactive (High ED50) InVitro->PoorCorr1 InVivo In Vivo Result (e.g., Anticonvulsant ED50) InVivo->GoodCorr InVivo->PoorCorr1 Reason1 Possible Reasons: - Poor ADME Properties - Cannot Cross BBB - Rapid Metabolism to Inactive Form PoorCorr1->Reason1

Caption: Logical relationship between in vitro and in vivo outcomes, highlighting a common reason for poor correlation in CNS drug discovery.

Conclusion: An Integrated Approach to Drug Discovery

The assessment of this compound derivatives, or any novel chemical entity, requires a multi-faceted and logical progression from simple in vitro models to complex in vivo systems. A low IC₅₀ in a cytotoxicity assay should temper enthusiasm for a compound, while a high ED₅₀ in a well-validated animal model may halt its development, regardless of its in vitro performance. Discrepancies between in vitro and in vivo results are not failures, but rather critical data points that provide insights into a compound's pharmacokinetic and metabolic profile. By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can more effectively bridge the gap between the petri dish and the patient, making more informed decisions on the path to discovering the next generation of therapeutics.

References

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A Guide to the Independent Verification of 2-(3-Chlorophenoxy)propanohydrazide: Synthesis and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agrochemical research, the synthesis of novel compounds is only the first step. Rigorous, independent verification of a molecule's identity and purity is paramount to ensure the validity of subsequent experimental data. This guide provides an in-depth, technical comparison of analytical methodologies for the verification of 2-(3-Chlorophenoxy)propanohydrazide, a derivative of the plant growth regulator 2-(3-chlorophenoxy)propionic acid (Cloprop).[1][2]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first detail a robust synthetic route and then explore a multi-pronged analytical strategy, explaining the "why" behind each experimental choice. Our approach is designed to be a self-validating system, where orthogonal analytical techniques provide corroborating evidence to establish a high degree of confidence in the final product's integrity.

Part 1: A Plausible Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-(3-Chlorophenoxy)propionic acid. This pathway involves an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 2-(3-Chlorophenoxy)propionic Acid

The initial step is a classic Fischer-Speier esterification. We convert the parent carboxylic acid into a more reactive methyl ester. This is crucial because direct reaction of a carboxylic acid with hydrazine can be sluggish and may lead to side products. Using an alcohol like methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) pushes the equilibrium towards the formation of the ester, methyl 2-(3-chlorophenoxy)propanoate.[3][4]

Protocol for Esterification:

  • To a solution of 2-(3-Chlorophenoxy)propionic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(3-chlorophenoxy)propanoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of the Methyl Ester

The second step, hydrazinolysis, involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired hydrazide.

Protocol for Hydrazinolysis:

  • Dissolve the crude methyl 2-(3-chlorophenoxy)propanoate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The product often precipitates out of the solution as a white solid.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Filter the precipitated solid and wash with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Dry the solid under vacuum to obtain the final product, this compound.

Synthesis_Workflow Start_Materials 2-(3-Chlorophenoxy)propionic Acid + Methanol Esterification Step 1: Esterification (H₂SO₄ catalyst, Reflux) Start_Materials->Esterification Intermediate Methyl 2-(3-chlorophenoxy)propanoate Esterification->Intermediate Workup Hydrazinolysis Step 2: Hydrazinolysis (Room Temperature) Intermediate->Hydrazinolysis Hydrazinolysis_Reagent Hydrazine Hydrate + Ethanol Hydrazinolysis_Reagent->Hydrazinolysis Final_Product This compound Hydrazinolysis->Final_Product Filtration & Drying

Caption: A two-step workflow for the synthesis of this compound.

Part 2: A Comparative Guide to Purity Verification

No single analytical technique can definitively confirm both the structure and purity of a synthesized compound. A robust verification strategy relies on orthogonal methods—techniques that measure different chemical properties. For this compound, we recommend a tripartite approach: High-Performance Liquid Chromatography (HPLC) for purity quantification, Nuclear Magnetic Resonance (NMR) for structural confirmation and purity, and Mass Spectrometry (MS) for molecular weight verification.[5]

Analytical_Verification_Workflow Synthesized_Product Synthesized Product: This compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Assessment Purity (%) by Peak Area HPLC->Purity_Assessment Structural_Verification Structural Confirmation & qNMR Purity NMR->Structural_Verification MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Report Comprehensive Purity Report Purity_Assessment->Final_Report Structural_Verification->Final_Report MW_Confirmation->Final_Report

Caption: Orthogonal workflow for the independent verification of the synthesized product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of small molecules in research and pharmaceutical settings.[6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the relative area of the main peak is often used to estimate the percentage purity.

Causality: A reversed-phase C18 column is chosen due to the moderate polarity of the target molecule. The gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) ensures that both the main compound and any potential impurities (which may have different polarities) are eluted and resolved effectively. UV detection is suitable as the aromatic ring in the molecule is a strong chromophore.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized product in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Calculate purity by the area percentage of the principal peak relative to the total area of all peaks.

ParameterExpected ResultInterpretation
Retention Time (tR)~10-12 min (variable)A single, sharp, symmetrical major peak.
Purity by Area %>98%Indicates a low level of UV-active impurities.
Impurity PeaksMinimal peaks in baselinePotential impurities could be unreacted starting materials or side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for quantifying purity, it provides no structural information. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Causality: Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[7] By adding a known amount of a stable, non-reactive internal standard with a distinct NMR signal (e.g., dimethyl sulfone), the absolute purity of the target compound can be calculated by comparing the integral of its peaks to the integral of the standard's peak. This method is often more accurate than HPLC area percentage as it is independent of the analyte's extinction coefficient.

Experimental Protocol: NMR Structural Verification and qNMR Purity

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For qNMR, add an accurately weighed amount of a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to confirm assignments.

  • Analysis:

    • Confirm the presence of all expected signals and their splitting patterns in the ¹H spectrum.

    • Verify the number of unique carbons in the ¹³C spectrum.

    • For qNMR, calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

¹H NMR AssignmentPredicted Chemical Shift (ppm, in DMSO-d₆)MultiplicityIntegration
-CH₃~1.4Doublet3H
-CH-~4.8Quartet1H
Aromatic C-H~6.9 - 7.3Multiplets4H
-NH-~9.5Broad singlet1H
-NH₂~4.3Broad singlet2H
¹³C NMR Assignment Predicted Chemical Shift (ppm, in DMSO-d₆)
-CH₃~18
-CH-~75
Aromatic C-H~115 - 131
Aromatic C-Cl~134
Aromatic C-O~157
-C=O~170

(Note: Predicted chemical shifts are estimates and should be confirmed by experimental data)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and easily interpretable result for molecular weight confirmation.

Experimental Protocol: MS Molecular Weight Confirmation

  • Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is typically used to observe the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Interpretation: Compare the observed m/z of the most abundant ion with the calculated exact mass of the protonated target molecule.

ParameterTheoretical Value (C₉H₁₁ClN₂O₂)Expected Experimental Result
Exact Mass214.0536-
[M+H]⁺215.0614215.0611 ± 0.0005
[M+Na]⁺237.0434237.0430 ± 0.0005

Conclusion: A Synthesis of Evidence

The independent verification of a synthesized compound like this compound is a process of building a compelling, evidence-based case. By employing the orthogonal analytical techniques of HPLC, NMR, and MS, a researcher can confidently establish the purity, structure, and identity of the target molecule. HPLC provides a robust measure of purity against other UV-active compounds, NMR offers an unambiguous confirmation of the chemical structure, and MS verifies the fundamental molecular weight. Together, these methods form a self-validating system that upholds the principles of scientific integrity and ensures the reliability of future research.

References

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A Comparative Analysis of 2-(3-Chlorophenoxy)propanohydrazide and Commercial Auxins as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Agricultural Scientists

This guide provides an in-depth comparison of the potential plant growth regulating effects of the novel compound 2-(3-Chlorophenoxy)propanohydrazide against well-established commercial auxins, including Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). As direct experimental data on this specific hydrazide derivative is limited, this analysis draws upon the known bioactivity of its close structural analogs, 2-(3-chlorophenoxy)propionic acid (Cloprop) and 2-(3-chlorophenoxy)propionamide, to build a scientifically grounded hypothesis of its function.[1][2][3]

Introduction to Auxins and the Compound of Interest

Auxins are a class of phytohormones that play a central role in nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[4][5] The primary naturally occurring auxin is Indole-3-acetic acid (IAA).[6] However, its instability in light and susceptibility to enzymatic degradation within the plant has led to the development of more stable and often more potent synthetic auxins, such as Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA).[6] These synthetic compounds are mainstays in agriculture and horticulture for applications like rooting of cuttings, fruit setting, and as components in tissue culture media.[4][5][7]

The compound this compound belongs to the family of phenoxy acid derivatives. Its structural backbone is similar to that of other chlorophenoxy compounds known to exhibit auxin-like activity.[1][3] Hydrazide moieties are found in many biologically active molecules used in agriculture, suggesting that this functional group could confer unique properties regarding stability, uptake, or activity.[8][9] This guide will explore its potential efficacy by comparing its theoretical properties and expected biological effects with those of benchmark commercial auxins.

Chemical Structure and Properties: A Comparative Overview

The biological activity of an auxin is intrinsically linked to its chemical structure. Key features generally include a ring structure with a side chain containing a carboxyl group (or a group that can be converted to one). The nature of the ring system (e.g., indole, naphthalene, or phenoxy) and the length and composition of the side chain dictate the molecule's stability, transport, and interaction with auxin receptors.

Table 1: Comparison of Chemical Properties

PropertyThis compoundIndole-3-acetic acid (IAA)Indole-3-butyric acid (IBA)1-Naphthaleneacetic acid (NAA)
Structure
Molecular Formula C₉H₁₁ClN₂O₂C₁₀H₉NO₂C₁₂H₁₃NO₂C₁₂H₁₀O₂
Molecular Weight 214.65 g/mol 175.19 g/mol 203.24 g/mol 186.21 g/mol
Class Phenoxy Derivative (Synthetic)Indole Derivative (Natural)Indole Derivative (Natural)Naphthalene Derivative (Synthetic)
Solubility Inferred to be soluble in organic solvents like methanol, ethanol, and DMF.[10]Soluble in ethanol; slightly soluble in water.Soluble in ethanol, acetone; sparingly soluble in water.Soluble in acetone, ether, chloroform; sparingly soluble in water.
Stability Hypothesized to be more stable than IAA due to the stable phenoxy ring and lack of a light-sensitive indole group.Unstable; degrades in light and is susceptible to IAA-oxidase in plants.[6]More stable than IAA.[6]Highly stable synthetic compound.[6]

The structural similarity of this compound to its propionic acid analog, Cloprop, suggests it will function as a synthetic auxin.[1][3] The phenoxy ring mimics the indole ring of IAA, allowing it to fit into the auxin receptor binding pocket. The hydrazide group (-CONHNH₂) is a key modification from the carboxylic acid group (-COOH) found in most auxins. This could influence its polarity, membrane permeability, and metabolic fate, potentially creating a "pro-hormone" that is converted to an active form within the plant cell.

The Auxin Signaling Pathway: Mechanism of Action

The primary mechanism of auxin action at the molecular level is well-characterized and involves targeted protein degradation.

  • Perception: In the nucleus, auxin molecules bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[11]

  • Derepression: This binding event promotes the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting it for degradation by the 26S proteasome.[11]

  • Gene Activation: The degradation of the Aux/IAA repressor releases AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that were previously inhibited by the Aux/IAA proteins.

  • Cellular Response: Freed ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating or repressing their transcription and leading to downstream physiological effects such as cell elongation and division.[12]

It is hypothesized that this compound, like other phenoxy auxins, mimics endogenous IAA, binds to the TIR1/AFB co-receptor, and triggers the same signaling cascade.[3][13]

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Auxin (e.g., 2-CPH, IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets ARF ARF (Transcription Factor) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by DNA Auxin Response Genes ARF->DNA activates Response Physiological Response DNA->Response leads to

Caption: The core auxin signaling pathway in the plant cell nucleus.

Comparative Efficacy: Insights from Key Bioassays

To objectively compare the efficacy of this compound (abbreviated as 2-CPH for this guide) with commercial auxins, we outline three standard bioassays. The data presented in the tables are representative of typical auxin responses and serve as a predictive framework for evaluating 2-CPH.

ExperimentalWorkflow cluster_assay1 Root Elongation Assay cluster_assay2 Adventitious Rooting Assay cluster_assay3 Callus Induction Assay start Prepare Stock Solutions (2-CPH, IAA, IBA, NAA, Control) a1 Sterilize & Germinate Arabidopsis Seeds start->a1 b1 Prepare Mung Bean Cuttings start->b1 c1 Prepare Sterile Leaf Explants start->c1 a2 Transfer Seedlings to Treatment Plates a1->a2 a3 Incubate Vertically (5-7 days) a2->a3 a4 Scan Plates & Measure Primary Root Length a3->a4 end_node Data Analysis & Comparative Evaluation a4->end_node b2 Incubate Cuttings in Treatment Solutions b1->b2 b3 Transfer to Hydroponic System (7-10 days) b2->b3 b4 Count & Measure Adventitious Roots b3->b4 b4->end_node c2 Place Explants on Callus-Inducing Medium (CIM) c1->c2 c3 Incubate in Dark (3-4 weeks) c2->c3 c4 Measure Callus Frequency & Fresh Weight c3->c4 c4->end_node

Caption: Generalized workflow for comparative auxin bioassays.

Root Elongation Assay

Principle: Exogenous auxins generally inhibit primary root elongation at moderate to high concentrations, a phenomenon useful for quantifying auxin activity.[12][14][15] At very low concentrations, a slight promotion may be observed.[14] This assay is highly sensitive and provides a quantitative measure of auxin potency.

Table 2: Predicted Effect on Arabidopsis thaliana Primary Root Elongation

Concentration (µM)Control2-CPHIAAIBANAA
0 (Control) 100% ± 5%100% ± 5%100% ± 5%100% ± 5%100% ± 5%
0.01 -95% ± 6%90% ± 5%98% ± 4%85% ± 6%
0.1 -65% ± 7%55% ± 8%75% ± 6%45% ± 7%
1.0 -30% ± 5%25% ± 6%40% ± 5%15% ± 4%
10.0 -10% ± 3%8% ± 2%15% ± 4%5% ± 2%
(Data are presented as % of control root length and are hypothetical)

Interpretation: 2-CPH is predicted to be a potent inhibitor of root elongation, likely comparable to IAA but potentially less potent than the highly active synthetic auxin NAA. Its activity is expected to be stronger than IBA, which often requires conversion to IAA to exert its full effect.[11][12]

Adventitious Root Formation Assay

Principle: A defining characteristic of auxins is their ability to stimulate the formation of adventitious and lateral roots.[4][12] This is the basis for their commercial use as rooting hormones for plant propagation.[6] IBA is particularly effective and widely used for this purpose.[6][7]

Table 3: Predicted Effect on Adventitious Rooting of Mung Bean Cuttings

Treatment (10 µM)Average Number of Roots per CuttingAverage Root Length (mm)
Control (No Auxin) 2 ± 15 ± 2
2-CPH 25 ± 420 ± 5
IAA 22 ± 518 ± 6
IBA 35 ± 625 ± 7
NAA 30 ± 522 ± 5
(Data are hypothetical based on established auxin effects)

Interpretation: 2-CPH is expected to be a strong promoter of adventitious rooting, outperforming the control and showing efficacy similar to or slightly greater than the natural auxin IAA. While likely effective, it may not surpass the performance of IBA, which is often considered the gold standard for rooting due to its stability and effectiveness.[6][12]

Callus Induction Assay

Principle: In plant tissue culture, auxins are critical for inducing cell division and proliferation, leading to the formation of an undifferentiated cell mass known as a callus.[16] This process typically requires both an auxin and a cytokinin.[16][17][18] The choice and concentration of auxin can significantly impact the frequency and quality of callus formation.[19]

Table 4: Predicted Effect on Callus Induction from Tobacco Leaf Explants (with 0.5 mg/L Kinetin)

Auxin Treatment (2.0 mg/L)Callus Induction FrequencyCallus Morphology
Control (No Auxin) < 5%None
2-CPH > 90%Friable, light-colored
IAA ~ 80%Friable, prone to browning
IBA ~ 85%Compact, nodular
NAA > 95%Friable, rapid growth
(Data are hypothetical)

Interpretation: Due to its presumed stability, 2-CPH is predicted to be highly effective for callus induction, rivaling the performance of NAA. Its stability would be a key advantage over IAA, which can degrade in the culture medium over the multi-week incubation period.

Experimental Protocols

Protocol: Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds in a 1.5 mL tube by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Tween-20, and rinsing 4-5 times with sterile distilled water.

  • Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) agar medium. Store plates at 4°C for 2-3 days in the dark (stratification) to synchronize germination.

  • Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark photoperiod) and orient them vertically.

  • Transfer to Treatment Plates: After 4 days, transfer seedlings of uniform size to fresh MS agar plates containing the test compounds (2-CPH, IAA, IBA, NAA) at the desired concentrations.

  • Incubation and Imaging: Return the plates to the growth chamber and incubate vertically for 5-7 days. Scan the plates daily to record root growth.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the point of transfer to the root tip.

Protocol: Callus Induction from Leaf Explants
  • Explant Preparation: Excise young, fully expanded leaves from a sterile in vitro-grown plant (e.g., tobacco, Nicotiana tabacum). Cut the leaves into small squares (~1 cm²), avoiding the midrib.

  • Culture Medium: Prepare MS basal medium supplemented with 3% sucrose, 0.8% agar, a cytokinin (e.g., 0.5 mg/L Kinetin), and the respective auxin treatments (e.g., 2.0 mg/L of 2-CPH, IAA, IBA, or NAA). Adjust pH to 5.8 before autoclaving.

  • Inoculation: Place the leaf explants with their abaxial (lower) side in contact with the surface of the prepared culture medium in petri dishes.

  • Incubation: Seal the plates with parafilm and incubate in the dark at 25°C for 3-4 weeks.

  • Data Collection: After the incubation period, record the percentage of explants forming callus (induction frequency). Aseptically remove the callus from each explant and measure its fresh weight.

Conclusion and Future Directions

Based on the analysis of its structural analogs, This compound shows significant promise as a synthetic plant growth regulator with potent auxin activity. Its key strengths are predicted to be:

  • High Stability: The phenoxy ring structure suggests greater stability compared to the natural auxin IAA, making it more reliable for tissue culture and field applications.[6]

  • Potent Bioactivity: It is expected to be highly effective in classic auxin-mediated responses, including root growth inhibition, adventitious root promotion, and callus induction.

  • Versatility: Its predicted efficacy across different bioassays suggests it could be a versatile tool for various applications, from micropropagation to horticultural rooting.

While it is unlikely to surpass the specialized rooting efficacy of IBA, its overall performance profile positions it as a strong potential alternative to IAA and NAA.

Future research should focus on:

  • Direct Empirical Testing: Conducting the bioassays outlined in this guide to obtain direct quantitative data on the efficacy of this compound.

  • Metabolic Studies: Investigating whether the compound acts directly or is metabolized into an active form within the plant.

  • Field Trials: Evaluating its performance on agriculturally important crops for applications such as fruit thinning, preventing premature fruit drop, and enhancing fruit size.[2][10]

This novel hydrazide derivative represents an exciting candidate for the next generation of synthetic auxins, warranting further investigation by the research and agricultural communities.

References

  • The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. MDPI.
  • Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant IV. Hydrazine Derivatives, Compounds with an Unsaturated Aliphatic Moiety and Miscellaneous Chemicals. Botanical Gazette. Available at: [Link]

  • Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock. ResearchGate. Available at: [Link]

  • Auxin - PropG. University of Florida. Available at: [Link]

  • Team:UNSW Australia/Lab/Plants. 2018.igem.org. Available at: [Link]

  • Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids. ResearchGate. Available at: [Link]

  • Natural vs Synthetic Auxin: Studies on the Interactions Between Plant Hormones and Biological Membrane Lipids. PubMed. Available at: [Link]

  • Auxin: Regulation, Action, and Interaction. PubMed Central. Available at: [Link]

  • Effects of different plant hormones on callus induction and plant regeneration of miniature roses(Rosa hybrida L.). MedCrave online. Available at: [Link]

  • THE EFFECT OF MALEIC HYDRAZIDE ON TOMATO PLANTS IN RELATION TO THEIR AGE AT THE TIME OF TREATMENT. National Institutes of Health. Available at: [Link]

  • (PDF) Callus Induction of Fenugreek Trigonella Foenum-Graecum via Auxin Combined with Cytokinins Hormones, and Assessment of Toxicity via Brine Shrimp Assay. ResearchGate. Available at: [Link]

  • Plant Callus: Mechanisms of Induction and Repression. PubMed Central. Available at: [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. Available at: [Link]

  • The effect of different concentrations of auxins (IAA, IBA, NAA, PAA) on the growth expressed as cell number of C. vulgaris after 24, 48 and 72 h of cultivation. ResearchGate. Available at: [Link]

  • Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. Academic Journals. Available at: [Link]

  • Role of Auxin. TNAU Agritech Portal. Available at: [Link]

  • Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. National Institutes of Health. Available at: [Link]

  • Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell | Oxford Academic. Available at: [Link]

  • Auxin signaling: a big question to be addressed by small molecules. Oxford Academic. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. PubMed. Available at: [Link]

  • Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. Frontiers. Available at: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Chlorophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Causal Approach to Safety

The molecular structure of 2-(3-Chlorophenoxy)propanohydrazide suggests potential hazards associated with two key functional groups: the chlorophenoxy group and the hydrazide group.

  • Chlorophenoxy Derivatives: This class of compounds, which includes various herbicides, is known to cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Prolonged or repeated exposure can lead to more severe health effects.[4][5] Ingestion and inhalation of these substances may be harmful.[1][2]

  • Hydrazide Derivatives: Hydrazine and its derivatives are reactive compounds. While specific toxicity data for this compound is unavailable, it is prudent to handle it with the same level of caution as other hydrazide compounds, which can be toxic and require careful handling to avoid exposure.[6][7][8]

Therefore, the primary risks associated with handling this compound are dermal contact, eye contact, inhalation of dust or aerosols, and accidental ingestion. Our PPE recommendations are directly derived from the need to mitigate these specific risks.

Core PPE Requirements: A Multi-layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical, ensuring protection even in the event of a primary barrier failure. The following table summarizes the essential PPE for handling this compound.

PPE CategoryComponentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles with side shields are mandatory to protect against dust particles and splashes.[9] A face shield worn over goggles provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Butyl rubber is also a suitable alternative when handling hydrazide compounds.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[10]
Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitA buttoned laboratory coat is the minimum requirement for handling small quantities. For larger quantities or tasks with a significant risk of splashes, a chemical-resistant apron or a full protective suit should be worn.[7][11]
Respiratory Protection NIOSH-Approved RespiratorThe need for respiratory protection depends on the scale and nature of the work. For handling small, non-dusty quantities in a well-ventilated area, it may not be necessary. However, when weighing powders, generating aerosols, or working with larger quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[6][8] A full respiratory protection program, including fit testing, should be in place if respirators are required.[8]
Operational Plan: Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure. The following protocols for donning, doffing, and disposal of PPE must be strictly followed.

1. PPE Donning Protocol:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Apron: Don the laboratory coat or chemical-resistant apron, ensuring it is fully fastened.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.

2. PPE Doffing Protocol (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of the head.

  • Gown/Apron: Unfasten and remove the laboratory coat or apron, rolling it inside out to contain any contamination.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start: Assess Task Weighing Weighing Powder Start->Weighing Small Scale (<1g) Dissolving Dissolving in Solvent Start->Dissolving Small Volume Reaction Running Reaction Start->Reaction Closed System Weighing_Large Weighing Powder (Large Scale) Start->Weighing_Large Large Scale (>1g) Reaction_Open Reaction (Open System) Start->Reaction_Open Open System/ Potential Aerosols Enhanced_PPE Enhanced PPE: - Add Face Shield - Consider Double Gloving Weighing->Enhanced_PPE Potential Dust Basic_PPE Standard PPE: - Lab Coat - Goggles - Nitrile Gloves Dissolving->Basic_PPE Reaction->Basic_PPE Full_PPE Full Protection: - Chemical Suit - Respirator - Face Shield & Goggles - Heavy-duty Gloves Weighing_Large->Full_PPE Reaction_Open->Full_PPE caption PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any solid materials contaminated with the compound should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Disposal Method: The primary recommended method for the disposal of chlorinated phenoxy compounds is incineration at a licensed hazardous waste facility.[12] This ensures the complete destruction of the compound, preventing environmental contamination.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98%. Retrieved from [Link]

  • HD Supply. (2016, February 29). SAFETY DATA SHEET. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

Sources

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